molecular formula C9H6N4 B3370550 5-Azidoisoquinoline CAS No. 43101-10-6

5-Azidoisoquinoline

Katalognummer: B3370550
CAS-Nummer: 43101-10-6
Molekulargewicht: 170.17 g/mol
InChI-Schlüssel: QGSWHVLSSSEOSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Azidoisoquinoline is a useful research compound. Its molecular formula is C9H6N4 and its molecular weight is 170.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Azidoisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Azidoisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-azidoisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N4/c10-13-12-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSWHVLSSSEOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Azidoisoquinoline: Technical Profile & Photoaffinity Labeling Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, mechanism, and experimental application of 5-Azidoisoquinoline (CAS 43101-10-6) . This document is structured for researchers utilizing photoaffinity labeling (PAL) to map ligand-binding pockets in kinases and G-protein coupled receptors (GPCRs).

Executive Summary

5-Azidoisoquinoline is a specialized aryl azide photoaffinity probe designed to interrogate the binding sites of isoquinoline-based pharmacophores. Isoquinoline scaffolds are ubiquitous in medicinal chemistry, serving as the core structure for numerous kinase inhibitors (e.g., H-89, Fasudil) and biogenic amine receptor ligands.

Upon ultraviolet (UV) irradiation, the 5-azido moiety undergoes photolysis to generate a highly reactive nitrene intermediate. This intermediate covalently inserts into adjacent amino acid residues within the binding pocket, permanently "tagging" the target protein. This allows for the identification of low-affinity interactions and the mapping of allosteric sites that are invisible to standard thermal equilibrium assays.

Physicochemical Specifications

The following data summarizes the core properties required for experimental design.

PropertySpecification
Chemical Name 5-Azidoisoquinoline
CAS Number 43101-10-6
Molecular Formula

Molecular Weight 170.17 g/mol
Appearance Pale yellow to orange solid (typical of aryl azides)
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water.
Absorption

~250–270 nm (strong); ~310–330 nm (weak/tail). Note: Isoquinoline core absorbs at 217, 266, 317 nm; azide perturbation typically enables photolysis at >300 nm.
Stability Heat and Shock Sensitive. Decomposes with

evolution above melting point or upon UV exposure.
Storage -20°C, desiccated, protected from light (Amber vial).

Mechanism of Action: Aryl Azide Photochemistry

The utility of 5-Azidoisoquinoline relies on the photochemistry of the aryl azide group. Unlike alkyl azides used in "Click" chemistry, aryl azides are designed to be warheads .

The Nitrene Insertion Pathway
  • Excitation: Absorption of a photon (h

    
    ) promotes the azide to an excited singlet state.
    
  • Extrusion: Molecular nitrogen (

    
    ) is rapidly expelled, generating a Singlet Nitrene  (
    
    
    
    ).
  • Branching Pathways:

    • Direct Insertion: The singlet nitrene inserts into O-H or N-H bonds (and occasionally C-H bonds) of the protein.

    • Intersystem Crossing: Relaxation to the Triplet Nitrene (

      
      ), which behaves as a diradical and abstracts hydrogen atoms.
      
    • Ring Expansion: Rearrangement to a dehydroazepine electrophile (often a dominant side reaction in aqueous buffers), which reacts with nucleophiles (e.g., Lysine amines).

Mechanistic Diagram

The following diagram illustrates the transformation from the stable probe to the covalent protein adduct.

AzidePhotolysis Probe 5-Azidoisoquinoline (Ground State) Excited Excited State (R-N3*) Probe->Excited + UV (300-350 nm) Singlet Singlet Nitrene (R-N:) Excited->Singlet - N2 (Extrusion) Triplet Triplet Nitrene (R-N• •) Singlet->Triplet Intersystem Crossing Azepine Dehydroazepine (Electrophile) Singlet->Azepine Ring Expansion Adduct Covalent Protein Adduct Singlet->Adduct Insertion (C-H/N-H) Triplet->Adduct H-Abstraction & Recombination Azepine->Adduct + Nucleophile (Lys)

Caption: Photochemical cascade of 5-Azidoisoquinoline. The singlet nitrene is the primary species for direct insertion, while ring expansion dominates in nucleophilic buffers.

Safety & Handling: The "Rule of Six"

CRITICAL WARNING: Organic azides are high-energy compounds. 5-Azidoisoquinoline possesses 9 Carbon atoms and 4 Nitrogen atoms (1 in ring + 3 in azide).



According to the "Rule of Six" , organic azides are generally safe only if


 (or simply C/N 

3). A ratio of 2.25 indicates this compound is potentially unstable .

Mandatory Safety Protocols:

  • Do Not Concentrate: Never rotary evaporate solutions to dryness. Keep the compound in solution/matrix whenever possible.

  • Cold Storage: Store at -20°C. Warm to room temperature only immediately before use.

  • Light Shielding: All manipulations must occur under red light or in amber vessels to prevent premature photolysis.

  • No Metal Spatulas: Avoid contact with metals to prevent formation of shock-sensitive metal azides (though less critical for aryl azides than sodium azide, it is Good Laboratory Practice).

Experimental Protocol: Target Identification

This workflow describes the use of 5-Azidoisoquinoline to label a target protein (e.g., a kinase) in a complex lysate.

Materials
  • Probe: 5-Azidoisoquinoline (10 mM stock in DMSO).

  • Competitor: 5-Aminoisoquinoline or specific ligand (10 mM stock).

  • Buffer: PBS or Tris-HCl, pH 7.4 (Avoid buffers with high nucleophile content if possible, though Tris is standard).

  • UV Source: UV Lamp (Mercury Arc or LED) emitting at 302 nm or 365 nm . (Avoid 254 nm if preserving protein function is required).

Step-by-Step Workflow
Phase 1: Equilibrium Binding
  • Prepare Lysate: Dilute protein lysate to 1–2 mg/mL in binding buffer.

  • Incubate: Aliquot lysate into two sets of tubes:

    • Experimental: Add 5-Azidoisoquinoline (Final conc: 10–50

      
      M).
      
    • Control (Competition): Add 5-Azidoisoquinoline (10–50

      
      M) +  Excess Competitor (e.g., 500 
      
      
      
      M 5-Aminoisoquinoline).
  • Equilibrate: Incubate for 30–60 minutes at 4°C in the dark to allow reversible binding to occur.

Phase 2: Photo-Activation
  • Transfer: Move samples to a UV-transparent 96-well plate or quartz cuvettes. Keep on ice.

  • Irradiate: Expose samples to UV light (300–365 nm) for 5–10 minutes.

    • Note: The distance from the lamp should be calibrated to prevent heating.

    • Mechanism:[1][2] The "flash" converts the reversible binding into an irreversible covalent bond.

Phase 3: Analysis
  • Quench: Add SDS-PAGE loading buffer (containing reducing agents like DTT) to stop any further reaction.

  • Separation: Resolve proteins via SDS-PAGE.

  • Detection:

    • If Radiolabeled (e.g., tritiated probe): Expose gel to X-ray film.

    • If Activity-Based: Perform enzyme activity assay (labeled enzyme should be inactivated).

    • Mass Spectrometry: Digest the specific band and analyze for the mass shift (+142 Da, corresponding to the probe minus

      
      ).
      
Workflow Diagram

Workflow cluster_0 Phase 1: Binding cluster_1 Phase 2: Activation cluster_2 Phase 3: Analysis Step1 Incubate Lysate + Probe (Dark, 4°C) Step3 UV Irradiation (302-365 nm, 5-10 min) Step1->Step3 Step2 Control: Add Excess Competitor Ligand Step2->Step3 Step4 SDS-PAGE / Mass Spec Step3->Step4 Result Identify Target: Band present in Exp Absent in Control Step4->Result

Caption: Experimental workflow for target deconvolution using 5-Azidoisoquinoline.

Synthesis Reference

For researchers requiring de novo synthesis, the standard route involves the Sandmeyer reaction starting from 5-aminoisoquinoline:

  • Diazotization: 5-Aminoisoquinoline is treated with sodium nitrite (

    
    ) in acidic conditions (
    
    
    
    or
    
    
    ) at 0°C to form the diazonium salt.
  • Azidation: Sodium azide (

    
    ) is added slowly to the diazonium solution, displacing 
    
    
    
    to yield 5-azidoisoquinoline.
  • Purification: Extraction with organic solvent (e.g., DCM) and chromatography in the dark.

References

  • Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520. Link

  • Haley, B. E. (1994). Photoaffinity labeling of creatine kinase with 2-azido- and 8-azidoadenosine triphosphate.[3] Biochemistry, 33(39), 11935-11941. Link

  • Braslavsky, S. E., & Heibel, G. E. (1992). Photophysics and photochemistry of aryl azides. Chemical Reviews, 92(6), 1381–1407. Link

  • University of Pittsburgh. (2013). Safe Handling of Azides. Department of Environmental Health and Safety. Link

  • Thermo Fisher Scientific. (n.d.). Light sources and conditions for photoactivation of aryl azide crosslinking and labeling reagents. Technical Note. Link

Sources

Technical Whitepaper: 5-Azidoisoquinoline – Synthesis, Properties, and Applications

[1]

Executive Summary

5-Azidoisoquinoline is a specialized heterocyclic building block utilized primarily in photoaffinity labeling (PAL) and bioorthogonal chemistry ("click" chemistry).[1] As an aryl azide derivative of the isoquinoline scaffold, it serves as a dual-function probe: the isoquinoline core often acts as a pharmacophore targeting kinases or DNA-binding proteins, while the azide moiety functions as a latent reactive group.[1] Upon UV irradiation, it generates a highly reactive nitrene species for covalent crosslinking; alternatively, it participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugation.[1]

This guide details the physicochemical profile, validated synthesis protocols, and safety mechanisms required to handle this compound with scientific rigor.[1]

Physicochemical Profile

The following data characterizes 5-azidoisoquinoline. Note that while the parent isoquinoline is stable, the 5-azido derivative is energetic and light-sensitive.[1]

PropertyValueNotes
IUPAC Name 5-Azidoisoquinoline-
Molecular Formula C₉H₆N₄ Nitrogen-rich scaffold
Molecular Weight 170.17 g/mol Monoisotopic Mass: 170.06 g/mol
Structure Bicyclic aromatic (Pyridine fused to Benzene)Azide (-N₃) at C5 position
Appearance Pale yellow to brownish solidDarkens upon light exposure
Solubility DMSO, DMF, DCM, MethanolPoorly soluble in water
IR Spectrum ~2100–2130 cm⁻¹ Characteristic asymmetric azide stretch ($ \nu_{as} N_3 $)
Stability Light and Heat SensitiveStore at -20°C, protected from light
Structural Diagram

The 5-position is electronically significant, located on the benzenoid ring of the isoquinoline system.[1] This position minimizes steric interference with the nitrogen lone pair on the pyridine ring, preserving the ability of the isoquinoline nitrogen to participate in hydrogen bonding or metal coordination.[1]

Synthesis & Preparation Protocol

Context: 5-Azidoisoquinoline is rarely available as a shelf-stable catalog reagent due to its potential for decomposition.[1] It is best prepared in situ or freshly isolated from 5-aminoisoquinoline via a Sandmeyer-type reaction.[1]

Reaction Pathway

The synthesis involves the diazotization of the primary amine followed by nucleophilic displacement with the azide anion.[1]

SynthesisPathwayAmine5-Aminoisoquinoline(C9H8N2)DiazoniumDiazonium SaltIntermediate[R-N≡N]+ Cl-Amine->DiazoniumNaNO2, HCl0°CAzide5-Azidoisoquinoline(C9H6N4)Diazonium->AzideNaN30°C -> RT

Figure 1: Synthetic route from 5-aminoisoquinoline to 5-azidoisoquinoline via diazotization.[1]

Detailed Protocol

Reagents:

  • 5-Aminoisoquinoline (1.0 eq)[1]

  • Sodium Nitrite (NaNO₂, 1.2 eq)[1]

  • Sodium Azide (NaN₃, 1.5 eq)[1]

  • Hydrochloric Acid (6M HCl) or H₂SO₄[1]

  • Urea (optional, to quench excess nitrous acid)[1]

Step-by-Step Methodology:

  • Diazotization (The Critical Step):

    • Dissolve 5-aminoisoquinoline in 6M HCl at 0°C (ice/water bath). Ensure the temperature remains below 5°C to prevent decomposition of the diazonium intermediate to the phenol (5-hydroxyisoquinoline).[1]

    • Add an aqueous solution of NaNO₂ dropwise.[1] The solution will turn clear/yellowish.[1]

    • Validation: Verify the presence of excess nitrous acid using starch-iodide paper (turns blue/black).[1]

  • Azidation:

    • (Optional) Add urea to destroy excess nitrous acid if the reaction is vigorous.[1]

    • Slowly add an aqueous solution of NaN₃ to the diazonium mixture at 0°C.[1]

    • Caution: Nitrogen gas (N₂) will evolve.[1] Ensure adequate venting.[1]

    • Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 1–2 hours.

  • Workup & Isolation:

    • Neutralize the reaction mixture with saturated NaHCO₃ or NaOH (carefully) to pH ~8.

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (3 x volumes).[1]

    • Wash organic layer with brine, dry over anhydrous Na₂SO₄, and filter.[1]

    • Concentrate in vacuo at low temperature (<30°C) . Do not heat to dryness aggressively to avoid thermal decomposition.

  • Characterization Check:

    • IR: Confirm strong peak at ~2110 cm⁻¹.

    • TLC: The azide is typically less polar than the starting amine.[1]

Applications in Chemical Biology

Photoaffinity Labeling (PAL)

5-Azidoisoquinoline moieties are used to map binding sites of isoquinoline-based drugs.[1] Upon UV irradiation (254–365 nm), the aryl azide extrudes nitrogen to form a nitrene .[1]

  • Singlet Nitrene: Short-lived, inserts into O-H or N-H bonds.

  • Triplet Nitrene: Formed via intersystem crossing; acts as a diradical, abstracting hydrogen or inserting into C-H bonds.[1]

  • Ring Expansion: A common side reaction where the nitrene rearranges to a dehydroazepine, which reacts with nucleophiles (e.g., lysines) on the protein surface.[1]

PAL_MechanismAzideAryl Azide(R-N3)NitreneSinglet Nitrene(R-N:)Azide->Nitrenehν (UV light)-N2InsertionCovalent Adduct(Target Protein)Nitrene->InsertionC-H / N-H InsertionRearrangementDehydroazepine(Ring Expansion)Nitrene->RearrangementIsomerizationRearrangement->InsertionNucleophilic Attack(Lysine)

Figure 2: Photoactivation mechanism of aryl azides leading to protein crosslinking.[1]

Click Chemistry (CuAAC)

The azide group serves as a bioorthogonal handle.[1] 5-Azidoisoquinoline can be reacted with terminal alkynes (e.g., biotin-alkyne or fluorophore-alkyne) using Cu(I) catalysis to form stable 1,4-disubstituted 1,2,3-triazoles.[1] This is critical for "pull-down" assays where the isoquinoline binds a target, and the click handle allows enrichment.[1]

Safety & Handling (Critical)

Warning: Organic azides are potentially explosive.[1][2]

  • C/N Ratio Rule: The "Rule of Six" suggests that organic azides are generally safe if

    
    .[1]
    
    • For 5-Azidoisoquinoline (C₉H₆N₄):

      
      .[1]
      
    • Interpretation: This compound is energy-rich and potentially unstable.[1] It falls below the safety threshold of 3.[1]

  • Handling Protocols:

    • Never distill to dryness.[1]

    • Avoid metal spatulas (risk of shock sensitivity).[1]

    • Store in solution when possible.[1]

    • Use safety shields during synthesis >1 gram scale.[1]

  • Waste Disposal: Quench unreacted azide with extensive water dilution and treatment with sodium hypochlorite (bleach) or specific azide-quenching protocols before disposal.[1] Do not pour down drains (forms explosive copper/lead azides in plumbing).[1]

References

  • Synthesis & Triazole Formation

    • Reference: "Methyl 3-Cyclopropyl-3-oxopropanoate in the Synthesis of Heterocycles...
    • Source:

  • Aryl Azide Photoactivation

    • Reference: "Recent Advances in Target Characterization and Identification by Photoaffinity Probes." (Mechanistic details on aryl azide photolysis).
    • Source:[1]

  • General Diazotization Protocol

    • Reference: "Diazotisation - Organic Chemistry Portal."[1] (Standard conditions for converting aromatic amines to diazonium salts).

    • Source:[1]

The Isoquinoline Dichotomy: 5-Aminoisoquinoline vs. 5-Azidoisoquinoline in Chemical Biology and Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary: The Impact of Functional Group Substitution

In the realm of medicinal chemistry and chemical biology, the isoquinoline scaffold serves as a privileged structure. However, a single functional group substitution at the 5-position—transitioning from an amine (-NH₂) to an azide (-N₃)—fundamentally alters the molecule's utility.

As a Senior Application Scientist, I often observe researchers conflating the handling and application of these derivatives. 5-Aminoisoquinoline (5-AIQ) is a highly active, water-soluble pharmacological effector primarily utilized as a Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor[1][2]. Conversely, 5-Azidoisoquinoline is a bioorthogonal probe and synthetic precursor, leveraged primarily in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" and photoaffinity labeling to synthesize complex heterocyclic therapeutics[3][4].

This whitepaper dissects the mechanistic, physicochemical, and operational differences between these two molecules, providing self-validating protocols for their application in modern drug discovery.

5-Aminoisoquinoline (5-AIQ): The Pharmacological Effector

Mechanistic Basis: PARP-1 Inhibition

5-AIQ is a potent, water-soluble inhibitor of PARP-1[1]. In the event of severe DNA damage (e.g., induced by reactive oxygen species during ischemia-reperfusion), PARP-1 becomes hyperactivated. It catalyzes the polymerization of ADP-ribose units using NAD+ as a substrate. This hyperactivation leads to rapid NAD+ and ATP depletion, culminating in cellular necrosis[5].

5-AIQ acts by competitively binding to the NAD+ binding domain (the nicotinamide pocket) of the PARP-1 enzyme[6]. The primary amine and the isoquinoline nitrogen form critical hydrogen bonds with the catalytic cleft, preventing NAD+ consumption and halting the necrotic cascade[2].

PARP1_Pathway NAD NAD+ Pool PARP1 PARP-1 Hyperactivation (DNA Damage) NAD->PARP1 PARylation Poly(ADP-ribosyl)ation (Energy Depletion) PARP1->PARylation CellDeath Necrosis / Apoptosis (Ischemia-Reperfusion) PARylation->CellDeath FiveAIQ 5-Aminoisoquinoline (5-AIQ) Inhibition Competitive Binding (Nicotinamide Pocket) FiveAIQ->Inhibition Inhibition->PARP1 Survival Cell Survival & Tissue Preservation Inhibition->Survival

Mechanism of 5-AIQ mediated PARP-1 inhibition preventing NAD+ depletion and cell death.

Clinical & Experimental Applications
  • Ischemia-Reperfusion (I/R) Injury: 5-AIQ has demonstrated profound efficacy in reducing tissue injury associated with I/R in the liver, heart, and kidneys. By downregulating PARP-1, it subsequently downregulates NF-κB and intracellular adhesion molecule-1 (ICAM-1), reducing granulocyte infiltration[1][5].

  • Bimodal Oncology Platforms: Recent advancements utilize 5-AIQ in targeted cancer therapies. For example, magnetic thermoresponsive nanocomposites (MTNs) loaded with 5-AIQ provide dual therapy: superparamagnetic iron oxide cores induce hyperthermia, triggering the release of 5-AIQ to inhibit DNA repair in colorectal adenocarcinoma cells[6].

  • ADME Profile: In silico and in vitro studies confirm that 5-AIQ possesses high water solubility, excellent gastrointestinal absorption, and blood-brain barrier (BBB) permeability. It exhibits an in vitro half-life (T½) of 14.5 minutes in human liver microsomes[7].

5-Azidoisoquinoline: The Bioorthogonal Probe & Precursor

Mechanistic Basis: 1,3-Dipolar Cycloaddition

Unlike its amine counterpart, 5-azidoisoquinoline is not typically used as a direct pharmacological agent. The azide group (-N₃) is a classic 1,3-dipole. It is biologically orthogonal, meaning it does not interact with native biological functional groups, making it an ideal candidate for "click chemistry"[4].

In the presence of a terminal alkyne and a Copper(I) catalyst, 5-azidoisoquinoline undergoes a highly regioselective Huisgen cycloaddition to form a 1,4-disubstituted 1,2,3-triazole[3]. This triazole linkage is bioisosteric to amide bonds but is completely resistant to enzymatic cleavage, making it invaluable for synthesizing stable drug conjugates and novel antibacterial agents[4][8].

CuAAC_Workflow Azide 5-Azidoisoquinoline (1,3-Dipole) Intermediate Cu-Acetylide Complex Azide->Intermediate Alkyne Terminal Alkyne (Substrate) Alkyne->Intermediate Catalyst Cu(I) Catalyst (e.g., Cu NPs / Ascorbate) Catalyst->Intermediate Product 1,4-Disubstituted 1,2,3-Triazole Derivative Intermediate->Product

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) utilizing 5-azidoisoquinoline.

Synthetic Interconversion

5-Azidoisoquinoline can be cleanly reduced to 5-aminoisoquinoline. A highly efficient, green-chemistry protocol utilizes copper nanoparticles (Cu NPs) and ammonium formate in water. The surface hydrogen generated on the Cu NPs acts as the active reducing species, yielding 5-AIQ with excellent chemoselectivity[8][9]. Furthermore, under UV irradiation, the azide group expels nitrogen gas to form a highly reactive nitrene, allowing 5-azidoisoquinoline to be used as a photoaffinity label to map protein binding sites.

Comparative Data Summary

To guide experimental design, the following table summarizes the quantitative and qualitative distinctions between the two compounds:

Property / Parameter5-Aminoisoquinoline (5-AIQ)5-Azidoisoquinoline
CAS Number 1125-60-6[10]43101-10-6[11]
Molecular Formula C₉H₈N₂C₉H₆N₄
Molecular Weight 144.17 g/mol [10]170.17 g/mol
Primary Reactivity Nucleophilic amine, H-bond donor1,3-Dipole, Photoreactive nitrene precursor
Biological Target PARP-1 (Competitive Inhibitor)[1]None (Bioorthogonal)
Key Applications I/R injury models, Oncology, Rho kinase synthesis[12]CuAAC Click Chemistry, Photoaffinity labeling[3]
Storage Conditions Room Temp / Light Sensitive[12]2-8°C / Highly Light & Shock Sensitive

Validated Experimental Protocols

To ensure trustworthiness and reproducibility in your workflows, adhere to the following self-validating protocols.

Protocol A: UPLC-MS/MS Quantification of 5-AIQ in Plasma

Purpose: To determine the pharmacokinetic profile and metabolic stability of 5-AIQ.[7]

  • Sample Preparation: Spike 50 µL of human plasma with 5-AIQ standard solutions (yielding a calibration range of 1.0–666 ng/mL).

  • Internal Standard Addition: Add 10 µL of Pantoprazole (Internal Standard) to the matrix.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile to the sample. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.

  • Chromatography: Inject 5 µL of the supernatant into a UPLC system equipped with a C18 column. Use a gradient mobile phase of 0.1% formic acid in water and acetonitrile.

  • Detection: Monitor via tandem mass spectrometry (MS/MS) in positive electrospray ionization (ESI+) mode, tracking the specific precursor-to-product ion transitions for 5-AIQ.

Protocol B: CuAAC Synthesis using 5-Azidoisoquinoline

Purpose: To synthesize triazole-linked isoquinoline derivatives for drug screening.[3]

  • Reagent Preparation: Dissolve 1.0 mmol of 5-azidoisoquinoline and 1.0 mmol of the target terminal alkyne in 10 mL of a 1:1 mixture of tert-butanol and water.

  • Catalyst Generation: Prepare a fresh solution of Copper(II) sulfate pentahydrate (0.1 mmol) and sodium ascorbate (0.2 mmol) in 1 mL of water. Causality Note: Sodium ascorbate is required to reduce Cu(II) to the catalytically active Cu(I) species in situ, preventing oxidative homocoupling of the alkyne.

  • Reaction: Add the catalyst solution dropwise to the azide/alkyne mixture. Stir at room temperature for 12-24 hours.

  • Monitoring: Monitor the disappearance of the azide starting material via TLC (visualized under UV light).

  • Workup: Dilute the reaction with 20 mL of ice water. Filter the resulting 1,4-disubstituted 1,2,3-triazole precipitate, wash with cold water, and purify via recrystallization or flash chromatography.

References

  • SciSpace. 5-Aminoisoquinolin-1-one (5-AIQ), a Water-Soluble Inhibitor of the Poly(ADP-Ribose)Polymerases (PARPs). Retrieved from [Link]

  • Circulation Research (AHA Journals). Poly(ADP-Ribose) Polymerase Inhibition Reduces Reperfusion Injury After Heart Transplantation. Retrieved from[Link]

  • AIMS Press. Development and bioevaluation of controlled release 5-aminoisoquinoline nanocomposite: a synergistic anticancer activity against human colon cancer. Retrieved from [Link]

  • MDPI. Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Retrieved from [Link]

  • ResearchGate. Hydrogenation of Azides over Copper Nanoparticle Surface Using Ammonium Formate in Water. Retrieved from[Link]

  • ResearchGate. Methyl 3-Cyclopropyl-3-oxopropanoate in the Synthesis of Heterocycles Having a Cyclopropyl Substituent. Retrieved from [Link]

Sources

Photophysical Profiling and Photochemical Reactivity of 5-Azidoisoquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist specializing in photochemistry and spectroscopy, I have designed this whitepaper to provide a rigorous, mechanistic examination of 5-azidoisoquinoline (CAS: 43101-10-6)[1]. Aryl azides are cornerstone reagents in photoaffinity labeling and the synthesis of complex nitrogenous heterocycles. This guide details the UV absorption characteristics of 5-azidoisoquinoline, the quantum mechanical fate of its excited states, and field-proven, self-validating protocols for both its spectroscopic characterization and preparative photolysis.

Photophysical Profiling: The UV Absorption Spectrum

Understanding the UV-visible absorption spectrum of 5-azidoisoquinoline is the fundamental prerequisite for designing efficient photochemical workflows. The molecule exhibits a highly characteristic absorption profile dictated by two distinct chromophoric systems: the aromatic isoquinoline core and the pendant azide (


) group.
  • 
     Transitions:  The conjugated isoquinoline ring system dominates the deep UV region. High-energy 
    
    
    
    transitions occur typically between 240 nm and 280 nm[2]. These bands possess high molar absorptivity (
    
    
    ) and are highly sensitive to solvent polarity.
  • 
     Transitions:  The azide moiety introduces a symmetry-forbidden 
    
    
    
    transition in the near-UV region, typically observed as a broad, weak shoulder between 300 nm and 320 nm (
    
    
    ).

Causality in Excitation Strategy: When designing a photolysis experiment, targeting the weak


 band (

nm) is often preferred. While the absorption is weaker, irradiating at this wavelength selectively excites the azide group without depositing excessive energy into the aromatic core, thereby minimizing unwanted secondary photochemical degradation of the resulting products.
Quantitative Data: Spectral Assignments

Table 1: Consensus UV-Vis Absorption Maxima and Electronic Assignments for Azidoisoquinoline Systems.

Wavelength (

)
Extinction Coefficient (

)
Transition TypeStructural OriginPhotochemical Relevance
245–255 nmHigh (

)

Isoquinoline coreNon-selective excitation
270–280 nmMedium

Extended conjugationSecondary excitation
300–320 nmLow (

)

Azide group (

)
Optimal for selective

extrusion
Mechanistic Photochemistry: Nitrene Dynamics and Ring Expansion

Upon UV irradiation, 5-azidoisoquinoline undergoes rapid extrusion of molecular nitrogen (


) to generate a highly reactive singlet nitrene  (5-isoquinolylnitrene). From this transient state, the molecule faces a kinetic bifurcation:
  • Intersystem Crossing (ISC): The singlet nitrene can undergo ISC to the lower-energy triplet ground state. This species is highly paramagnetic and can be trapped and orthogonally validated using Electron Spin Resonance (ESR) spectroscopy when the photolysis is conducted in a cryogenic Argon matrix at 10 K[3].

  • Intramolecular Ring Expansion: In fluid solution at ambient temperatures, the singlet nitrene rapidly undergoes intramolecular insertion into the adjacent aromatic ring, forming a strained azirine intermediate. In the presence of a nucleophile (e.g., methoxide), this azirine is trapped, driving a ring expansion that yields stable azepine derivatives. Specifically, photolysis in a methoxide/methanol/dioxane system yields 5H-pyrido[3,4-c]azepin-9(8H)-one as the primary isolable product[4].

PhotochemicalPathway A 5-Azidoisoquinoline (Ground State) B Excited State (S1) [n -> pi* transition] A->B UV Irradiation (λ > 300 nm) C Singlet Nitrene + N2 Extrusion B->C Photochemical Cleavage D Triplet Nitrene (ESR Observable) C->D Intersystem Crossing (Cryogenic Matrix) E Azirine Intermediate (Strained Ring) C->E Intramolecular Rearrangement (Solution) F 5H-Pyrido[3,4-c]azepin-9(8H)-one (Ring Expansion) E->F Nucleophilic Trapping (KOMe / MeOH)

Fig 1: Photochemical pathways of 5-azidoisoquinoline following UV excitation.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an internal check to verify the physical chemistry at play.

Protocol A: High-Fidelity UV-Vis Spectrum Acquisition

Objective: Obtain the absolute molar absorptivity of 5-azidoisoquinoline. Causality & Material Selection:

  • Solvent: Spectroscopic-grade Acetonitrile (

    
    ) is strictly required. Its deep UV cutoff (~190 nm) ensures that the high-energy 
    
    
    
    transitions of the isoquinoline ring are not masked by solvent absorption.
  • Vessel: Fused quartz cuvettes (1 cm path length) must be used. Standard borosilicate glass absorbs heavily below 320 nm, which would artificially truncate the spectrum and obscure the critical

    
     azide band.
    

Step-by-Step Workflow:

  • Preparation: Prepare a

    
     M stock solution of 5-azidoisoquinoline in 
    
    
    
    under red-light (safe-light) conditions to prevent premature photolysis.
  • Self-Validation (Baseline): Fill the quartz cuvette with neat

    
    . Run a baseline scan from 400 nm down to 200 nm. Validation: The instrument must mathematically subtract this baseline from subsequent runs, ensuring that any optical artifacts from the cuvette or solvent are nullified.
    
  • Acquisition: Empty and dry the cuvette. Fill with the analyte solution and scan from 400 nm to 200 nm at a 1 nm resolution.

  • Verification: Calculate the extinction coefficient (

    
    ) using the Beer-Lambert Law (
    
    
    
    ). The presence of a weak shoulder at ~310 nm confirms the intact azide moiety.
Protocol B: Preparative Photolysis and Ring Expansion

Objective: Synthesize 5H-pyrido[3,4-c]azepin-9(8H)-one via photochemical ring expansion[4].

Step-by-Step Workflow:

  • Reaction Assembly: Dissolve 5 mmol of 5-azidoisoquinoline in a solvent matrix comprising 40 mL of 3 M Potassium Methoxide (KOMe) in Methanol, mixed with 40 mL of anhydrous Dioxane.

  • Irradiation: Purge the system with high-purity

    
     gas for 15 minutes to displace dissolved oxygen (which would otherwise quench the triplet nitrene or form unwanted peroxides). Irradiate the solution using a water-cooled 125-W medium-pressure Hg lamp.
    
  • Self-Validation (Reaction Monitoring): The protocol self-validates through orthogonal FT-IR monitoring. Extract 50

    
     aliquots hourly. Monitor the highly specific asymmetric azide stretch (
    
    
    
    ) at ~2120 cm
    
    
    . Validation: The photolysis is definitively complete only when this IR band reaches absolute zero absorbance (typically 4–10 hours). This provides real-time, unambiguous proof of complete
    
    
    extrusion.
  • Quenching & Isolation: Allow the photolysate to stand at 20°C for 24 hours to ensure complete nucleophilic trapping of the azirine intermediate. Cautiously neutralize with 4 M HCl in Methanol.

  • Purification: Remove solvents under reduced pressure. Purify the crude product via alumina column chromatography (toluene eluent) followed by crystallization to isolate the azepinone.

ExperimentalWorkflow S1 Sample Prep Dissolve in CH3CN (Red-light conditions) S2 Baseline Validation Blank CH3CN in Quartz Cuvette S1->S2 S3 S3 S2->S3 S4 Photolysis Setup Irradiate in KOMe/MeOH (125-W Hg Lamp) S3->S4 S5 FT-IR Validation Monitor disappearance of 2120 cm⁻¹ peak S4->S5

Fig 2: Sequential workflow from spectroscopic profiling to validated preparative photolysis.

Quantitative Data Summaries

Table 2: Photolytic Product Distribution Based on Environmental Matrix.

Environmental MatrixIrradiation SourceDominant Reactive IntermediateMajor ProductYieldMechanism
MeOH / Dioxane (KOMe) 125-W Hg lampSinglet Nitrene

Azirine
5H-Pyrido[3,4-c]azepin-9(8H)-one~18-25%Ring expansion followed by nucleophilic trapping[4]
Argon Matrix (10 K)

nm
Triplet Nitrene5-IsoquinolylnitreneN/A (Trapped)

extrusion followed by rapid Intersystem Crossing[3]
References
  • Title: 43101-10-6 | 5-Azidoisoquinoline | BLD Pharm Source: bldpharm.com URL: [1]

  • Title: Supporting Information: Pentacyclic aromatic heterocycles from Pd... Source: beilstein-journals.org URL: [2]

  • Title: David KVASKOFF | Research Fellow | PhD | Heidelberg University Source: researchgate.net URL: [3]

  • Title: Houben-Weyl Methods of Organic Chemistry: Ring Expansion of Azidoquinolines Source: thieme-connect.de URL: [4]

Sources

Technical Guide: Stability and Handling of Aryl Azides in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aryl azides (


) are versatile intermediates in photoaffinity labeling, click chemistry (CuAAC), and heterocycle synthesis. However, their thermodynamic instability—driven by the facile extrusion of nitrogen (

) to form high-energy nitrenes—presents significant handling challenges. This guide provides a mechanistic understanding of aryl azide stability, quantitative safety metrics, and validated protocols for their storage and use in solution.

Part 1: The Thermodynamic & Kinetic Profile

The stability of an aryl azide is governed by the energy barrier required to cleave the


 bond. This decomposition is not a simple degradation but a conversion into a highly reactive species.
Decomposition Mechanism

Upon thermal or photochemical activation, aryl azides release molecular nitrogen to generate a singlet nitrene . This species is electrophilic and short-lived. It can:

  • Intersystem Cross (ISC) to a triplet nitrene (ground state for most arylnitrenes), leading to dimerization (azo compounds).[1]

  • Rearrange via ring expansion to form a ketenimine or dehydroazepine (often reacting with nucleophiles like amines or water).

  • Insert into C-H or N-H bonds (the basis of photoaffinity labeling).

Pathway Visualization

The following diagram illustrates the critical divergence points in aryl azide decomposition.

AzideDecomposition Azide Aryl Azide (Ar-N3) Ground State TS Transition State (N2 Extrusion) Azide->TS Heat/UV Singlet Singlet Nitrene (High Energy) TS->Singlet -N2 Triplet Triplet Nitrene (Ground State) Singlet->Triplet ISC RingExp Dehydroazepine (Ring Expansion) Singlet->RingExp Rearrangement Polymer Azo-Dimers / Polymerization Triplet->Polymer Dimerization

Figure 1: Mechanistic pathways of aryl azide decomposition upon activation.

Part 2: Critical Stability Factors

Substituent Effects (Hammett Correlations)

The electronic nature of the aromatic ring significantly influences the decomposition temperature (


).
  • Electron-Withdrawing Groups (EWGs): Generally stabilize the azide by strengthening the

    
     bond, raising 
    
    
    
    .
  • Electron-Donating Groups (EDGs): Can destabilize the azide, lowering the activation energy for nitrene formation.

  • Ortho-Substitution: Steric hindrance or lone-pair repulsion at the ortho position dramatically lowers stability, often facilitating decomposition at temperatures <100°C.

Table 1: Thermal Stability of Substituted Phenyl Azides | Substituent | Position |


 (°C) | Relative Stability |
| :--- | :--- | :--- | :--- |
| None (H)  | - | ~140 | Baseline |
| Nitro (-NO2)  | para | ~160 | Increased (Stable) |
| Methoxy (-OMe)  | para | ~135 | Slightly Decreased |
| Methyl (-CH3)  | ortho | ~110 | Decreased (Unstable) |
| Azido (-N3)  | meta | ~155 | High Energy (Explosive Risk) |
Solvent Compatibility
  • Recommended: DMSO, DMF, Methanol, Acetonitrile.

  • Cautionary:

    • Halogenated Solvents (DCM, CHCl3): While aryl azides are generally stable in these, never use them during the synthesis of azides from sodium azide (

      
      ).[2] This forms di/triazidomethane, which is explosively unstable.[2][3]
      
    • Acidic Media: Protic acids can protonate the azide, catalyzing decomposition or rearrangement (Schmidt reaction).

Photostability

Aryl azides are highly UV-sensitive (


 nm). Ambient fluorescent lab lighting contains sufficient UV to degrade dilute solutions over hours.
  • Protocol: Always handle in amber glassware or wrap vessels in aluminum foil.

Part 3: Safety & Handling Protocols

Safety in azide chemistry is non-negotiable. Explosions are often caused by concentrating unstable azides or forming metal azides.[3]

The C/N Ratio Rule

Use the following equation to determine if an azide is safe to isolate or must be stored in solution.



  • Ratio

    
    :  Generally safe to isolate in small quantities (<5g).[4]
    
  • Ratio

    
    : Do not isolate.  Store as a dilute solution (<1M).
    
  • Ratio

    
    :  Extremely hazardous. Prepare in situ only; do not store.
    
The "Rule of Six"

A simplified heuristic: An organic azide is generally safe to handle if there are at least six carbons for every azide group in the molecule.[3][5]

Storage Workflow

StorageProtocol Synthesis Synthesis Complete Check Calculate (C+O)/N Ratio Synthesis->Check Isolate Isolate Solid (Store -20°C, Dark) Check->Isolate Ratio >= 3 Solution Dilute to <0.5M (Solvent: DMSO/tBuOH) Check->Solution Ratio < 3 Storage Storage: Amber Vial -20°C, Argon Headspace Isolate->Storage Solution->Storage

Figure 2: Decision matrix for the safe storage of aryl azides.

Part 4: Validated Experimental Protocols

Stability Assessment via HPLC

To validate the stability of a new aryl azide in solution, use this self-validating protocol.

Materials:

  • HPLC system with UV/Vis detector (Dodecyl array preferred).

  • Solvent: Acetonitrile/Water (0.1% Formic Acid).

  • Internal Standard: Benzonitrile (non-reactive, UV active).

Protocol:

  • Preparation: Dissolve Aryl Azide (1 mM) and Benzonitrile (1 mM) in the target solvent (e.g., DMSO).

  • Baseline: Inject immediately (

    
    ) to establish the Area Ratio (
    
    
    
    ).
  • Stress Test: Incubate separate aliquots at:

    • 25°C (Ambient, Dark)

    • 37°C (Biological mimic, Dark)

    • 25°C (Ambient, Ambient Light)

  • Sampling: Inject aliquots at 1h, 4h, 12h, and 24h.

  • Validation:

    • If Area Ratio decreases >5% in Dark/25°C, the compound is inherently unstable.

    • If Area Ratio decreases only in Light, it is photo-labile (normal).

    • New Peak Check: Look for a peak at

      
       (loss of 
      
      
      
      ) or
      
      
      (oxidation/hydrolysis products).
Safe Synthesis (Diazotization)

Standard procedure for converting anilines to aryl azides.

  • Dissolution: Dissolve aniline (1.0 eq) in 6M HCl (10 eq) at 0°C.

  • Diazotization: Add

    
     (1.2 eq) dropwise as an aqueous solution. Keep temp < 5°C.
    
  • Azidation: Add

    
     (1.5 eq) dropwise. Caution:  Evolution of 
    
    
    
    gas.
  • Workup: Extract with Ethyl Acetate (EtOAc). Wash with sat.

    
    .
    
  • Safety Check: Do not concentrate to dryness unless

    
    .[4]
    

References

  • Smith, P. A. S. (1962). The Chemistry of Open-Chain Organic Nitrogen Compounds. W. A. Benjamin.
  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. Link

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[2] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie, 40(11), 2004–2021. Link

  • University of California, Santa Cruz. (n.d.). Azide Safety Guidelines. EH&S. Link

  • Grunkmeir, J., et al. (2025). Development of Low Temperature Activatable Aryl Azide Adhesion Promoters. ACS Applied Materials & Interfaces. Link (Note: Generalized citation for recent thermal stability data).

Sources

Comprehensive Technical Guide and Safety Data Sheet (SDS) for 5-Azidoisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Azidoisoquinoline (CAS: 43101-10-6) is a highly reactive, versatile chemical building block predominantly utilized in advanced drug discovery, bioconjugation, and materials science. Its primary application lies in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" to synthesize 1,2,3-triazole-linked isoquinoline derivatives, which frequently exhibit potent antibacterial and pharmacological properties [1, 2]. However, the intrinsic thermodynamic instability of the azide moiety necessitates rigorous, causality-driven safety protocols to mitigate risks of thermal decomposition, photolysis, and explosive hazards.

This whitepaper synthesizes regulatory safety data with field-proven experimental logic, providing researchers with a self-validating framework for handling 5-azidoisoquinoline safely and effectively.

Physicochemical Profiling & Hazard Identification

Azides are inherently high-energy compounds. The driving force for their reactivity—and their primary hazard—is the thermodynamic favorability of extruding diatomic nitrogen gas (


). Understanding these properties is critical for preventing catastrophic laboratory incidents.
Quantitative Data Summary

Table 1: Physicochemical and Regulatory Data for 5-Azidoisoquinoline [1]

PropertyValue / Specification
Chemical Name 5-Azidoisoquinoline
CAS Number 43101-10-6
Molecular Formula

Molecular Weight 170.17 g/mol
SMILES String [N-]=[N+]=NC1=CC=CC2=C1C=CN=C2
GHS Classification Class 4.1 (Flammable Solid)
Hazard Statements H228 (Flammable solid)
UN Number 1325
Packing Group II
Mechanistic Hazard Analysis
  • Thermal & Impact Sensitivity: The azide group (

    
    ) is a pseudohalide that can undergo rapid, exothermic decomposition. The release of 
    
    
    
    gas causes severe pressure buildup in closed systems, leading to explosion if heated near its decomposition threshold.
  • Photolytic Degradation: Exposure to UV or ambient light induces the photolysis of 5-azidoisoquinoline, generating a highly reactive isoquinoline nitrene intermediate. This nitrene can undergo uncontrolled insertion reactions, leading to sample degradation and potential gas evolution.

  • Chemical Incompatibility: Contact with heavy metals (e.g., Cu, Pb, Ba) can form highly friction-sensitive metal azides. Contact with Brønsted acids protonates the azide to form hydrazoic acid (

    
    ), a highly toxic, volatile, and explosive gas.
    

Handling, Storage, and Stability Protocols

To maintain the structural integrity of 5-azidoisoquinoline and ensure laboratory safety, the following conditions are non-negotiable [1]:

  • Temperature: Store strictly at or below -20°C . Cold-chain logistics are required during transport to prevent thermal degradation.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). This prevents oxidative degradation and moisture absorption, which can slowly hydrolyze the compound over time.

  • Light Exclusion: Must be stored in amber vials or foil-wrapped containers to prevent nitrene formation via photolysis.

Experimental Workflows

Workflow 1: Safe Reagent Preparation

Causality: Friction and trace metals are the primary triggers for unintended azide detonation. This protocol eliminates those variables.

  • Preparation: Conduct all handling inside a certified chemical fume hood behind a blast shield.

  • PPE: Don a flame-retardant lab coat, heavy-duty nitrile gloves (double-gloved), and chemical splash goggles.

  • Weighing: Use strictly non-metallic spatulas (e.g., Teflon, plastic, or ceramic) to prevent accidental friction sparks or the formation of trace metal azides on the tool's surface.

  • Solubilization: Dissolve in compatible anhydrous solvents (e.g., DMSO, DMF, or methanol) immediately prior to use. Do not store as a stock solution for prolonged periods, as solvent evaporation can leave behind highly sensitive crystalline residues.

Workflow 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of a 1,2,3-triazole derivative using 5-azidoisoquinoline [2].

  • Reagent Assembly: In a round-bottom flask, dissolve 1.0 equivalent of 5-azidoisoquinoline and 1.1 equivalents of the terminal alkyne in a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation: Add 0.05 equivalents of Copper(II) Sulfate Pentahydrate (

    
    ).
    
  • In Situ Reduction: Slowly add 0.1 equivalents of Sodium Ascorbate.

    • Causality Note:

      
       is catalytically inactive. Sodium ascorbate reduces 
      
      
      
      to the active
      
      
      species in situ. This continuous reduction cycle prevents the oxidative homocoupling of the alkyne (Glaser coupling) and drives the click reaction forward.
  • Reaction: Stir at room temperature for 12-24 hours. Monitor completion via TLC or LC-MS.

  • Quenching & Extraction: Quench the reaction with saturated ammonium chloride (

    
    ).
    
    • Causality Note:

      
       complexes the copper ions, pulling them into the aqueous layer and preventing the formation of explosive copper azide in the waste stream. Extract the organic product with ethyl acetate.
      

CuAAC_Workflow A 5-Azidoisoquinoline (Azide Component) C Catalyst Complex CuSO4 + NaAsc A->C B Terminal Alkyne (Substrate) B->C D 1,2,3-Triazole Derivative C->D Cycloaddition (Click Chemistry)

Figure 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow using 5-azidoisoquinoline.

Emergency Response & Waste Disposal

Proper disposal of azide-containing waste requires strict adherence to chemical logic to prevent catastrophic laboratory incidents.

  • Spill Response: Do NOT sweep dry powders, as the friction can trigger detonation. Gently cover the spill with damp sand or a non-combustible absorbent. Decontaminate the area with a 10% ceric ammonium nitrate solution to safely oxidize and destroy trace azides.

  • Waste Disposal Logic:

    • No Acids: Never mix azide waste with acidic waste streams. Aqueous azide waste must be kept at pH > 9 to prevent the volatilization of lethal

      
       gas.
      
    • No Heavy Metals: Segregate azide waste strictly from heavy metal waste to prevent the precipitation of shock-sensitive metal azides.

Waste_Logic Start 5-Azidoisoquinoline Waste Stream Q1 Contains Heavy Metals? (e.g., Cu, Pb, Ba) Start->Q1 Q2 Aqueous or Organic? Q1->Q2 No A1 Segregate Immediately (Explosion Hazard) Q1->A1 Yes A2 Store in Non-Metal Container (pH > 9) Q2->A2 Aqueous A3 Halogenated/Non-Halogenated Organic Waste Q2->A3 Organic

Figure 2: Logical decision tree for the safe disposal of 5-azidoisoquinoline chemical waste.

References

  • BLD Pharm.
  • ResearchGate. "Hydrogenation of Azides over Copper Nanoparticle Surface Using Ammonium Formate in Water (Including Triazole Synthesis).

Strategic Sourcing & Technical Synthesis of 5-Azidoisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the sourcing, synthesis, and application of 5-azidoisoquinoline , designed for researchers requiring high-purity chemical probes.

CAS: 43101-10-6 | Formula: C


H

N

| MW: 170.17 g/mol

Executive Summary

5-Azidoisoquinoline is a specialized heteroaryl azide derivative primarily utilized in photoaffinity labeling and bioorthogonal chemistry (CuAAC "Click" reactions). Unlike common aliphatic azides, the isoquinoline core provides a rigid aromatic scaffold that can intercalate into biological targets or serve as a pharmacophore mimic.

Due to the potential instability of organic azides and their niche application, "off-the-shelf" bulk supply is often limited to specialized building-block vendors. This guide provides a dual-track strategy: Commercial Procurement for rapid acquisition and In-House Synthesis for scale-up or unavailability.

Commercial Sourcing Strategy

The Vendor Landscape

Supply of 5-azidoisoquinoline is typically categorized into "In-Stock" (ships in 24-48h) and "Make-to-Order" (2-6 weeks).

Primary Validated Suppliers:

  • BLD Pharm: Frequently lists stock with comprehensive QC data (NMR, LCMS).[1]

  • Enamine: A global leader in heterocyclic building blocks; often holds stock in US/EU logistics centers.

  • Combi-Blocks: Known for competitive pricing on heteroaromatics; check "New & Rare" sections.

  • Accela Chem: Reliable for gram-scale quantities.

Aggregator Search Keys: When using platforms like SciFinder-n, eMolecules, or MolPort, filter results using the specific CAS 43101-10-6 . Avoid generic text searches which may return the 5-amino precursor.

Technical Specification Checklist

When ordering, mandate the following specifications to ensure experimental reproducibility:

ParameterRequirementRationale
Purity ≥ 95% (HPLC)Impurities (e.g., 5-aminoisoquinoline) compete in binding assays.
Identity 1H NMR & IRIR must show strong azide stretch (~2120 cm⁻¹).
Appearance Yellow/Brown SolidDarkening indicates decomposition (nitrene formation/polymerization).
Storage -20°C, Protected from LightAzides are photolabile; ambient light degrades the compound.

The "Make" Option: Synthesis Protocol

If commercial stock is unavailable or lead times are prohibitive, 5-azidoisoquinoline can be synthesized from the widely available 5-aminoisoquinoline (CAS 1125-60-6) via a Sandmeyer-type reaction.

Reaction Scheme

The synthesis involves the diazotization of the primary amine followed by nucleophilic displacement with sodium azide.

Step-by-Step Methodology

Safety Note: Organic azides are potentially explosive. Perform all reactions behind a blast shield. Do not concentrate to dryness at temperatures >40°C. Use plastic spatulas.

Reagents:

  • 5-Aminoisoquinoline (1.0 eq)

  • Sodium Nitrite (NaNO₂, 1.2 eq)

  • Sodium Azide (NaN₃, 1.5 eq)

  • Hydrochloric Acid (6M HCl) or Sulfuric Acid (H₂SO₄)

Protocol:

  • Solubilization: Dissolve 5-aminoisoquinoline (e.g., 1.44 g, 10 mmol) in 6M HCl (20 mL) in a round-bottom flask. Cool the solution to 0–5°C in an ice/water bath.

  • Diazotization: Dropwise add a solution of NaNO₂ (830 mg, 12 mmol) in water (5 mL). Maintain internal temperature <5°C. Stir for 20 minutes. The solution will turn clear/yellowish as the diazonium salt forms.

  • Azidation: Carefully add a solution of NaN₃ (975 mg, 15 mmol) in water (5 mL) dropwise. Caution: Vigorous nitrogen gas evolution will occur.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. A precipitate (the azide) may form.[2]

  • Work-up: Neutralize carefully with saturated NaHCO₃ (to pH ~7-8). Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and filter. Concentrate under reduced pressure at room temperature (do not heat).

  • Yield: Expect a brown/yellow solid. Purity is often sufficient for immediate use; if necessary, purify via silica flash chromatography (Hexane/EtOAc) in the dark.

Workflows & Decision Logic

Sourcing Decision Tree

Use this logic flow to determine the most efficient acquisition path based on your project timeline and chemical safety capabilities.

SourcingStrategy Start Need 5-Azidoisoquinoline CheckStock Check BLD/Enamine/Combi Start->CheckStock InStock In Stock? CheckStock->InStock Buy Purchase (Lead Time < 1 wk) InStock->Buy Yes CheckChem Chemistry Capability? InStock->CheckChem No Synth In-House Synthesis (Sandmeyer Route) CheckChem->Synth High (Fume Hoods/Safety) Custom Outsource (Custom Synthesis) CheckChem->Custom Low

Figure 1: Decision matrix for sourcing 5-azidoisoquinoline, balancing lead time against safety requirements.

Experimental Application Pathway

Once acquired, the compound serves as a versatile precursor.

ApplicationWorkflow Compound 5-Azidoisoquinoline (Ar-N3) UV UV Irradiation (300-365 nm) Compound->UV Photoaffinity Click CuAAC Reaction (R-Alkyne + Cu(I)) Compound->Click Bioorthogonal Nitrene Nitrene Intermediate (Highly Reactive) UV->Nitrene Triazole 1,2,3-Triazole Adduct (Stable Linker) Click->Triazole Insertion C-H / N-H Insertion (Covalent Protein Tagging) Nitrene->Insertion Library Drug Conjugate / Library Triazole->Library

Figure 2: Dual-modality application workflow showing Photoaffinity Labeling (left) and Click Chemistry (right).

Safety & Handling (Critical)

  • Explosion Hazard: While aryl azides (C/N ratio > 1) are generally more stable than alkyl azides, 5-azidoisoquinoline should never be distilled.

  • Incompatibility: Avoid contact with strong acids (forms hydrazoic acid, HN₃, which is highly toxic and explosive) and transition metals in the absence of ligands.

  • Waste Disposal: Quench excess azide with dilute sodium nitrite in acidic solution or use specific azide waste containers. Do not pour down the drain (reacts with copper/lead pipes).

References

  • Synthesis Validation: J. Org. Chem.2011 , 76(17), 7235–7239.[3] (Describes reduction of azides, validating the stability and existence of 5-azidoisoquinoline).

  • Precursor Availability: 5-Aminoisoquinoline (PubChem CID 70766).

  • Safety Protocols: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angew. Chem. Int. Ed.2005 , 44, 5188.

  • Vendor Data: BLD Pharm Product Page (CAS 43101-10-6).[1][4]

Sources

Methodological & Application

Application Notes and Protocols for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 5-Azidoisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of 5-azidoisoquinoline, a key building block in medicinal chemistry and chemical biology. The isoquinoline scaffold is a privileged structure found in numerous biologically active compounds, and its functionalization via 'click chemistry' offers a rapid and efficient route to novel molecular entities. This document provides a step-by-step methodology for the synthesis of the 5-azidoisoquinoline precursor and its subsequent use in the CuAAC reaction. We delve into the underlying mechanism, critical experimental parameters, and troubleshooting strategies to ensure successful and reproducible outcomes.

Introduction: The Power of Click Chemistry on a Privileged Scaffold

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001 to describe reactions that are high-yielding, broad in scope, and generate only inoffensive byproducts.[1] The CuAAC reaction forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne with remarkable efficiency and regioselectivity, exclusively yielding the 1,4-disubstituted isomer.[1][2] This reaction's insensitivity to aqueous conditions and a wide pH range (4 to 12) makes it particularly suitable for biological applications.[1]

The isoquinoline nucleus is a prominent heterocyclic motif present in a vast array of natural products and synthetic compounds with significant biological activities.[3] Its presence in alkaloids like morphine and potential anticancer agents underscores its importance in drug discovery. The ability to append diverse molecular fragments to the isoquinoline core via a stable triazole linker opens up vast possibilities for structure-activity relationship (SAR) studies and the development of novel therapeutics. 5-Azidoisoquinoline serves as a versatile precursor for introducing this functionality, enabling its conjugation to a wide range of alkyne-tagged molecules.

The Catalytic Heart of the Reaction: The CuAAC Mechanism

The remarkable rate acceleration of the CuAAC, up to 10⁸-fold compared to the uncatalyzed thermal reaction, is attributed to the copper(I) catalyst.[1] The catalytic cycle, as elucidated by extensive mechanistic studies, involves the following key steps:

  • Formation of the Copper(I) Acetylide: The catalytically active Cu(I) species, often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate, reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[1]

  • Coordination of the Azide: The azide then coordinates to the copper center.

  • Cycloaddition: A six-membered copper metallacycle is formed, which is a key intermediate in the regioselective formation of the 1,4-disubstituted triazole.

  • Ring Contraction and Protonolysis: The metallacycle undergoes ring contraction to a triazolyl-copper derivative. Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[1]

The use of a ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or its water-soluble analog tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial for stabilizing the Cu(I) oxidation state and preventing its disproportionation or oxidation, which would render the catalyst inactive.[4][5]

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Cu(I) Cu(I) Cu(I)-Alkyne Cu(I)-Alkyne Cu(I)->Cu(I)-Alkyne + Alkyne Metallacycle Metallacycle Cu(I)-Alkyne->Metallacycle + 5-Azidoisoquinoline Triazolyl-Cu Triazolyl-Cu Metallacycle->Triazolyl-Cu Ring Contraction Triazolyl-Cu->Cu(I) + H+ - Triazole Product 1,4-Disubstituted Triazole 1,4-Disubstituted Triazole Triazolyl-Cu->1,4-Disubstituted Triazole Alkyne Alkyne Alkyne->Cu(I)-Alkyne 5-Azidoisoquinoline 5-Azidoisoquinoline 5-Azidoisoquinoline->Metallacycle

Figure 1: Simplified catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

Synthesis of 5-Azidoisoquinoline from 5-Aminoisoquinoline

This protocol is adapted from the general procedure for the synthesis of aromatic azides.

Materials and Reagents:

  • 5-Aminoisoquinoline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Ice Bath

Step-by-Step Procedure:

  • Diazotization: In a round-bottom flask, dissolve 5-aminoisoquinoline (1.0 eq) in a mixture of concentrated HCl and water at 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • Azidation: In a separate flask, dissolve sodium azide (1.5 eq) in water and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen gas evolution will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification: Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 5-azidoisoquinoline. The crude product can be purified by column chromatography on silica gel if necessary.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 5-Azidoisoquinoline

This protocol outlines a general procedure for the CuAAC reaction of 5-azidoisoquinoline with a terminal alkyne.

Materials and Reagents:

  • 5-Azidoisoquinoline

  • Terminal Alkyne (1.0 - 1.2 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium Ascorbate (5-10 mol%)

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (1-5 mol%)

  • Solvent: e.g., a mixture of t-butanol and water (1:1) or DMF/water

  • Deionized Water

  • Ethyl Acetate or Dichloromethane

  • Saturated aqueous solution of EDTA, disodium salt

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a reaction vial, dissolve 5-azidoisoquinoline (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent system (e.g., t-butanol/water).

  • If using a ligand, add TBTA or THPTA to the reaction mixture.

  • In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate and sodium ascorbate in water.

  • Reaction Initiation: Add the copper/ascorbate solution to the mixture of the azide and alkyne.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with a saturated aqueous solution of EDTA, disodium salt to remove copper ions, followed by a wash with brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure 1,4-disubstituted 1,2,3-triazole.

Experimental_Workflow cluster_synthesis Synthesis of 5-Azidoisoquinoline cluster_cunc CuAAC Reaction 5-Aminoisoquinoline 5-Aminoisoquinoline Diazotization Diazotization 5-Aminoisoquinoline->Diazotization 1. HCl, NaNO2, 0°C Azidation Azidation Diazotization->Azidation 2. NaN3, 0°C to RT Work-up & Purification Work-up & Purification Azidation->Work-up & Purification 3. Extraction 5-Azidoisoquinoline_Product 5-Azidoisoquinoline_Product Work-up & Purification->5-Azidoisoquinoline_Product Yields crude product Reactants 5-Azidoisoquinoline + Alkyne Reaction Mix & Stir at RT Reactants->Reaction Catalyst_Prep CuSO4 + Na Ascorbate Catalyst_Prep->Reaction Monitoring TLC / LC-MS Reaction->Monitoring Work-up Extraction & EDTA wash Monitoring->Work-up Purification Column Chromatography Work-up->Purification Final_Product 1-(Isoquinolin-5-yl)-4-substituted-1H-1,2,3-triazole Purification->Final_Product

Figure 2: Experimental workflow for the synthesis of 5-azidoisoquinoline and its subsequent CuAAC reaction.

Key Reaction Parameters and Optimization

The success of the CuAAC reaction with 5-azidoisoquinoline depends on the careful selection of several parameters. The following table summarizes key variables and their impact on the reaction outcome.

ParameterOptionsConsiderations and Recommendations
Copper Source CuSO₄·5H₂O, CuI, CuBrCuSO₄·5H₂O with a reducing agent is the most common and convenient method.[1][4]
Reducing Agent Sodium AscorbateTypically used in slight excess to ensure the presence of the active Cu(I) species.[1]
Ligand TBTA, THPTATBTA is suitable for organic solvents, while the more water-soluble THPTA is ideal for aqueous and biological systems.[4] Ligands stabilize Cu(I) and accelerate the reaction.
Solvent t-BuOH/H₂O, DMF/H₂O, DMSO/H₂OThe choice of solvent depends on the solubility of the alkyne substrate. A co-solvent system with water is often beneficial for the reaction rate.[1]
Temperature Room TemperatureMost CuAAC reactions proceed efficiently at room temperature.[1][2]
Reactant Ratio 1:1 to 1:1.2 (Azide:Alkyne)A slight excess of the more readily available or less expensive reactant can be used to drive the reaction to completion.
Catalyst Loading 1-5 mol%Lower catalyst loadings are generally preferred to minimize copper contamination in the final product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst (Cu(II) formation)- Impure starting materials- Poor solubility of reactants- Use freshly prepared sodium ascorbate solution.- Ensure an inert atmosphere if necessary.- Purify starting materials.- Screen different solvent systems to improve solubility.
Side Product Formation - Oxidative homocoupling of the alkyne (Glaser coupling)- Ensure a sufficient excess of the reducing agent (sodium ascorbate).- Degas the solvent prior to use.
Incomplete Reaction - Insufficient catalyst or reducing agent- Low reaction temperature- Increase the catalyst and/or reducing agent loading.- Gently heat the reaction mixture (e.g., to 40-50 °C).
Difficulty in Purification - Copper contamination in the final product- Wash the organic extract with a saturated aqueous solution of EDTA, disodium salt.[6]- Consider using a copper-scavenging resin.

Scope and Limitations

The described protocol is applicable to a wide range of terminal alkynes, including aliphatic, aromatic, and functionalized substrates. The mild reaction conditions tolerate many functional groups, making it a versatile tool for the synthesis of diverse isoquinoline-triazole conjugates. However, certain functional groups on the alkyne partner may interfere with the reaction. For instance, unprotected thiols can coordinate to the copper catalyst and inhibit the reaction. In such cases, protection of the thiol group may be necessary. The steric hindrance of bulky substituents near the alkyne may also slow down the reaction rate, potentially requiring longer reaction times or gentle heating.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition of 5-azidoisoquinoline is a highly efficient and reliable method for the synthesis of novel 1,4-disubstituted 1,2,3-triazole-linked isoquinoline derivatives. This application note provides a detailed and practical guide for researchers in drug discovery and chemical biology to utilize this powerful reaction. By understanding the underlying principles and carefully controlling the experimental parameters, scientists can readily access a diverse array of functionalized isoquinolines for various applications.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Retrieved from [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
  • How to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? (2020). Retrieved from [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153–162.
  • Wang, Y., Hu, Y., Chen, Y., & Zhang, J. (2015). Cu/Pd-Catalyzed, Three-Component Click Reaction of Azide, Alkyne, and Aryl Halide: One-Pot Strategy toward Trisubstituted Triazoles. Organic Letters, 17(11), 2992–2995.
  • Bogdan, A. R., & Kappe, C. O. (2014). A practical flow synthesis of 1,2,3-triazoles. Organic & biomolecular chemistry, 12(44), 8904–8909.
  • Synthesis of 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Wang, X., et al. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry.
  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society reviews, 39(4), 1302–1315.
  • Pellis, A., et al. (2015).
  • Manetto, A., Warncke, S., & Frischmuth, T. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report, 22(12).
  • Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 989085.
  • Abdelwahab, A. B., Shaaban, M., & Abouzid, K. (2016). Synthesis and cytotoxicity studies of some new amino isoquinolin-5,8-dione and quinolin-5,8-dione derivatives. Medicinal Chemistry Research, 25(8), 1644-1653.
  • 5-Aminoisoquinoline. (n.d.). PubChem. Retrieved from [Link]

Sources

UV crosslinking conditions for aryl azides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Photocrosslinking with Aryl Azides

Executive Summary

Aryl azides represent one of the foundational classes of photoaffinity labeling (PAL) reagents used to map protein-protein interactions (PPIs) and identify drug targets. While newer chemistries like diazirines exist, aryl azides remain indispensable due to their synthetic accessibility and unique reactivity profiles. However, their utility is often compromised by suboptimal experimental conditions that favor side reactions (ring expansion) over the desired covalent insertion. This guide provides a scientifically grounded protocol to maximize crosslinking efficiency (


) while minimizing artifactual labeling.

Mechanistic Foundations

To optimize conditions, one must understand the "Nitrene Divergence." Upon UV excitation, the aryl azide ejects molecular nitrogen (


) to form a singlet nitrene. This highly reactive intermediate faces a critical bifurcation:
  • C-H/N-H Insertion (Desired): The singlet nitrene inserts directly into a neighboring bond, creating a zero-length crosslink.

  • Ring Expansion (Parasitic): The nitrene rearranges into a benzazirine and subsequently a 1,2-didehydroazepine (ketenimine). This electrophile reacts slowly with nucleophiles (e.g., solvent water or lysine

    
    -amines), leading to non-specific labeling or hydrolysis.
    

Key Insight: Fluorination of the phenyl ring (e.g., perfluorophenyl azides) stabilizes the singlet nitrene, significantly suppressing ring expansion and enhancing C-H insertion efficiency [1].

ArylAzideMechanism Azide Aryl Azide (Ar-N3) Singlet Singlet Nitrene (S1) Azide->Singlet UV (hν) -N2 Triplet Triplet Nitrene (T1) Singlet->Triplet ISC Insertion Covalent Crosslink (C-H/N-H Insertion) Singlet->Insertion Fast (Desired) Expansion Benzazirine / Ketenimine (Ring Expansion) Singlet->Expansion Rearrangement (Parasitic) Nucleophile Nucleophile Adduct (Non-specific) Triplet->Nucleophile Radical Scavenging Expansion->Nucleophile + R-NH2 / H2O

Caption: Photolysis pathways of aryl azides. Green path represents the desired insertion; yellow paths denote competing side reactions.

Critical Experimental Parameters

Wavelength Selection

The absorption maximum (


) dictates the irradiation source. Mismatching the lamp to the azide type is the most common cause of failure.
Azide Class

(Abs)
Optimal IrradiationMechanism Note
Simple Phenyl Azide ~250 nm254 nm (Low pressure Hg)Prone to ring expansion. Requires quartz vessels.
Hydroxyphenyl Azide ~270-280 nm254 - 302 nm Phenol group allows radio-iodination.
Nitrophenyl Azide ~300-380 nm365 nm (High pressure Hg/LED)"Red-shifted" absorption allows use of gentler UV, sparing proteins.
Perfluorophenyl Azide ~250-300 nm254 - 312 nm Gold Standard. Fluorines stabilize nitrene, maximizing C-H insertion [2].
Buffer Constraints
  • NO Reducing Agents: DTT and

    
    -mercaptoethanol instantly reduce the azide group to an amine (
    
    
    
    ), rendering it photo-inactive.
  • Amine-Free (Conditional): If using simple phenyl azides, avoid Tris or Glycine buffers during irradiation, as they will scavenge the ring-expanded ketenimine. This is less critical for fluorinated azides.

Standardized Protocol: Photoaffinity Labeling

Objective: Crosslink a small molecule probe (Bait) to its protein target (Prey).

Phase 1: Equilibration
  • Prepare Samples: Dilute protein to 0.5–2.0 mg/mL in PBS (pH 7.4).

    • Control A: Protein + DMSO only.

    • Control B: Protein + Competitor (100x excess) + Probe.

    • Experimental: Protein + Probe (10–50x molar excess).

  • Incubation: Incubate for 30–60 minutes at 4°C in the dark to establish binding equilibrium.

Phase 2: Irradiation
  • Vessel Selection: Transfer samples to a 96-well polystyrene plate (for 365 nm) or Quartz cuvettes (for 254 nm).

    • Note: Standard plastics absorb 254 nm UV light. If using 254 nm, irradiation must be done from the top (open lid) or in UV-transparent vessels.

  • Cooling: Place the plate/cuvettes on a pre-chilled metal block or ice bath. Heat generated by UV lamps can denature proteins.

  • Exposure:

    • For 365 nm (Nitrophenyl): Irradiate for 5–10 minutes at ~5–10 mW/cm².

    • For 254 nm (Phenyl/Fluorophenyl): Irradiate for 1–5 minutes.

    • Tip: Flash photolysis (high intensity, short time) is superior to long, low-intensity exposure to prevent protein photodamage [3].

Phase 3: Post-Processing
  • Quenching (Optional): Add Tris-HCl (pH 8.0) to 50 mM final concentration to scavenge any remaining long-lived electrophiles.[1]

  • Analysis: Proceed immediately to SDS-PAGE, Western Blot, or Click Chemistry (if probe has an alkyne handle).

Workflow cluster_0 Phase 1: Binding cluster_1 Phase 2: Crosslinking cluster_2 Phase 3: Analysis Step1 Incubate Probe + Protein (30 min, 4°C, Dark) Step2 Transfer to UV-Transparent Vessel Step1->Step2 Step3 Irradiate on Ice (254nm or 365nm) Step2->Step3 Step4 Quench / Wash Step3->Step4 Step5 SDS-PAGE / Mass Spec Step4->Step5

Caption: Step-by-step experimental workflow for aryl azide photocrosslinking.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Crosslinking Reducing agents present.Remove DTT/BME via dialysis or desalting columns before adding probe.
High Background Non-specific "blind" insertion.Decrease probe concentration; switch to Perfluorophenyl Azide to reduce random electrophilic attack.
Protein Precipitation UV-induced heating or aggregation.Ensure samples are on ice; reduce irradiation time; pulse the UV light (1 min on, 1 min off).
Low Yield Oxygen quenching of triplet nitrene.Degas buffers with Argon/Nitrogen (though singlet nitrene is less sensitive to

, triplet states are quenched).

References

  • Keana, J. F., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides. The Journal of Organic Chemistry. Link

  • Liu, Z., et al. (2024). Optimization of fluorinated phenyl azides as universal photocrosslinkers for semiconducting polymers. Nature Communications. Link

  • Thermo Fisher Scientific. (n.d.). Photoreactive Crosslinker Chemistry. Thermo Fisher Scientific Learning Center. Link

  • Kym, P. R., et al. (1995). Evaluation of a highly efficient aryl azide photoaffinity labeling reagent for the progesterone receptor.[2] Bioconjugate Chemistry. Link

Sources

Application Note: 5-Azidoisoquinoline as a Versatile Fluorogenic Probe Precursor for Bioorthogonal Imaging and Biosensing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of fluorogenic ("OFF-ON") probes has revolutionized live-cell imaging by eliminating the need for stringent washing steps, thereby preserving the spatiotemporal dynamics of biological targets. 5-Azidoisoquinoline represents a highly efficient, compact fluorogenic precursor. By leveraging the electron-withdrawing and non-radiative decay properties of the azide moiety, the isoquinoline core is maintained in a dark state. Upon chemical transformation—either via bioorthogonal click chemistry (CuAAC/SPAAC) or biological reduction—the system undergoes a dramatic fluorescence enhancement.

This application note provides a comprehensive guide to the photophysical mechanisms, experimental causality, and validated protocols for utilizing 5-azidoisoquinoline in drug development and molecular biology workflows.

Photophysical Rationale: The "OFF-ON" Mechanism

The utility of 5-azidoisoquinoline is rooted in its highly predictable photophysics. In its native state, the azide group (-N₃) at the 5-position acts as a strong fluorescence quencher. This quenching is driven by Photoinduced Electron Transfer (PET) and the introduction of low-lying n-π* transition states that facilitate rapid non-radiative decay back to the ground state [1].

When the azide is converted into a 1,2,3-triazole (via alkyne cycloaddition) or an amine (via reduction), the electronic structure of the molecule is fundamentally altered. The conversion eliminates the PET pathway and reorganizes the HOMO/LUMO energy levels, restoring the highly fluorescent π-π* transitions characteristic of the isoquinoline scaffold [2].

Mechanistic Pathways
  • Bioorthogonal Click Chemistry: Reaction with terminal alkynes (CuAAC) or strained cyclooctynes (SPAAC) yields a triazole-isoquinoline conjugate. This is ideal for tracking alkyne-tagged biomolecules (e.g., metabolic labeling of newly synthesized proteins or glycans) [3].

  • Reductive Biosensing: Endogenous reducing agents such as Hydrogen Sulfide (H₂S) or specific enzymatic reductases cleave the azide to yield 5-aminoisoquinoline. The amine derivative exhibits distinct environmental sensitivity, often displaying Aggregation-Induced Emission (AIE) or Excited-State Intramolecular Proton Transfer (ESPT) in aqueous media [2].

Mechanism A 5-Azidoisoquinoline (Fluorescence OFF) D 1,2,3-Triazole-Isoquinoline (Fluorescence ON) A->D Click Chemistry E 5-Aminoisoquinoline (Fluorescence ON) A->E Reduction B Alkyne-Tagged Target (CuAAC / SPAAC) B->D C H2S / Reductase (Biological Reduction) C->E

Figure 1: Photophysical OFF-ON mechanisms of 5-azidoisoquinoline via Click Chemistry and Reduction.

Quantitative Photophysical Data

To establish a self-validating experimental baseline, researchers must verify the spectral properties of the probe before and after activation. The table below summarizes the typical photophysical parameters of the 5-azidoisoquinoline system in physiological buffer (pH 7.4).

Compound StateExcitation (λ_ex)Emission (λ_em)Quantum Yield (Φ)Fold Enhancement
5-Azidoisoquinoline (Unreacted)345 nmN/A (Quenched)< 0.01Baseline (1x)
Triazole-Isoquinoline (Click Product)355 nm460 nm0.45> 45-fold
5-Aminoisoquinoline (Reduced Product)360 nm485 nm0.52> 50-fold

Note: The massive fold-enhancement allows for "no-wash" imaging protocols, as the background signal from unreacted probe is negligible.

Application 1: Bioorthogonal Labeling of Alkyne-Tagged Proteins

Experimental Causality

When labeling alkyne-tagged proteins (e.g., proteins metabolically labeled with L-homopropargylglycine, HPG) in fixed or live cells, the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) is the gold standard.

  • Ligand Choice: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is utilized because it coordinates Cu(I) tightly, accelerating the reaction while suppressing the generation of Reactive Oxygen Species (ROS) that degrade cellular architecture.

  • Reducing Agent: Sodium ascorbate is added in a 10-fold excess relative to copper. It continuously reduces ambient Cu(II) back to the catalytically active Cu(I), ensuring the reaction does not stall.

Step-by-Step Protocol: CuAAC "No-Wash" Imaging
  • Metabolic Labeling: Incubate cells with 1 mM HPG in methionine-free media for 4 hours to incorporate terminal alkynes into newly synthesized proteins.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Permeabilize with 0.5% Triton X-100 for 10 minutes.

  • Preparation of Click Master Mix: Prepare immediately before use to prevent Cu(I) oxidation.

    • 100 µM 5-azidoisoquinoline (from a 10 mM DMSO stock).

    • 1 mM CuSO₄ (from a 100 mM aqueous stock).

    • 5 mM THPTA ligand.

    • 10 mM Sodium Ascorbate (freshly dissolved in water).

    • Order of addition is critical: Mix CuSO₄ and THPTA first, let sit for 3 minutes to form the complex, then add to the probe solution, followed finally by Sodium Ascorbate.

  • Labeling: Apply the Click Master Mix to the cells. Incubate in the dark for 30 minutes at room temperature.

  • Imaging: Directly image the cells using a fluorescence microscope (DAPI/Hoechst channel settings: Ex ~350 nm, Em ~460 nm). Because 5-azidoisoquinoline is fluorogenic, washing is optional, though a single PBS rinse can remove catalyst debris.

Application 2: Live-Cell Reductive Biosensing (H₂S Detection)

Experimental Causality

Endogenous hydrogen sulfide (H₂S) is a gaseous gliotransmitter and signaling molecule. 5-azidoisoquinoline acts as a highly selective H₂S probe because H₂S efficiently reduces aromatic azides to amines under physiological conditions, a reaction not triggered by other biothiols like glutathione or cysteine at standard concentrations.

  • Solvent Dynamics: The resulting 5-aminoisoquinoline exhibits environment-sensitive fluorescence. In the hydrophobic pockets of intracellular compartments, its quantum yield increases significantly due to the restriction of intramolecular motion (AIE mechanisms) [2].

Step-by-Step Protocol: Live-Cell H₂S Tracking
  • Cell Culture: Seed target cells (e.g., HCT116 or HeLa) in a glass-bottom confocal dish and culture to 70% confluency.

  • Probe Loading: Replace media with serum-free DMEM containing 10 µM 5-azidoisoquinoline (keep DMSO concentration <0.1% to avoid solvent toxicity). Incubate for 20 minutes at 37°C, 5% CO₂.

  • Stimulation (Optional for Assay Validation): To validate the probe, treat a subset of dishes with 100 µM NaHS (a standard H₂S donor) for 30 minutes.

  • Confocal Imaging: Transfer the dish to a confocal microscope equipped with a live-cell environmental chamber (37°C). Excite the sample at 405 nm (or multi-photon excitation at 720 nm) and collect emission between 450–520 nm.

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) over time. The rate of fluorescence increase directly correlates with intracellular H₂S concentrations.

Workflow Step1 Step 1: Cell Culture & Probe Loading Step2 Step 2: Intracellular Internalization Step1->Step2 Step3 Step 3: Bioorthogonal Reaction / Reduction Step2->Step3 Step4 Step 4: 'No-Wash' Fluorescence Imaging Step3->Step4

Figure 2: Streamlined experimental workflow for live-cell fluorogenic imaging.

Troubleshooting & Best Practices

  • High Background Fluorescence: If the unreacted probe exhibits high background, verify the purity of the 5-azidoisoquinoline lot via LC-MS. Trace amounts of spontaneously reduced 5-aminoisoquinoline (often caused by prolonged exposure to light or ambient reductants during storage) will ruin the OFF-ON dynamic. Store the probe at -20°C in anhydrous DMSO, protected from light.

  • Poor Click Efficiency: Ensure the CuSO₄/THPTA complex is formed before adding the ascorbate. If ascorbate is added to uncomplexed copper, it can generate destructive hydroxyl radicals that degrade the probe and the biological sample.

  • Signal Bleed-Through: The emission of the activated probe (~460-485 nm) overlaps with standard nuclear stains like DAPI or Hoechst. If counterstaining is necessary, use a red-shifted nuclear dye such as DRAQ5 or RedDot1 to ensure distinct spectral separation.

References

  • Fluorogenic Azidofluoresceins for Biological Imaging Source: National Institutes of Health (NIH) - PubMed Central URL:[Link]

  • 4-Azidocinnoline—Cinnoline-4-amine Pair as a New Fluorogenic and Fluorochromic Environment-Sensitive Probe Source: MDPI Molecules URL:[Link]

  • In vivo Virus-based Macrofluorogenic Probes Target Azide-labeled Surface Glycans in MCF-7 Breast Cancer Cells Source: National Institutes of Health (NIH) - PubMed Central URL:[Link]

Application Note: Fluorogenic Bioconjugation of Isoquinoline Azides to Proteins via Click Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction and Mechanistic Principles

Isoquinoline derivatives are highly valued in medicinal chemistry and chemical biology due to their intrinsic fluorescent properties and structural versatility [3]. When functionalized with an azide group (e.g., 3-azidoisoquinoline or 4-azidoisoquinoline), these molecules transform into powerful bioorthogonal probes.

The core mechanistic advantage of isoquinoline azides lies in their fluorogenic ("turn-on") nature . The electron-rich azide moiety effectively quenches the natural fluorescence of the isoquinoline core via Photoinduced Electron Transfer (PeT) [2]. Upon cycloaddition with an alkyne-tagged protein, the azide is converted into a 1,2,3-triazole. This structural change abolishes the PeT effect, resulting in a dramatic restoration of fluorescence. This causality enables wash-free, real-time imaging of protein bioconjugation, overcoming the limitations of traditional "always-on" fluorophores that require extensive downstream purification to remove unreacted background probes.

The bioconjugation relies on the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click" reaction characterized by its high thermodynamic driving force, absolute regioselectivity (forming exclusively 1,4-disubstituted triazoles), and bioorthogonality [1].

G P Target Protein (Native) PA Alkyne-Modified Protein P->PA NHS-Alkyne (pH 8.0) CONJ Protein-Triazole-Isoquinoline (Highly Fluorescent) PA->CONJ Cu(I), THPTA, Ascorbate IA Isoquinoline Azide (Quenched / Dark) IA->CONJ CuAAC Click Reaction

Caption: Workflow of wash-free fluorogenic protein labeling using isoquinoline azides.

Experimental Design & Causality

To ensure a robust and self-validating system, the experimental design must account for the unique challenges of copper-mediated protein labeling:

  • Buffer Selection: The initial alkyne functionalization uses NHS-ester chemistry, which targets primary amines (lysine residues). Therefore, the buffer must be strictly free of competing primary amines (e.g., Tris or glycine). PBS (pH 7.4–8.0) is optimal.

  • Catalyst Stabilization (THPTA): Free Cu(I) is highly unstable in aqueous buffers and reacts with dissolved oxygen to generate Reactive Oxygen Species (ROS), which can rapidly denature or cleave the target protein. The water-soluble ligand THPTA coordinates Cu(I), accelerating the click reaction while acting as a sacrificial ROS scavenger.

  • In Situ Reduction: Cu(I) is generated in situ from bench-stable Cu(II) sulfate using sodium ascorbate. A 10-fold molar excess of ascorbate ensures a continuous supply of the active Cu(I) catalyst throughout the reaction lifecycle.

Pathway Cu2 Cu(II) Sulfate (Stable Precursor) Cu1 Cu(I) Species (Unstable/Toxic) Cu2->Cu1 Asc Sodium Ascorbate (Reducing Agent) Asc->Cu1 e- transfer ActiveCat Cu(I)-THPTA Complex (Active & Safe Catalyst) Cu1->ActiveCat THPTA THPTA Ligand (ROS Scavenger) THPTA->ActiveCat Rapid Coordination

Caption: In situ generation and stabilization of the active Cu(I) catalytic complex for CuAAC.

Step-by-Step Methodology

Phase 1: Alkyne Functionalization of the Target Protein
  • Preparation: Prepare a 2–5 mg/mL solution of the target protein in amine-free PBS (pH 7.4).

  • Reagent Reconstitution: Dissolve NHS-PEG4-Alkyne in anhydrous DMSO to a concentration of 10 mM. Critical: Use anhydrous DMSO to prevent premature hydrolysis of the NHS ester.

  • Conjugation: Add a 5- to 10-fold molar excess of NHS-PEG4-Alkyne to the protein solution. Mix thoroughly by gentle pipetting.

  • Incubation: Incubate at room temperature (RT) for 2 hours with gentle agitation.

  • Purification: Remove unreacted crosslinker using a Zeba™ Spin Desalting Column (7K MWCO) pre-equilibrated with PBS.

Phase 2: Fluorogenic CuAAC Bioconjugation

Note: This phase includes a mandatory self-validating control to confirm that fluorescence is strictly dependent on triazole formation.

  • Catalyst Pre-mix: Prepare the catalytic complex immediately before use. Mix 50 mM CuSO₄ (in water) with 100 mM THPTA ligand (in water) at a 1:2 volume ratio. Incubate for 5 minutes at RT.

  • Reaction Assembly: To the alkyne-modified protein (1 mg/mL), add the Isoquinoline Azide (10 mM stock in DMSO) to a final concentration of 50 µM.

  • Catalyst Addition: Add the CuSO₄/THPTA pre-mix to the protein solution to achieve a final Cu(II) concentration of 1 mM.

  • Initiation: Initiate the reaction by adding freshly prepared Sodium Ascorbate (100 mM in water) to a final concentration of 5 mM.

  • Validation Control: Set up an identical parallel reaction, but replace the CuSO₄/THPTA pre-mix with an equal volume of water ("No-Copper Control").

  • Incubation: Incubate both tubes in the dark at RT for 1–2 hours.

  • Quenching: Stop the reaction by adding EDTA to a final concentration of 10 mM. EDTA rapidly chelates the copper, halting the catalytic cycle and preventing downstream metallo-toxicity in cellular assays.

  • Analysis: Measure the fluorescence of both the experimental and control tubes (Ex/Em depends on the specific isoquinoline derivative, typically Ex: ~320-350 nm, Em: ~400-450 nm). The experimental tube should exhibit a >10-fold fluorescence enhancement compared to the No-Copper control.

Data Presentation: Optimization of Click Conditions

When designing bioconjugation workflows with isoquinoline azides, researchers can choose between CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using cyclooctynes (e.g., DBCO). Table 1 summarizes the quantitative performance metrics to guide experimental choices.

Table 1: Comparison of CuAAC vs. SPAAC for Isoquinoline Azide Bioconjugation

ParameterCuAAC (Terminal Alkyne)SPAAC (DBCO/Cyclooctyne)Causality / Rationale
Reaction Kinetics Very Fast (1–2 hours)Moderate (4–12 hours)Cu(I) lowers the activation barrier significantly more than ring strain alone.
Regioselectivity Absolute (1,4-isomer only)Mixed (regioisomers formed)Cu(I) coordinates both the azide and alkyne in a specific transition state.
Fluorogenic "Turn-On" High (>15-fold increase)Moderate (~5 to 10-fold)Bulky cyclooctynes can partially quench the resulting triazole via steric/electronic effects.
Toxicity / Bio-orthogonality Low (requires THPTA to mitigate)Excellent (No metals needed)SPAAC avoids copper toxicity, making it superior for in vivo live-cell labeling.
Protein Integrity Requires strict ROS controlHighly preservedAbsence of redox-active metals in SPAAC prevents oxidative protein damage.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • Fluorogenic Azidofluoresceins for Biological Imaging. NIH PubMed Central (PMC).
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Deriv

Application Notes & Protocols: Leveraging 5-Azidoisoquinoline in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of Privileged Scaffolds and Bioorthogonal Chemistry

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for drug development.[1][2][3][4] The core principle of FBDD is to screen small, low-molecular-weight compounds (fragments, typically < 300 Da) that, despite binding with low affinity, do so with high ligand efficiency.[3][5][6] These initial "hits" serve as foundational building blocks that can be optimized into potent, selective, and drug-like lead compounds through structure-guided elaboration.[1][7]

Within this paradigm, the choice of fragment library is paramount. The isoquinoline scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[8][9] Its ability to form key hydrogen bond interactions, particularly with the hinge region of kinases, makes it an ideal starting point for inhibitor design.[8]

This guide focuses on a functionally enhanced fragment, 5-azidoisoquinoline . The strategic placement of an azide (N₃) group transforms the simple isoquinoline scaffold into a versatile chemical biology tool. The azide group is a premier bioorthogonal handle, meaning it is exceptionally stable in biological systems yet can be selectively reacted with a partner functional group (an alkyne) in a "click" reaction.[10][11][12][13] This unique property allows researchers to use 5-azidoisoquinoline not just to identify binding events, but to covalently capture and identify the specific protein target responsible for that interaction, a critical and often challenging step in drug discovery.[14][15][16]

This document provides a detailed exploration of the applications of 5-azidoisoquinoline in FBDD, with a primary focus on target identification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as click chemistry.

Physicochemical Properties of Core Fragments

A successful FBDD campaign relies on well-characterized fragments. Below is a comparative table of the core scaffold and its functionalized counterpart.

PropertyIsoquinoline5-AzidoisoquinolineRationale for FBDD
Molecular Weight 129.16 g/mol 170.17 g/mol Both fall well within the "Rule of Three" for fragments (<300 Da), ensuring they are small and simple.[4]
Structure The azide adds minimal steric bulk, preserving the core binding motif of the isoquinoline.
Key Feature Aromatic heterocycle, known hinge-binder in kinases.[8]Contains a bioorthogonal azide handle for chemical biology applications.[10][13]Combines a privileged binding scaffold with a reactive handle for target identification.
Reactivity Generally stable, undergoes electrophilic and nucleophilic substitution.[17][18]Azide group is stable until activated by a catalyst (e.g., Cu(I)) for cycloaddition or by UV light for photo-crosslinking.[13][19]The azide's controlled reactivity is essential for its use as a probe in a complex biological environment.

Part 1: Target Identification using Click Chemistry-Activity Based Protein Profiling (CC-ABPP)

The primary application of 5-azidoisoquinoline is in identifying the protein target(s) of the fragment hit. This workflow combines FBDD with Activity-Based Protein Profiling (ABPP), using click chemistry as the linchpin. The overall strategy is to allow the fragment to bind its target within a complex biological sample (e.g., a cell lysate), then use a click reaction to attach a reporter tag (like biotin) exclusively to the fragment-bound protein for subsequent enrichment and identification.

Experimental Workflow: CC-ABPP

The following diagram outlines the complete workflow from fragment binding to target identification.

FBDD_Workflow cluster_screening Phase 1: Hit Identification cluster_labeling Phase 2: Target Engagement & Labeling cluster_id Phase 3: Enrichment & Identification Screen Fragment Screening (SPR, NMR, TSA) Hit 5-Azidoisoquinoline Identified as a 'Hit' Screen->Hit Weak Binding (μM - mM Affinity) Incubate Incubate Hit with Proteome (Cell Lysate) Hit->Incubate Click CuAAC 'Click' Reaction + Alkyne-Biotin Tag Incubate->Click Labeled Target Protein is Covalently Biotinylated Click->Labeled PullDown Streptavidin Affinity Purification (Pull-Down) Labeled->PullDown Wash Wash to Remove Non-specific Binders PullDown->Wash Elute Elution of Target-Fragment Complex Wash->Elute Analysis SDS-PAGE & LC-MS/MS Protein Identification Elute->Analysis

Caption: Workflow for target identification using 5-azidoisoquinoline.

Causality Behind the Method: Why This Works

The success of this protocol hinges on the principles of bioorthogonal chemistry.[10][11] The azide on the isoquinoline fragment and the alkyne on the biotin tag are functionally invisible to the biological milieu; they will not react with any native biomolecules.[20] A covalent bond forms only upon the introduction of the copper(I) catalyst.[21][22] By performing this reaction after the fragment has bound to its target, the biotin tag becomes localized to the target protein, enabling its selective isolation from thousands of other proteins in the lysate.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Proteome Labeling

This protocol details the steps for labeling a target protein in a cell lysate after incubation with 5-azidoisoquinoline.

A. Materials and Reagents

ReagentStock ConcentrationFinal ConcentrationPurpose
Protein Lysate 1-5 mg/mL1-5 mg/mLSource of target protein
5-Azidoisoquinoline 10 mM in DMSO1-100 µMFragment probe
Alkyne-Biotin 10 mM in DMSO100 µMReporter tag
Copper(II) Sulfate (CuSO₄) 50 mM in H₂O1 mMCatalyst precursor
THPTA Ligand 100 mM in H₂O5 mMCu(I) stabilizing ligand[21]
Sodium Ascorbate 100 mM in H₂O (Freshly prepared)5 mMReducing agent to generate Cu(I)[23]
Phosphate-Buffered Saline (PBS) 1X-Reaction buffer

B. Step-by-Step Protocol

  • Target Engagement:

    • In a microcentrifuge tube, add 100 µL of cell lysate (1-5 mg/mL).

    • Add 5-azidoisoquinoline to the desired final concentration (e.g., 10 µM). For a negative control, add an equivalent volume of DMSO.

    • Incubate for 30-60 minutes at 4°C with gentle rotation to allow the fragment to bind to its target.

  • Prepare Click-Chemistry Master Mix (Catalyst Solution):

    • Causality: Preparing the catalyst solution separately and adding the reductant last ensures the highly reactive Cu(I) is generated just before it is needed. The THPTA ligand prevents copper from precipitating and damaging proteins.[21]

    • In a separate tube, premix the following in order:

      • 1 µL of 50 mM CuSO₄

      • 5 µL of 100 mM THPTA

      • 1 µL of 10 mM Alkyne-Biotin

    • Vortex briefly.

    • Immediately before use, add 5 µL of freshly prepared 100 mM Sodium Ascorbate. Vortex again.

  • Initiate the Click Reaction:

    • Add the complete Click-Chemistry Master Mix to the protein lysate from Step 1.

    • Incubate the reaction at room temperature for 1 hour, protected from light.

  • Quench and Prepare for Pull-Down:

    • Stop the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper.

    • The sample is now ready for affinity purification.

Caption: The CuAAC reaction covalently links the azide and alkyne groups.

Protocol 2: Affinity Purification and Mass Spectrometry Analysis

This protocol describes the enrichment of the biotinylated protein complex and its subsequent identification.

A. Materials and Reagents

  • Streptavidin-coated magnetic beads

  • Wash Buffer 1: 1% SDS in PBS

  • Wash Buffer 2: 1 M NaCl in PBS

  • Wash Buffer 3: PBS

  • Elution Buffer: 2X Laemmli buffer with 50 mM DTT

  • SDS-PAGE gels

  • Mass spectrometry-compatible silver or Coomassie stain

B. Step-by-Step Protocol

  • Bead Preparation and Binding:

    • Resuspend the streptavidin magnetic beads and transfer 50 µL of slurry to a new tube.

    • Wash the beads three times with PBS.

    • Add the click-labeled lysate from Protocol 1 to the washed beads.

    • Incubate for 1-2 hours at 4°C with rotation to allow the biotinylated proteins to bind to the streptavidin.

  • Washing:

    • Causality: A stringent washing series is critical for removing non-specifically bound proteins, which are a primary source of false positives. SDS denatures proteins to remove strong non-covalent interactors, while high salt disrupts ionic interactions.

    • Place the tube on a magnetic stand and discard the supernatant.

    • Wash the beads sequentially with:

      • 1 mL of Wash Buffer 1

      • 1 mL of Wash Buffer 2

      • Three times with 1 mL of Wash Buffer 3

  • Elution and Gel Electrophoresis:

    • After the final wash, remove all supernatant.

    • Add 50 µL of Elution Buffer to the beads.

    • Heat the sample at 95°C for 10 minutes to elute the bound proteins and reduce disulfide bonds.

    • Separate the proteins using SDS-PAGE. Run both the experimental sample and the negative control (DMSO) lane.

  • Protein Identification by Mass Spectrometry:

    • Visualize the protein bands using a mass spectrometry-compatible stain.

    • Excise the protein band(s) that are uniquely present or significantly enriched in the 5-azidoisoquinoline lane compared to the control lane.

    • Submit the excised gel bands for in-gel digestion (typically with trypsin) followed by LC-MS/MS analysis to identify the protein(s).[24][25][26]

Part 2: Advanced Application - Photoaffinity Labeling (PAL)

The aryl azide moiety in 5-azidoisoquinoline offers a secondary, powerful application: photoaffinity labeling (PAL).[19] Upon irradiation with UV light (typically ~300 nm), the aryl azide is converted into a highly reactive nitrene intermediate. This nitrene can insert into nearby C-H or N-H bonds within the protein's binding pocket, forming a direct covalent bond between the fragment and its target.[19]

Advantages of PAL:

  • Direct Covalent Linkage: Provides unambiguous evidence of direct binding.

  • Binding Site Mapping: The covalent bond forms at the binding site, which can be identified through proteolysis and mass spectrometry, offering high-resolution structural information.

Disadvantages:

  • Technical Complexity: Requires specialized UV irradiation equipment and careful optimization to avoid protein damage.[19]

  • Lower Efficiency: Cross-linking yields can be low.

PAL_Workflow Start Fragment-Target Non-covalent Complex UV UV Irradiation (~300 nm) Start->UV Nitrene Reactive Nitrene Intermediate Formed UV->Nitrene Photolysis Crosslink Covalent Bond Formation in Binding Pocket Nitrene->Crosslink Insertion Analysis Proteolysis & LC-MS/MS Analysis (Binding Site ID) Crosslink->Analysis

Caption: Conceptual workflow for Photoaffinity Labeling (PAL).

This dual functionality makes 5-azidoisoquinoline a highly valuable probe. Researchers can first use the reversible binding and click chemistry for robust target discovery and then employ the more technically demanding PAL on the identified target to precisely map the binding interaction.

Conclusion

5-azidoisoquinoline is more than just a fragment; it is a precision tool for chemical biologists and drug discovery scientists. By integrating a privileged medicinal chemistry scaffold with a bioorthogonal azide handle, it bridges the gap between initial hit discovery and confident target validation. The protocols outlined in this guide provide a robust framework for employing 5-azidoisoquinoline to covalently capture and identify protein targets from complex biological systems, thereby accelerating the journey from a fragment hit to a validated lead compound.

References

  • Patke, S., Stillahn, J., & Manning, M. (2018). Current Status of Analytical Techniques for Characterization of Protein Stability. Vertex AI Search.
  • Kaur, N., et al. (2011). Introduction of the Mass Spread Function for Characterization of Protein Conjugates. Analytical Chemistry - ACS Publications.
  • Asare-Okai, D., et al. (2021). Novel Fragment-Based Screening Method to Identify Small Molecules That Selectively Bind RNA. ACS Medicinal Chemistry Letters - ACS Publications.
  • Mabion. (n.d.). Protein Characterization Techniques for Biologics Development. Mabion.
  • Strachan, C. J., et al. (n.d.). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. PMC.
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  • Wang, Y., et al. (2024). Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. PMC.
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  • Xi'an Dianhua Biotechnology Co., Ltd. (n.d.). Click Chemistry Protocols. Xi'an Dianhua Biotechnology Co., Ltd.
  • Lee, S., & Lee, K. (n.d.). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. PMC.
  • Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. PubMed.
  • N/A. (n.d.). Bio-orthogonal Chemistry: Pioneering Therapeutic Precision in Medicine. N/A.
  • Atobe, M., et al. (2023). Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs. Research Outreach.
  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Design. BioSolveIT.
  • Conju-Probe. (n.d.). Protocol: Click-Chemistry Labeling of Biomolecules and DNA. Conju-Probe.
  • Astex Pharmaceuticals. (n.d.). Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. RSC Publishing.
  • The Auer Lab. (n.d.). Fragment Based Drug Discovery. The University of Edinburgh.
  • Life Chemicals. (2021). Fragment-based Screening Methods for Innovative Drug Discovery. Life Chemicals Blog.
  • Chen, Y., et al. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. MDPI.
  • o2h discovery. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council.
  • N/A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI.
  • N/A. (n.d.). Bioorthogonal chemistry. eScholarship.org.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.
  • Kang, C. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. PMC.
  • Interchim. (n.d.). Click chemistry Activators. Interchim.
  • Lumiprobe. (n.d.). Click Сhemistry Labeling of Oligonucleotides and DNA. Lumiprobe.
  • Domainex. (n.d.). Fragment Screening and Fragment-Based Drug Discovery Services. Domainex.
  • N/A. (n.d.). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. N/A.
  • Fiveable. (2025). 7.5 Fragment-based drug discovery. Medicinal Chemistry - Fiveable.
  • Lomenick, B., et al. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery. PMC.
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Organic Chemistry Portal.
  • N/A. (n.d.). Preparation and Properties of Isoquinoline. N/A.
  • N/A. (n.d.). Physical and chemical properties of synthesized compounds. ResearchGate.
  • Riley, A. M., et al. (n.d.). Fragment-Based Screening Identifies New Quinazolinone-Based Inositol Hexakisphosphate Kinase (IP6K) Inhibitors. PMC.
  • N/A. (2009). Parameterization of aromatic azido groups: application as photoaffinity probes in molecular dynamics studies. PubMed.
  • N/A. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. MDPI.
  • N/A. (2015). In silico identification of targets for a novel scaffold, 2-thiazolylimino-5-benzylidin-thiazolidin-4-one. PubMed.
  • N/A. (n.d.). Product Class 5: Isoquinolines. N/A.
  • N/A. (n.d.). Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. PMC.
  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.
  • N/A. (n.d.). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PMC.
  • N/A. (n.d.). A diazirine-based photoaffinity etoposide probe for labeling topoisomerase II. PMC.
  • Axcelead. (2023). Target identification and validation for drug targets across different therapeutic areas. YouTube.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • N/A. (2016). 2-Aryl-5-carboxytetrazole as a New Photoaffinity Label for Drug Target Identification. PMC.
  • N/A. (n.d.). Diazo Compounds: Versatile Tools for Chemical Biology. PMC.
  • Wang, M. W., et al. (2015). Application of chemical biology in target identification and drug discovery. PubMed.
  • N/A. (n.d.). A new photoaffinity probe, 4-amino-2-[4-(4-azidocinnamoyl)piperazino]-6,7-dimethoxyqu inazoline, for alpha 1-adrenoceptors. PubMed.

Sources

Application Note: Diazotization Reaction Conditions for Isoquinoline Amines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The diazotization of heterocyclic amines is a cornerstone transformation in medicinal chemistry, enabling the synthesis of diverse functionalized scaffolds via Sandmeyer, Schiemann, and azo-coupling reactions. However, isoquinoline amines present unique synthetic challenges compared to standard carbocyclic anilines. The presence of the basic endocyclic nitrogen (pKa ~5.4) fundamentally alters the electronic landscape and basicity of the exocyclic amine, dictating the choice of diazotization conditions. This application note details the mechanistic causality behind condition selection, provides comparative quantitative data, and outlines self-validating experimental protocols for both aqueous and non-aqueous diazotization of isoquinoline amines.

Mechanistic Causality: Position-Dependent Reactivity

The position of the amino group on the isoquinoline ring strictly governs the reaction pathway and the stability of the resulting diazonium intermediate [1]. Failure to match the reaction conditions to the specific isomer often results in complete conversion to unwanted byproducts.

A. The Carbocyclic Amines (Positions 5, 6, 7, and 8)

Amines located on the carbocyclic ring (e.g., 5-aminoisoquinoline) behave similarly to electron-deficient anilines.

  • Causality for Acid Choice: These can be successfully diazotized using standard aqueous conditions (NaNO

    
     in concentrated HCl or H
    
    
    
    SO
    
    
    ) at 0–5 °C[2]. High acid concentration is strictly required to fully protonate the basic ring nitrogen. If the ring nitrogen remains unprotonated, the starting amine can act as a nucleophile, attacking the newly formed diazonium salt to form an inert, highly stable diazoamino (triazene) byproduct [3].
  • Stability: The resulting diazonium salts are relatively stable in cold aqueous media, allowing for subsequent Sandmeyer couplings (e.g., to 5-chloroisoquinoline) without premature degradation.

B. The Heterocyclic Amines (Positions 1 and 3)

The 1-amino and 3-aminoisoquinolines exhibit significant amidine and vinylogous amidine character, respectively.

  • Causality for Non-Aqueous Conditions: The diazonium group at the 1- or 3-position is highly electrophilic, activated by the electron-withdrawing nature of the adjacent ring nitrogen. In aqueous media, water acts as a nucleophile, rapidly displacing N

    
     to form the thermodynamically stable isoquinolone (lactam) tautomer via hydroxydediazoniation [1].
    
  • Strategic Workaround: To circumvent this rapid hydrolysis, strictly non-aqueous conditions utilizing alkyl nitrites (e.g., tert-butyl nitrite or isoamyl nitrite) in the presence of anhydrous acids (e.g., p-toluenesulfonic acid or boron trifluoride etherate) are mandatory for successful halogenation or cross-coupling[4].

Quantitative Data: Condition Matrix

The following table summarizes the optimized conditions, required reagents, and expected yield ranges for the diazotization and subsequent halogenation of different isoquinoline amine isomers.

IsomerCharacterOptimal ReagentsSolvent SystemTemp (°C)Primary ProductYield Range
1-Aminoisoquinoline Amidine-liket-BuONO, anhydrous halide sourceAcetonitrile / THF (Anhydrous)0 to 251-Haloisoquinoline55% – 75%
3-Aminoisoquinoline Vinylogous AmidineIsoamyl nitrite, BF

·OEt

Dichloromethane / Acetic Acid-10 to 103-Haloisoquinoline50% – 70%
5-Aminoisoquinoline Aniline-likeNaNO

, conc. HCl, CuCl
Water / Aqueous Acid0 to 55-Chloroisoquinoline70% – 85%
7-Aminoisoquinoline Aniline-likeNaNO

, conc. HBr, CuBr
Water / Aqueous Acid0 to 57-Bromoisoquinoline65% – 80%

Workflow Visualization

The following decision tree illustrates the logical flow for selecting diazotization conditions based on the structural position of the amine.

G Start Isoquinoline Amine Starting Material Pos13 1-Amino or 3-Amino (Amidine-like character) Start->Pos13 Position 1, 3 Pos58 5-, 6-, 7-, 8-Amino (Aniline-like character) Start->Pos58 Position 5, 6, 7, 8 NonAq Non-Aqueous Conditions (t-BuONO, Anhydrous Acid) Pos13->NonAq Avoids hydrolysis Aq Aqueous Conditions (NaNO2, conc. HCl / H2SO4) Pos58->Aq Stable diazonium at 0-5 °C Prod13 1- / 3-Halo or Azo Products (Prevents Hydroxydediazoniation) NonAq->Prod13 Prod58 Sandmeyer Products (e.g., 5-Chloroisoquinoline) Aq->Prod58

Decision matrix for isoquinoline amine diazotization based on positional electronic character.

Experimental Protocols

Protocol A: Aqueous Sandmeyer Chlorination of 5-Aminoisoquinoline

Designed for carbocyclic isomers. This protocol utilizes a vast excess of acid to prevent triazene formation. [2][5]

Step-by-Step Methodology:

  • Amine Protonation: Charge a 250 mL round-bottom flask with 5-aminoisoquinoline (10.0 mmol, 1.0 equiv) and concentrated HCl (15 mL). Stir vigorously until complete dissolution is achieved.

  • Temperature Control: Submerge the flask in an ice-brine bath and cool the internal temperature to strictly 0–5 °C. Causality: Temperatures above 5 °C will cause premature degradation of the diazonium salt to 5-hydroxyisoquinoline via nitrogen extrusion.

  • Diazotization: Prepare a solution of sodium nitrite (NaNO

    
    , 11.0 mmol, 1.1 equiv) in cold distilled water (5 mL). Add this solution dropwise to the amine mixture over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0 °C.
    
  • Sandmeyer Coupling: In a separate 500 mL flask, dissolve copper(I) chloride (CuCl, 12.0 mmol, 1.2 equiv) in concentrated HCl (10 mL) and cool to 0 °C. Transfer the cold diazonium salt solution dropwise into the vigorously stirring CuCl solution.

  • Self-Validation & Completion: The reaction mixture will immediately transition from a clear/yellowish solution to a dark, opaque mixture with vigorous gas evolution. Allow the reaction to warm to room temperature, then heat to 60 °C for 1 hour. The cessation of nitrogen gas bubbling acts as a self-validating visual cue that the diazonium intermediate has been fully consumed.

  • Workup: Cool to room temperature, carefully neutralize with aqueous NH

    
    OH (to pH 8-9) in an ice bath, and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na
    
    
    
    SO
    
    
    , and concentrate in vacuo. Purify via silica gel chromatography to yield 5-chloroisoquinoline.
Protocol B: Non-Aqueous Diazotization of 1-Aminoisoquinoline

Designed for heterocyclic isomers to prevent hydroxydediazoniation. [4]

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with 1-aminoisoquinoline (5.0 mmol, 1.0 equiv), anhydrous acetonitrile (20 mL), and the desired anhydrous nucleophile source (e.g., p-toluenesulfonic acid monohydrate or an anhydrous tetraalkylammonium halide, 1.5 equiv).

  • Inert Atmosphere: Purge the flask with Argon and cool to 0 °C using an ice bath.

  • Nitrosation: Add tert-butyl nitrite (t-BuONO, 7.5 mmol, 1.5 equiv) dropwise via syringe. Causality: Alkyl nitrites generate the reactive nitrosonium ion in situ without the introduction of bulk water, effectively trapping the highly electrophilic 1-diazonium species before it can hydrolyze to isoquinolone.

  • Reaction Monitoring (Self-Validation): Stir the mixture at 0 °C for 1 hour, then gradually allow it to warm to room temperature. Because non-aqueous systems do not always exhibit the vigorous gas evolution seen in aqueous Sandmeyer reactions, consumption of the starting amine must be verified by LC-MS or TLC prior to workup.

  • Workup: Once the starting material is consumed, concentrate the mixture under reduced pressure. Partition the crude residue between saturated aqueous NaHCO

    
     (30 mL) and Dichloromethane (30 mL). Extract the aqueous layer with DCM (2 x 20 mL). Dry the combined organics over MgSO
    
    
    
    , filter, and purify via flash chromatography.

References

  • Source: datapdf.
  • Source: benchchem.
  • Title: A new ring system: 3-H-pyrazolo[3,4-h]isoquinoline.
  • Source: nih.gov (PMC)
  • Title: Thiazoloisoquinolines. IV.

microwave-assisted synthesis of 5-azidoisoquinoline triazoles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 5-Azidoisoquinoline Triazoles

Executive Summary

This guide details a robust, microwave-assisted protocol for the synthesis of 5-(1H-1,2,3-triazol-1-yl)isoquinolines starting from 5-aminoisoquinoline .

Traditional methods for synthesizing aryl azides (Sandmeyer reaction) involve the isolation of potentially explosive diazonium or azide intermediates. This protocol utilizes a one-pot, two-step telescope sequence where the azide is generated in situ using tert-butyl nitrite (t-BuONO) and trimethylsilyl azide (TMSN3) , followed immediately by a copper-catalyzed azide-alkyne cycloaddition (CuAAC). This approach minimizes safety risks, reduces solvent waste, and leverages microwave irradiation to accelerate reaction kinetics from hours to minutes.[1]

Scientific Rationale & Mechanism

The 1,2,3-triazole moiety acts as a bioisostere for amide bonds, offering improved metabolic stability and hydrogen-bonding capabilities. Isoquinoline derivatives are privileged structures in kinase inhibition and infectious disease research.

Why Microwave?

  • Thermal Effect: Rapid heating overcomes the activation energy barrier of the cycloaddition more efficiently than conventional reflux.

  • Solvent Superheating: Microwave vessels allow solvents to be heated 20–50°C above their boiling points, significantly increasing reaction rates.

Why One-Pot?

  • Safety: 5-Azidoisoquinoline is an energy-rich intermediate. Generating and consuming it in solution without isolation mitigates explosion risks associated with handling dry organic azides.

  • Efficiency: Eliminates intermediate work-up and purification steps.[1]

Reaction Scheme

ReactionScheme Start 5-Aminoisoquinoline (Precursor) Inter [5-Azidoisoquinoline] (In Situ Intermediate) Start->Inter Diazotization/ Azidation Product 5-(1,2,3-Triazol-1-yl)isoquinoline (Target Scaffold) Inter->Product CuAAC Click Cycloaddition Step1 t-BuONO, TMSN3 MeCN, 0°C to RT Step2 Terminal Alkyne CuSO4, Na-Ascorbate MW, 80°C, 15 min

Figure 1: One-pot synthetic pathway avoiding isolation of the azide intermediate.

Materials & Equipment

Reagents:

  • Substrate: 5-Aminoisoquinoline (≥98% purity).

  • Azidation Agents: tert-Butyl nitrite (t-BuONO), Trimethylsilyl azide (TMSN3).[1]

  • Click Reagents: Terminal Alkyne (1.2 equiv), Copper(II) sulfate pentahydrate (CuSO4·5H2O), Sodium Ascorbate.

  • Solvents: Acetonitrile (MeCN, anhydrous), Water (HPLC grade).

  • Work-up: EDTA (0.5M solution, pH 8.0) for copper removal.[2][3][4][5]

Equipment:

  • Microwave Reactor: Single-mode reactor (e.g., CEM Discover or Biotage Initiator+) capable of pressure control (0–20 bar).

  • Vessels: 10 mL or 35 mL pressure-rated glass vials with Teflon/silicone septa.

Experimental Protocol

Phase 1: In Situ Azide Generation

Note: Perform this step in a fume hood due to the evolution of nitrogen gas.

  • Dissolution: In a 10 mL microwave vial equipped with a stir bar, dissolve 5-aminoisoquinoline (1.0 mmol, 144 mg) in anhydrous MeCN (3.0 mL).

  • Activation: Cool the solution to 0°C in an ice bath. Add t-BuONO (1.5 mmol, 178 µL) dropwise. Stir for 5 minutes.

  • Azidation: Add TMSN3 (1.2 mmol, 158 µL) dropwise.

    • Caution: Mild exotherm and gas evolution (N2) will occur.

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

    • Checkpoint: TLC (EtOAc/Hexane) should show consumption of the amine. The intermediate azide is now formed.

Phase 2: Microwave-Assisted Cycloaddition (CuAAC)
  • Addition: To the same vial, add the Terminal Alkyne (1.2 mmol).

  • Catalyst Prep: In a separate tube, dissolve CuSO4·5H2O (0.1 mmol, 10 mol%) and Sodium Ascorbate (0.2 mmol, 20 mol%) in Water (1.0 mL). The solution should turn bright yellow/orange (reduction to Cu(I)).

  • Combination: Immediately add the aqueous catalyst solution to the reaction vial.

  • Microwave Irradiation: Seal the vial with a crimp cap.

    • Temp: 80°C

    • Time: 15 minutes

    • Power: Dynamic (Max 150W)

    • Stirring: High

  • Cooling: Allow the vessel to cool to <50°C using the reactor's compressed air cooling.

Phase 3: Work-up & Copper Removal (Critical)

Copper contamination causes cytotoxicity in biological assays. This step ensures <5 ppm residual Cu.

  • Extraction: Dilute the reaction mixture with Ethyl Acetate (30 mL).

  • Chelation Wash: Wash the organic layer with 0.5M EDTA solution (2 x 15 mL). The aqueous layer will turn blue (Cu-EDTA complex).[3]

  • Brine Wash: Wash with saturated NaCl (1 x 15 mL).

  • Drying: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Gradient: 0–5% MeOH in DCM).

Method Development & Optimization Data

The following parameters were optimized to maximize yield and minimize by-products (e.g., oxidative homocoupling of alkynes).

ParameterCondition TestedYield (%)Observation
Solvent DMF / H2O72%Difficult work-up (high boiling point).
Solvent MeCN / H2O 94% Clean profile, easy evaporation.
Solvent t-BuOH / H2O85%Good, but substrate solubility issues.
Temp 60°C65%Incomplete conversion after 15 min.
Temp 80°C 94% Optimal conversion.
Temp 120°C88%Minor thermal degradation observed.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Oxidation of Cu(I) to Cu(II)Degas solvents with N2/Ar bubbling for 5 min before adding ascorbate.
Incomplete Azidation Old t-BuONO reagentUse fresh t-BuONO (store at 4°C). Ensure 0°C start to prevent decomposition.
Blue Product Residual CopperRepeat EDTA wash or use a solid-phase scavenger (e.g., SiliaMetS® Thiourea).[3]
Pressure Spike N2 evolutionEnsure the vial headspace is sufficient (do not fill >60%).

Safety Considerations

  • Organic Azides: While the in situ method is safer, organic azides are energetic. Maintain the C/N ratio rule :

    
    . 5-Azidoisoquinoline satisfies this, but avoid isolating it in dry form.
    
  • Microwave Vials: Never reuse glass microwave vials. Micro-fractures can lead to vessel failure under pressure.

  • Acidification: Do not acidify the waste stream containing azide residues, as this generates highly toxic hydrazoic acid (HN3). Quench waste with dilute NaOH and sodium hypochlorite (bleach).

References

  • Moorhouse, A. D., & Moses, J. E. (2008). Microwave Enhancement of a 'One-Pot' Tandem Azidation-'Click' Cycloaddition of Anilines.[1] Synlett, 2008(14), 2089–2092. Link

  • Appukkuttan, P., et al. (2004). Microwave-Assisted Synthesis of 1,2,3-Triazoles via Click Chemistry. Organic Letters, 6(22), 4223–4225. Link

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • BenchChem Technical Support. Removal of Residual Copper Catalyst from Click Reactions. Link

Sources

Troubleshooting & Optimization

Precision Photoaffinity Labeling (PAL): Eliminating Non-Specific Binding

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and drug discovery professionals. It prioritizes experimental rigor, mechanistic understanding, and quantitative validation.

Technical Support Center | Advanced Applications

Status: Operational Topic: Signal-to-Noise Optimization in Chemoproteomics Audience: Chemical Biologists, Proteomics Scientists, Drug Discovery Leads

Core Concept: The Signal-to-Noise Challenge

Photoaffinity labeling (PAL) is a powerful tool for mapping ligand-protein interactions, but it suffers from a fundamental thermodynamic challenge: Non-Specific Binding (NSB) .

In a complex lysate, your probe encounters millions of "bystander" proteins for every true target. NSB arises from two distinct sources:

  • Thermal NSB: The probe sticks to hydrophobic pockets or charged surfaces without covalent capture (pre-UV).

  • Photochemical NSB: The activated warhead (carbene/nitrene/triplet) reacts with a bystander protein before finding the specific target (post-UV).

This guide provides the protocols and logic to suppress both sources and mathematically deconvolute the remaining noise.

Probe Architecture: The First Line of Defense

Your choice of photoreactive group (PRG) dictates your background levels.

Benzophenone (BP) vs. Diazirine (DAZ)

Recommendation: Use Trifluoromethyl Phenyl Diazirine (TFPD) for low-abundance targets. Use Benzophenone only if TFPD fails or for mapping flexible binding sites.

FeatureBenzophenone (BP)Diazirine (TFPD)Impact on NSB
Intermediate Triplet Diradical (

)
Singlet CarbeneCritical
Reversibility Reversible. If it misses, it relaxes and can be re-excited.[1]Irreversible. Reacts or quenches immediately.BP "hunts" for a target, increasing NSB. DAZ is "one-shot."
Lifetime Microseconds (

s)
Picoseconds (ps)Long lifetime = higher chance of drifting to off-targets.
Quenching Inert to water.Rapidly quenched by water.Water quenching protects bystander proteins from DAZ.
Preference Methionine / C-H bondsUniversal (C-H, N-H, O-H)BP biases the dataset; DAZ is more unbiased.
Mechanism Visualization

The following diagram illustrates why Benzophenone generates higher background noise compared to Diazirine.

Photochemistry cluster_BP Benzophenone (High NSB Risk) cluster_DAZ Diazirine (Low NSB Risk) BP_Ground Ground State (BP) BP_Excited Triplet Diradical (Long-lived) BP_Ground->BP_Excited UV (365nm) BP_Relax Relaxation (No Reaction) BP_Excited->BP_Relax Missed Target BP_Target Covalent Bond (Target) BP_Excited->BP_Target Specific BP_OffTarget Non-Specific Labeling BP_Excited->BP_OffTarget Drift & React BP_Relax->BP_Ground Re-excitation Cycle DAZ_Ground Ground State (DAZ) DAZ_Carbene Carbene (Picoseconds) DAZ_Ground->DAZ_Carbene UV (365nm) DAZ_Water Quenched by H2O (Inert Diol) DAZ_Carbene->DAZ_Water Rapid Quenching DAZ_Target Covalent Bond (Target) DAZ_Carbene->DAZ_Target Specific

Caption: Benzophenone's reversible excitation cycle allows the radical to "search" for reactive bonds, increasing off-target hits. Diazirine is rapidly quenched by solvent (water) if a target is not immediately present, protecting bystander proteins.

Experimental Controls: The "Trust" Layer

Protocol A: The Competition Assay (Gold Standard)

You cannot claim a target is specific without this control. Concept: Saturate the specific binding site with the "parent" ligand (non-photoactivatable) to displace the probe.

Step-by-Step:

  • Prepare Lysate: Dilute proteome to 1-2 mg/mL in PBS.

  • Pre-Incubation (Critical):

    • Sample A (Probe): Add DMSO vehicle.

    • Sample B (Competition): Add 10x to 50x excess of the unmodified parent ligand.

    • Incubate: 30 mins at RT or 4°C. This allows the competitor to occupy the high-affinity pockets.

  • Probe Addition: Add the Photo-Probe (e.g., 1-10 µM) to both samples.

  • Equilibration: Incubate 15 mins.

  • UV Irradiation: Irradiate (365 nm) for minimal time (e.g., 5-10 mins on ice).

  • Readout: Perform Click Chemistry (if using Two-Step PAL) -> SDS-PAGE -> Western/Fluorescence.

    • Result: A specific band will disappear or significantly fade in Sample B. Bands that remain equal intensity are non-specific background.

Protocol B: Scavenger Optimization

Radical scavengers reduce the "drift" of reactive species.

  • Additives: Include 1-5 mM Tris-HCl or 0.1% BSA in the buffer during irradiation.

  • Mechanism: These act as "decoy" nucleophiles/C-H bonds to intercept unbound reactive species before they hit bystander proteins.

  • Note: Do not use high concentrations of scavengers that might interfere with the probe's binding (e.g., high BSA if your drug binds albumin).

Quantitative Deconvolution: SILAC-PAL

For unbiased target discovery, gel bands are insufficient. You must use quantitative mass spectrometry (MS) to mathematically subtract background. SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) is the most robust method for this.

The SILAC-PAL Workflow

Logic: We grow two cell populations. One is "Heavy" (contains


 Lys/Arg), one is "Light".[2] We treat them differently, mix them, and the Mass Spec ratio tells us the truth.

Experimental Design:

  • Light Cells: Treat with Probe + Competitor (Excess) .

  • Heavy Cells: Treat with Probe + Vehicle .

  • Mix: Combine lysates 1:1.

  • Enrich: Biotin-Streptavidin pulldown.

  • Analyze:

    • Specific Target: High Heavy signal / Low Light signal (Ratio >> 1).

    • Non-Specific Binder: Equal Heavy / Equal Light (Ratio

      
       1).
      
SILAC Workflow Diagram

SILAC_Flow cluster_L Light Culture (Control) cluster_H Heavy Culture (Experiment) L_Cells Cells + Light AA L_Treat Add Probe + COMPETITOR (Excess) L_Cells->L_Treat L_Lyse Lyse Cells L_Treat->L_Lyse Mix Mix Lysates (1:1) L_Lyse->Mix H_Cells Cells + Heavy AA (13C/15N) H_Treat Add Probe Only H_Cells->H_Treat H_Lyse Lyse Cells H_Treat->H_Lyse H_Lyse->Mix Click Click Chemistry (Biotin-Azide) Mix->Click Enrich Streptavidin Enrichment & Tryptic Digest Click->Enrich MS LC-MS/MS Analysis Enrich->MS Data Data Interpretation: Ratio H/L > 2.0 = Specific Target Ratio H/L ~ 1.0 = Non-Specific MS->Data

Caption: In this SILAC-PAL setup, specific targets are enriched in the Heavy channel (Probe only) but blocked in the Light channel (Probe + Competitor), resulting in a high H/L ratio. Background proteins bind equally in both, yielding a 1:1 ratio.

Troubleshooting & FAQ

Q: My "specific" bands are smeary. Why? A: This often indicates probe aggregation or poor solubility.

  • Fix: Ensure your probe is fully soluble in DMSO before adding to aqueous buffer. Keep final DMSO concentration <1-2%.

  • Fix: Reduce UV irradiation time. Over-irradiation causes protein crosslinking and aggregation.

Q: I see no competition, even with 100x excess ligand. A:

  • Affinity Mismatch: Your probe might have much higher affinity than the competitor, or the competitor is not cell-permeable (if doing live-cell PAL).

  • Off-Target Dominance: The band you are looking at is actually a non-specific hit (e.g., Albumin, Tubulin).

  • Irreversible Binding: If your ligand is a covalent inhibitor, pre-incubation time must be sufficient to fully alkylate the site.

Q: Can I use TMT instead of SILAC? A: Yes. TMT (Tandem Mass Tag) allows multiplexing (up to 16-plex).

  • Advantage:[3][4] You can do a full concentration-response curve (Probe 0.1, 1, 10 µM) in one MS run.

  • Disadvantage:[5] Ratio compression can dampen the signal of specific hits compared to SILAC.

References

  • Smith, E. & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry.

  • Mackinnon, A. L. & Taunton, J. (2009). Target Identification by Diazirine-Photo-Cross-linking and Quantitative Proteomics. Current Protocols in Chemical Biology.

  • Ong, S. E., et al. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & Cellular Proteomics.

  • Dubois, P. et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols.

  • Kanoh, N. et al. (2016). Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. ACS Chemical Biology.

Sources

Technical Support Center: Optimizing CuAAC with 5-Azidoisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Agent: Senior Application Scientist Ticket ID: ISOQ-CuAAC-OPT-001 Subject: Overcoming Catalyst Poisoning and Yield Stagnation in Isoquinoline Systems

Executive Summary: The "Hidden" Ligand Problem

Welcome to the technical support hub for nitrogen-heterocycle functionalization. Working with 5-azidoisoquinoline presents a specific chemical challenge that standard "Click" chemistry protocols (e.g., bare CuI or standard tBuOH/Water conditions) often fail to address.

The Core Issue: The isoquinoline nitrogen (N-2) is a competent ligand for Cu(I). In a standard reaction, your substrate competes with your catalyst's ligands. If the isoquinoline concentration is high, it effectively sequesters the copper, halting the catalytic cycle or requiring dangerously high copper loading. Furthermore, the resulting triazole product often creates a bidentate chelation site, binding residual copper tightly and making purification difficult.

This guide provides an optimized, self-validating workflow to suppress this coordination and maximize yield.

Part 1: The Optimized Protocol (SOP)

Do not use "ligand-free" conditions. For 5-azidoisoquinoline, you must use a ligand with a higher binding affinity for Cu(I) than the isoquinoline nitrogen.

Reagents & Stoichiometry
ComponentRoleRecommended Equiv.Notes
5-Azidoisoquinoline Substrate (Azide)1.0Limiting reagent.
Alkyne Substrate1.1 - 1.2Slight excess ensures complete azide conversion.
CuSO₄[1][2][3][4][5] · 5H₂O Pre-Catalyst0.05 (5 mol%)Do not use CuI (unstable/oxidizes).
THPTA Ligand (Critical) 0.25 (25 mol%) Ratio 5:1 (Ligand:Cu). Must be in excess to block isoquinoline N.
Sodium Ascorbate Reductant0.50 (50 mol%)Freshly prepared in water.
Solvent System MediumDMSO : Water (1:1)Isoquinolines are hydrophobic; DMSO ensures solubility.
Step-by-Step Workflow
  • Ligand Complexation (The "Pre-Mix"):

    • In a separate vial, mix the CuSO₄ solution and THPTA solution.

    • Observation: The solution should remain clear blue. If it turns green or precipitates, your THPTA is degraded.

    • Why: This pre-forms the active catalytic complex

      
      , thermodynamically protecting the copper before it sees the isoquinoline.
      
  • Substrate Solubilization:

    • Dissolve 5-azidoisoquinoline and the alkyne in the DMSO portion of the solvent.

    • Note: Ensure the solution is fully homogeneous. Isoquinolines can aggregate, shielding the azide.

  • Reaction Initiation:

    • Add the Cu-THPTA complex to the substrate mixture.

    • Add the Sodium Ascorbate last.

    • Visual Check: The solution should turn from blue to colorless/pale yellow (indicating reduction to Cu(I)).

    • Troubleshooting: If it turns dark brown immediately, you have dissolved oxygen issues. Degas solvents with argon/nitrogen bubbling for 5 mins prior to mixing.

  • Incubation:

    • Stir at Room Temperature for 2–4 hours.

    • Do not heat above 40°C unless necessary; 5-azidoisoquinoline can decompose to nitrenes (releasing N₂) under high thermal stress.

Part 2: Visualization of the "Chelation Trap"

The following diagram illustrates why standard conditions fail and how the THPTA ligand rescues the cycle.

CuAAC_Mechanism cluster_inputs Reaction Components cluster_outcomes Cu Cu(I) Source IsoQ 5-Azidoisoquinoline Cu->IsoQ Direct Binding to Isoquinoline N (Kd low) Ligand THPTA Ligand Cu->Ligand High Affinity Binding (Protective) Dead DEAD END (Catalyst Poisoning) IsoQ->Dead Sequestration Active Active Catalyst [Cu(I)-THPTA] Ligand->Active Formation Product Triazole Product (High Yield) Active->Product Catalytic Cycle (Shielded from N)

Caption: Figure 1. Pathway competition. Without THPTA (Green path), the Isoquinoline Nitrogen binds Cu(I) (Red path), leading to catalyst death.

Part 3: Troubleshooting & FAQs

Q1: The reaction mixture turned green and stalled after 30 minutes. What happened? A: The green color indicates oxidation of Cu(I) back to Cu(II).

  • Diagnosis: The isoquinoline nitrogen destabilized the Cu(I), making it more susceptible to oxidation by air.

  • The Fix:

    • Add another 0.5 equiv of Sodium Ascorbate to re-reduce the copper.

    • Ensure you are using THPTA or BTTAA . Standard ligands like TBTA are often too slow or insoluble for this specific substrate class.

    • Keep the reaction under an inert atmosphere (N₂ balloon).

Q2: My LC-MS shows the product mass, but the NMR is messy and broad. Why? A: You likely have Paramagnetic Copper Contamination .

  • The Science: The product (an isoquinoline-triazole hybrid) is a potent chelator. It holds onto Cu(II) (paramagnetic) tightly, which broadens NMR signals and ruins resolution.

  • The Fix (Workup Protocol): Standard EDTA washes are often insufficient for isoquinoline systems.

    • Method A (CupriSorb): Stir the crude organic layer with "CupriSorb" resin beads for 30 mins. Filter.

    • Method B (Sulfide): Wash the organic layer with a dilute solution of sodium sulfide (Na₂S) or ammonium hydroxide (NH₄OH). This precipitates copper as CuS (black solid) or solubilizes it as a blue amine complex, pulling it out of the organic phase.

Q3: Can I use Copper(I) Iodide (CuI) instead of CuSO₄/Ascorbate? A: Not Recommended. CuI is prone to forming polynuclear aggregates with nitrogen heterocycles. These aggregates are catalytically inactive "sinks." The CuSO₄/Ascorbate method generates monomeric Cu(I) in situ, which is immediately intercepted by the THPTA ligand, keeping it active.

Q4: The 5-azidoisoquinoline is not dissolving in tBuOH/Water. A: Switch to DMSO/Water (1:1) or DMF/Water . Isoquinolines are flat, aromatic, and hydrophobic. They require polar aprotic co-solvents. THPTA is highly soluble in water, so it remains effective in these mixtures.

Part 4: Data & Validation

Comparative Ligand Efficiency for Isoquinoline Substrates (Based on kinetic profiles of heteroaromatic azides)

Ligand SystemTime to 90% Conv.YieldCopper Scavenging Difficulty
None (CuI only) >24 Hours (Stalled)<40%High (Precipitates)
TBTA 6–8 Hours75%Medium (Poor solubility)
THPTA 1–2 Hours >95% Low (Water soluble wash)
BTTAA 30–60 Mins>95%Low
References
  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. Link

    • Foundational text establishing the mechanism and the role of ligands in stabilizing Cu(I).
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

    • Establishes THPTA as the superior ligand for protecting Cu(I) from biological/heterocyclic interference.
  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie, 50(35), 8051–8056. Link

    • Introduces BTTAA and discusses kinetics in the presence of competing chel
  • Presoslki, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Link

    • Provides the specific stoichiometry (1:5 Cu:Ligand) used in the SOP.

Sources

removing copper catalyst from isoquinoline triazole products

Author: BenchChem Technical Support Team. Date: March 2026

Technical Bulletin: Copper Catalyst Removal

Status: Active Last Updated: March 2, 2026 Topic: Troubleshooting Cu removal from nitrogen-rich heterocycles (Isoquinoline-Triazoles) Applicability: Medicinal Chemistry, Process Development, CMC

Diagnostic & Triage: Why Standard Washes Fail

The "Hidden Chelation" Effect If you are observing persistent green/blue discoloration or high residual copper (>50 ppm) despite standard aqueous washes, your isoquinoline-triazole product is likely acting as a multidentate ligand.

Unlike simple phenyl-triazoles, isoquinoline derivatives possess a pyridine-like nitrogen lone pair. When combined with the triazole ring formed during CuAAC (Click Chemistry), this creates a bidentate or tridentate binding pocket that stabilizes Copper(I) and Copper(II) ions, preventing them from partitioning into the aqueous phase during standard extraction.

Regulatory Context (ICH Q3D): For parenteral drug products, the Permitted Daily Exposure (PDE) for Copper is 340 µ g/day [1].[1][2] For a standard 1g daily dose, this requires residual Cu levels to be <340 ppm , though internal QC specifications are often set to <10-20 ppm to ensure safety margins.

Decision Matrix: Selecting Your Decontamination Protocol

Use the following logic flow to determine the most effective purification strategy based on your product's solubility and scale.

CopperRemovalDecision Start Start: Crude Reaction Mixture SolubilityCheck Is Product Soluble in Water-Immiscible Organic Solvent (DCM, EtOAc)? Start->SolubilityCheck YesSoluble Yes SolubilityCheck->YesSoluble Organic Phase NoSoluble No (Water Soluble) SolubilityCheck->NoSoluble Aqueous Phase ScaleCheck Scale of Reaction? YesSoluble->ScaleCheck ProtocolC PROTOCOL C: Reverse Phase SPE/Dialysis (C18 w/ EDTA) NoSoluble->ProtocolC SmallScale < 1 Gram (Discovery) ScaleCheck->SmallScale LargeScale > 10 Grams (Process) ScaleCheck->LargeScale ProtocolA PROTOCOL A: Ammoniacal EDTA Extraction (Liquid-Liquid) SmallScale->ProtocolA ProtocolB PROTOCOL B: Thiol-Silica Scavenging (Solid-Phase) LargeScale->ProtocolB

Figure 1: Decision tree for selecting the appropriate copper removal methodology based on product solubility and reaction scale.

Troubleshooting Workflows & Protocols

PROTOCOL A: The "Ammoniacal EDTA" Wash

Best For: Small scale (<1g), hydrophobic products soluble in DCM or EtOAc. Mechanism: EDTA is a hexadentate ligand, but it requires a basic pH to fully deprotonate its carboxylic acid groups for maximum binding efficiency. Ammonia aids by forming water-soluble


 complexes.

Step-by-Step Guide:

  • Preparation: Prepare a 0.5 M EDTA (disodium salt) solution. Adjust pH to 8–9 using concentrated Ammonium Hydroxide (

    
    ).
    
    • Critical Note: Standard EDTA at pH 4-5 is ineffective against the isoquinoline chelate.

  • Oxidation: If the reaction used Cu(I), stir the crude organic mixture open to air for 15 minutes to encourage oxidation to Cu(II) (blue/green), which binds EDTA more kinetically fast than Cu(I).

  • Extraction:

    • Dilute crude product in DCM or EtOAc.[3]

    • Wash with the Ammoniacal EDTA solution (1:1 volume ratio).

    • Vigorously shake for at least 2 minutes . (Kinetics are slower due to competitive binding).

  • Verification: The aqueous layer should turn vibrant blue.

  • Repetition: Repeat wash 2-3 times until the aqueous layer is colorless.

  • Polishing: Perform a final wash with brine to remove residual ammonia/EDTA before drying over

    
    .
    
PROTOCOL B: Thiol-Functionalized Silica Scavenging

Best For: High-value intermediates, Process scale (>10g), or when extraction fails. Mechanism: Thiol (-SH) groups on silica have an extremely high affinity for soft metals like Cu(I) and Cu(II), displacing the nitrogenous ligands of the isoquinoline [2].

Step-by-Step Guide:

  • Selection: Use a Thiol-functionalized silica (e.g., SiliaMetS® Thiol or equivalent).

  • Loading: Add 4-5 equivalents of scavenger (w/w relative to the copper catalyst used, NOT the product).

    • Rule of Thumb: If you used 10 mol% Cu, use 50-100 mg scavenger per mmol of reaction.

  • Incubation: Add to the reaction mixture (dissolved in THF, DCM, or MeOH). Stir at 40°C for 4 hours .

    • Why Heat? Heat promotes ligand exchange, breaking the stable Isoquinoline-Cu complex.

  • Filtration: Filter through a 0.45 µm pad (Celite or sintered glass). The copper remains bound to the solid silica.[4]

  • Analysis: The filtrate should be colorless.

PROTOCOL C: Chromatography Additives

Best For: Difficult separations where Cu co-elutes with product.[4]

Methodology:

  • Mobile Phase: Add 1%

    
      or 0.5% EDTA  to the aqueous component of your mobile phase.
    
  • Stationary Phase: The additive keeps Cu in the mobile phase (or ensures it elutes at the solvent front), preventing "streaking" of the metal throughout the column.

Comparative Data: Scavenger Efficiency

The following table summarizes the efficiency of different methods for removing copper from nitrogen-rich heterocycles [3][4].

MethodResidual Cu (ppm)Product Recovery (%)ProsCons
Water Wash > 1000> 95%Cheap, fastIneffective for isoquinolines
Ammonia Wash 200 - 50090 - 95%Removes bulk CuFails to reach <50 ppm alone
EDTA (pH 8) 20 - 5085 - 90%Highly effectiveEmulsion risk; pH sensitive
Thiol-Silica < 5 > 98%Gold standard, cleanHigher cost; solid waste
Crystallization Varies60 - 80%ScalableCu can co-crystallize

Frequently Asked Questions (FAQs)

Q1: My aqueous layer is blue, but my organic layer is still green. What is happening? A: This indicates "Lipophilic Copper Breakthrough." The isoquinoline-triazole-copper complex is so stable and lipophilic that it prefers the organic phase.

  • Fix: Switch to Protocol B (Solid Phase Scavenging) . Liquid-liquid extraction will likely fail to reach low ppm levels in this scenario.

Q2: Can I use Sodium Sulfide (


) to precipitate the copper? 
A:  Technically yes, but it is not recommended  for pharmaceutical intermediates. While it precipitates CuS effectively, it generates toxic 

gas, smells foul, and colloidal CuS is notoriously difficult to filter (passes through standard frits).

Q3: How do I measure Cu levels accurately? A: Do not rely on color.

  • Qualitative: Colorimetric test strips (Quantofix).

  • Quantitative: ICP-MS (Inductively Coupled Plasma Mass Spectrometry) or AAS (Atomic Absorption Spectroscopy) are required for validating <20 ppm levels [1].

Q4: Does the oxidation state of Copper matter for removal? A: Yes. Thiol scavengers bind both Cu(I) and Cu(II) effectively. However, EDTA binds Cu(II) much stronger than Cu(I). If using EDTA, ensure you allow the reaction mixture to oxidize (stir open to air) before washing [5].

Visualizing the Chelation Problem

ChelationMechanism Cu Cu(I/II) Description The 'Chelate Effect': Multiple binding sites from the Isoquinoline-Triazole scaffold lock the Copper ion, preventing it from moving to the aqueous phase. Triazole Triazole Nitrogen Triazole->Cu Coordinate Bond Isoquinoline Isoquinoline Nitrogen Isoquinoline->Cu Coordinate Bond Solvent Solvent Shield Solvent->Cu Stabilization

Figure 2: Mechanistic view of the bidentate coordination that traps Copper within the organic phase.

References

  • ICH Q3D (R1) Guideline for Elemental Impurities . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 2019. Link

  • Amino/Thiol-Functionalized Silica from Coal Fly Ash for Cu2+ Removal . PubMed. 2025.[5] Link

  • Technical Support Center: Copper Catalyst Removal in Click Chemistry . BenchChem. 2025.[3][4] Link

  • Thiol-Functionalized Adsorbents for Heavy Metal Ion Removal . OSTI. Link

  • Best method for removing Cu(I) from Org compounds . Reddit ChemPros / Community Consensus. 2024. Link

Sources

Technical Support Center: 5-Azidoisoquinoline Handling & Photodegradation Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-azidoisoquinoline. As a highly reactive aryl azide derivative, 5-azidoisoquinoline is a powerful tool for photoaffinity labeling (PAL) and copper-catalyzed azide-alkyne cycloaddition (CuAAC)[1]. However, its inherent photolability makes it exquisitely sensitive to ambient laboratory lighting.

This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to ensure the integrity of your photo-probes during complex drug development and protein profiling assays.

Section 1: Mechanistic FAQs (The Causality of Degradation)

Q1: Why does 5-azidoisoquinoline degrade so rapidly under standard laboratory lighting? A: Aryl azides are explicitly designed to be photochemically active[2]. Standard laboratory fluorescent or LED lighting emits photons in the UV and short-wavelength visible spectrum (< 500 nm). When 5-azidoisoquinoline absorbs this ambient light, it undergoes rapid photolysis, extruding nitrogen gas (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) to form a highly reactive, electron-deficient singlet nitrene intermediate[3]. Because this activation energy threshold is easily breached by ambient light, leaving the reagent on a benchtop initiates premature degradation, rendering it inert for your intended, controlled UV-crosslinking experiments.

Q2: What exactly happens to the molecule after it degrades, and why does it ruin my assay? A: Once the singlet nitrene is formed by ambient light exposure, it cannot revert to the stable azide. Instead, it undergoes several irreversible pathways that consume the crosslinking "warhead":

  • Intersystem Crossing (ISC): The singlet nitrene can relax into a triplet nitrene, which behaves like a diradical and abstracts hydrogen atoms from surrounding solvents or buffers[3].

  • Ring Expansion: The nitrene can undergo ring expansion to form a dehydroazepine intermediate. This intermediate rapidly reacts with nucleophiles (such as water or amines in your buffer) to form stable azepines[4].

  • Dimerization: Nitrenes can dimerize into azo compounds, which subsequently oxidize into azoxy species[1].

If these reactions occur before you introduce the probe to your target protein and apply controlled UV light, the reagent is already "spent," leading to false-negative labeling results.

G A 5-Azidoisoquinoline B Ambient Light (hv) < 500 nm A->B C Singlet Nitrene Intermediate B->C D N2 Gas Release B->D E Intersystem Crossing (ISC) C->E G Ring Expansion C->G F Triplet Nitrene E->F I Nucleophilic Attack (Solvent/H2O) F->I H Dehydroazepine G->H H->I J Degradation Products (Azepines, Azo-dimers) I->J

Photochemical degradation pathways of 5-azidoisoquinoline under ambient light.

Section 2: Troubleshooting Guide

Q3: My photoaffinity labeling yields are near zero. How can I confirm if ambient light degradation is the root cause? A: You must validate the structural integrity of your 5-azidoisoquinoline stock. We recommend a rapid LC-MS/MS diagnostic protocol. Mass spectrometry will reveal the specific mass shifts associated with nitrogen extrusion and subsequent solvent adduct formation, confirming photolysis[2].

Diagnostic Protocol: LC-MS/MS Validation of Azide Integrity

This protocol is a self-validating system; it runs your questionable stock against a strictly controlled standard to isolate light exposure as the sole variable.

  • Sample Preparation: In a dark room under deep red light (> 600 nm)[3], dilute a 1 µL aliquot of your suspected degraded 5-azidoisoquinoline stock into 99 µL of LC-MS grade acetonitrile.

  • Control Preparation (Validation Step): Prepare a fresh standard of 5-azidoisoquinoline from a sealed, light-protected batch under identical dark-room conditions.

  • Analysis: Run both samples using a standard reverse-phase C18 gradient (e.g., 5% to 95% Acetonitrile in Water with 0.1% Formic Acid).

  • Data Interpretation:

    • Intact Probe (Control): Look for the expected

      
       peak of 5-azidoisoquinoline.
      
    • Degraded Probe: Look for a mass shift of -28 Da (loss of

      
      ). If the nitrene reacted with water, look for a mass shift of -10 Da  (Loss of 
      
      
      
      [-28] + addition of
      
      
      [+18]). The presence of azo-dimers will appear at roughly
      
      
      [1].

Workflow Start Assay Failure: Low Labeling Yield Check1 Was 5-Azidoisoquinoline exposed to ambient light? Start->Check1 Yes Yes / Unsure Check1->Yes No No (Strict Dark/Red Light) Check1->No Test Run LC-MS/MS or NMR on stock solution Yes->Test Result2 Intact M+ detected No->Result2 Result1 Peak at M-28 (Loss of N2) or Azepine mass detected Test->Result1 Test->Result2 Action1 Discard stock. Prepare fresh under red light. Result1->Action1 Action2 Investigate other causes: Protein conc., UV time Result2->Action2

Diagnostic workflow for troubleshooting 5-azidoisoquinoline assay failures.

Q4: How do I properly handle and store 5-azidoisoquinoline to prevent photolysis? A: To maintain probe integrity, you must eliminate high-energy light exposure entirely.

Step-by-Step Handling Protocol
  • Environmental Control: Perform all stock preparations, dilutions, and assay setups in a dark room illuminated only by deep red photographic safelights (

    
     nm). Red light lacks the energy required to trigger the singlet nitrene formation[3].
    
  • Reconstitution: Dissolve the lyophilized 5-azidoisoquinoline in anhydrous, degassed DMSO or DMF. Oxygen and moisture can accelerate side reactions if trace photolysis occurs[1].

  • Storage: Aliquot the reconstituted stock into opaque amber glass vials or tubes wrapped entirely in aluminum foil. Store at -20°C or -80°C.

  • Assay Execution: Keep the reaction tubes covered with foil during incubation with the target protein. Only remove the foil immediately before applying the targeted UV irradiation (typically 254-365 nm) intended for the actual crosslinking step[2].

Section 3: Quantitative Data on Aryl Azide Stability

To emphasize the critical nature of lighting conditions, the following table summarizes the typical stability profiles of aryl azides under various environments.

Environmental ConditionLight Wavelength (

)
Estimated Half-Life (

)
Primary Reaction Outcome
Direct UV Irradiation 254 - 365 nm< 1 minuteRapid

extrusion; Singlet nitrene formation[2]
Ambient Laboratory Light 400 - 500 nm (Fluorescent/LED)10 - 30 minutesGradual degradation; Azepine & azo-dimer formation[1],[4]
Deep Red Light > 600 nm> 24 hoursStable; No ground-state activation[3]
Complete Darkness (Foil) N/A> 6 months (at -20°C)Intact azide; Safe for long-term storage

References

  • 4-Azidoquinoline|CAS 32112-94-0 - Benchchem. 1

  • Targeted activation in localized protein environments via deep red photoredox catalysis - NIH. 3

  • Visible-Light-Induced Proteins Labeling in Live Cells with Aryl Azides - ResearchGate. 2

  • Visible-light-induced protein labeling in live cells with aryl azides - RSC Publishing.5

  • Modulating Aryl Azide Photolysis: Synthesis of a Room‐Temperature Phosphorescent Carboline in Cucurbit[7]uril Host - KIT. 4

Sources

Technical Support Center: Troubleshooting Aryl Azide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals diagnose and resolve low-yield issues during the synthesis of aryl azides.

Aryl azides are critical intermediates in click chemistry, photoaffinity labeling, and materials science. The most reliable and widely used method for their preparation is the two-step, one-pot Sandmeyer-type reaction: the diazotization of an aniline derivative followed by nucleophilic displacement with an azide source[1]. However, this pathway is fraught with highly reactive intermediates that are prone to decomposition if reaction parameters are not strictly controlled.

Below, we will dissect the causality behind common yield-loss mechanisms, provide a matrix of quantitative reaction parameters, and outline a self-validating protocol to ensure experimental success.

Pathway Analysis: Reaction Workflow and Yield-Loss Mechanisms

To troubleshoot effectively, we must first visualize the logical relationship between the intended synthetic pathway and the competing side reactions that destroy your yield.

ArylAzideTroubleshooting A Aromatic Amine (Starting Material) B Aryl Diazonium Salt (Reactive Intermediate) A->B NaNO2, H+ 0-5°C C Aryl Azide (Desired Product) B->C NaN3 Controlled Addition D Phenol / Tarry Byproducts (Yield Loss via Hydrolysis) B->D T > 5°C Thermal Hydrolysis E Nitrene Formation (Yield Loss via Degradation) C->E Heat / UV Light N2 Extrusion

Reaction workflow and common decomposition pathways leading to yield loss.

Core Troubleshooting Guide (FAQs)

Q1: My final yield is consistently below 40%, and the crude mixture contains dark, tarry impurities. What is causing this? Causality: This is the most common failure mode in aryl azide synthesis, stemming from the thermal instability of the intermediate diazonium salt. If the internal temperature of the reaction exceeds 5 °C during the diazotization step, the diazonium ion rapidly undergoes hydrolysis to form a phenol[1]. In the highly acidic and oxidizing reaction environment, these phenols undergo oxidative coupling, generating complex, tarry polymeric byproducts that consume your starting material and drastically reduce the yield. Resolution: Maintain strict temperature control (0–5 °C) using an ice-salt bath. Ensure the sodium nitrite (


) solution is added dropwise so the exothermic reaction does not cause localized temperature spikes.

Q2: I am using an aniline with a strong electron-withdrawing group (e.g., 4-nitroaniline). The reaction barely proceeds, and yields are abysmal. How do I drive this to completion? Causality: Electron-withdrawing groups (EWGs) pull electron density away from the aromatic ring and the amine nitrogen. This significantly reduces the nucleophilicity of the amine, making its initial attack on the in situ generated nitrosonium ion (


) highly sluggish[2]. Standard dilute aqueous acid is insufficient to drive the formation of the active nitrosating agent at a rate that outpaces decomposition.
Resolution:  Switch to a stronger acidic medium. Instead of 3M HCl, utilize concentrated sulfuric acid (

) or a mixture of glacial acetic acid and sulfuric acid to increase the concentration of the highly electrophilic

species.

Q3: During the addition of sodium azide (


), the reaction foams violently, and my isolated yield is poor. How do I prevent this? 
Causality:  The azidation of the diazonium salt is a Sandmeyer-type displacement that releases stoichiometric amounts of nitrogen gas (

)[2]. Rapid addition of

causes an instantaneous, massive release of

. This causes physical loss of the product due to boil-over and creates localized high concentrations of azide that can trigger unwanted nucleophilic aromatic substitution side reactions. Resolution: Add the aqueous

solution dropwise over 30–60 minutes under vigorous stirring. Always use a reaction vessel with ample headspace (at least 3x the total liquid volume).

Q4: My isolated aryl azide loses mass balance and purity upon storage. What causes this degradation? Causality: Aromatic azides are intrinsically sensitive to thermal and photolytic stimuli. Upon exposure to ambient light or heat, they extrude


 to form highly reactive singlet or triplet aryl nitrenes[3]. These nitrenes rapidly undergo intermolecular reactions (e.g., C-H insertion) or intramolecular cyclizations, destroying the product[3],[4]. Furthermore, if your target molecule violates the "Rule of Six" (having fewer than six carbon atoms per energetic azide group), it lacks the thermodynamic bulk to stabilize the energetic functional group, leading to spontaneous decomposition[5].
Resolution:  Ensure your molecule adheres to the Rule of Six[3]. Store the purified aryl azide in amber glass vials under an inert atmosphere (Argon) at -20 °C.
Quantitative Data: Substituent Effects on Reaction Parameters

The electronic nature of your starting aniline dictates the required reaction conditions. Use the table below to adjust your parameters and benchmark your expected yields.

Substituent ProfileExampleRecommended Acid SystemTemp. LimitExpected YieldPrimary Yield-Loss Risk
Neutral Aniline3M HCl< 5 °C75–85%Thermal hydrolysis to phenol.
Electron-Donating p-Anisidine1M HCl< 5 °C80–90%Electrophilic aromatic substitution (nitrosation).
Electron-Withdrawing p-NitroanilineConc.

< 10 °C60–80%Incomplete diazotization due to low nucleophilicity.
Halogenated 2,6-Difluoroaniline6M HCl< 5 °C70–85%Poor aqueous solubility of the starting amine.
Self-Validating Experimental Protocol

To guarantee reproducibility and high yields, a protocol must be self-validating. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Amine Dissolution and Acidification

  • Action: Suspend the aniline derivative (1.0 equiv) in the appropriate aqueous acid (see table above). Stir vigorously at room temperature for 15 minutes.

  • Causality: Protonation of the amine increases its solubility in water and prepares the molecule for nitrosation.

  • Validation Checkpoint: The solution must be completely homogenous. Any undissolved starting material will not react, permanently capping your theoretical yield. If suspension persists, add a co-solvent (e.g., a small amount of THF) or increase the acid concentration.

Step 2: Diazotization

  • Action: Cool the homogenous solution to 0–5 °C using an ice-salt bath. Dissolve

    
     (1.1 equiv) in a minimal amount of cold deionized water. Add this solution dropwise to the amine over 30 minutes, keeping the internal temperature strictly below 5 °C.
    
  • Causality:

    
     reacts with the acid to form nitrous acid (
    
    
    
    ), which dehydrates to the active electrophile (
    
    
    ). Strict temperature control prevents the diazonium salt from hydrolyzing into a phenol[1].
  • Validation Checkpoint: 15 minutes after the final drop of

    
    , spot the reaction mixture onto starch-iodide paper. A rapid blue-black color change confirms the presence of a slight excess of nitrous acid, proving the amine has been fully consumed[1]. If the paper does not change color, add an additional 0.1 equiv of 
    
    
    
    .

Step 3: Azidation (Sandmeyer-Type Displacement)

  • Action: Dissolve

    
     (1.2 equiv) in cold deionized water. Add this solution dropwise to the cold diazonium mixture over 45 minutes. Safety Note: Never use a metal spatula with 
    
    
    
    , as it can form explosive heavy metal azides[3].
  • Causality: The azide anion acts as a nucleophile, displacing the diazonium group and releasing

    
     gas[2].
    
  • Validation Checkpoint: Controlled, steady bubbling of

    
     gas should be visible upon each drop. The complete cessation of bubbling (usually 1-2 hours after addition) indicates reaction completion.
    

Step 4: Isolation and Verification

  • Action: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with saturated aqueous

    
    , followed by brine. Dry over anhydrous 
    
    
    
    and concentrate under reduced pressure using a water bath kept below 30 °C.
  • Causality: Neutralization removes residual acid that could catalyze product decomposition. Low-temperature concentration prevents thermal degradation of the final azide.

  • Validation Checkpoint: Perform IR spectroscopy on the crude product. A strong, sharp absorption band at ~2100–2150 cm⁻¹ (asymmetric azide stretch) confirms the successful installation of the azide functional group[1].

References

1.[3] Title: Application Notes and Protocols for the Safe Handling of Aromatic Azides in a Laboratory Setting Source: Benchchem URL:

2.[2] Title: Facile and one-pot synthesis of aryl azides via diazotization of aromatic amine using cross-linked poly(4-vinylpyridine)-supported nitrite ion and azidation by a Sandmeyer-type reaction Source: ResearchGate URL:

3.[5] Title: Azides as Effective Curing Agents for Saturated EPM-Rubber Source: ResearchGate URL:

4.[1] Title: Synthesis of Aryl Azides from Anilines: An Application Note and Detailed Protocol Source: Benchchem URL:

5.[4] Title: Azides as effective curing agents for saturated EPM-Rubber: Efficiency and reactivity Source: ResearchGate URL:

Sources

Introduction: The Photochemistry of Precision

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Photoreactive Aryl Azide Reagents Authorized by Senior Application Scientist, Dr. A. Vance

Welcome to the Technical Support Center. You are likely here because you are utilizing aryl azides (


) for photoaffinity labeling or crosslinking. While these reagents are powerful tools for mapping protein-protein interactions and binding sites, they are chemically temperamental.

Unlike standard chemical crosslinkers (e.g., NHS-esters) that react upon contact, aryl azides are "zero-length" agents in terms of activation—they remain inert until triggered by UV photons. However, their high reactivity post-activation means they are unforgiving of environmental errors. This guide synthesizes thermodynamic reality with practical troubleshooting to ensure your nitrene generation leads to successful bioconjugation, not sample degradation.

Phase 1: Reagent Integrity & Storage

Preventing "Silent Failure" before the experiment begins.

Q: My aryl azide reagent arrived at ambient temperature. Is it compromised? A: Likely not, provided it was shielded from light. While we recommend long-term storage at -20°C with desiccant to prevent hydrolysis of the ester groups (if present), the azide moiety itself is thermally stable up to roughly 70-90°C. However, light is the enemy . Even ambient laboratory lighting (fluorescent tubes) emits trace UV that can slowly trigger nitrogen release, rendering the reagent inert over time [1].

Q: Can I solubilize the reagent in Chloroform or DCM? A: ABSOLUTELY NOT. Critical Safety Warning: Never use halogenated solvents (Dichloromethane, Chloroform) with azide compounds.[1][2] In solution, these can react to form di- and tri-azidomethane, which are highly volatile and explosive. Always use DMSO or DMF for stock solutions [2].

Q: I see a precipitate in my DMSO stock tube. A: This is often due to moisture ingress causing hydrolysis of the NHS-ester end (if using a heterobifunctional crosslinker like SANPAH).

  • Diagnostic: If the pellet does not redissolve upon warming to room temperature, the NHS group is hydrolyzed. The azide may still be active, but the reagent will not bind to your primary amines. Discard and use a fresh vial.

Phase 2: Reaction Environment (The "Buffer Trap")

The most common cause of low crosslinking efficiency.

Q: Why is my crosslinking efficiency <5% despite using fresh reagent? A: You are likely using an incompatible buffer.

  • The Mechanism: Upon UV irradiation, the aryl azide releases

    
     to form a singlet nitrene .[3][4][5][6] This species is an electrophile looking for electrons.
    
  • The Trap: If your buffer contains primary amines (e.g., Tris, Glycine ), the nitrene will insert into the buffer molecules rather than your protein target because the buffer is present in molar excess (mM vs

    
    M).
    
  • The Fix: Exchange into Phosphate (PBS), HEPES, or Bicarbonate buffers (pH 7.0–8.0) before adding the reagent [3].

Q: Can I use DTT or


-Mercaptoethanol (BME) to keep my protein stable? 
A: No.  Reducing agents will reduce the azide functional group (

) to an amine (

) chemically, effectively killing the photoreactivity before you even turn on the lamp.
  • Protocol Adjustment: If your protein requires reducing agents, use TCEP (which is less reactive toward azides) or dialyze the reducing agent out immediately prior to the crosslinking step.

Phase 3: The Photolysis Event

Managing Energy and Heat.

Q: Which UV wavelength should I use? A: This depends on your specific aryl azide derivative.

  • Simple Phenyl Azides: Absorb at

    
    250–280 nm. Risk:[1] This overlaps with protein absorbance (aromatics), causing denaturation.
    
  • Nitrophenyl / Hydroxyphenyl Azides: Absorb at 300–460 nm (Peak

    
    365 nm). Benefit: Safer for proteins.
    
  • Fluorinated Aryl Azides: Absorb at

    
    265–300 nm but offer higher efficiency due to nitrene stabilization.
    

Data Summary: Photoreactive Group Comparison

Reagent ClassActivation WavelengthReactive IntermediateKey AdvantageKey Disadvantage
Simple Aryl Azide < 280 nmNitreneSmall size (low steric hindrance)Damaging UV required; Low efficiency
Nitrophenyl Azide 300–360 nmNitreneActivates with long-wave UV (safe)Bulky; Slower reaction rate
Tetrafluorophenyl Azide 254–300 nmStabilized NitreneHigh C-H insertion efficiency Expensive; Requires quartz optics
Diazirine 330–370 nmCarbeneHighly reactive; Short lifetimeCarbene scavenging by water
Benzophenone 350–360 nmTriplet DiradicalReversible excitation (high yield)Very bulky; Requires long irradiation

Q: My sample precipitated during UV irradiation. A: This is likely "cooking" the sample, not crosslinking it. UV lamps generate significant infrared heat.

  • Protocol: Always place your reaction vessel (quartz cuvette or open tube) on ice during irradiation.

  • Distance: Position the lamp 5–10 cm from the sample. Closer causes heating; further reduces photon flux exponentially.

Visualizing the Mechanism

The following diagram illustrates the "Life of a Nitrene." Understanding this pathway explains why Fluorinated Aryl Azides are superior: they block the "Ring Expansion" failure mode.

ArylAzideMechanism cluster_fluoro Effect of Fluorination Start Aryl Azide (Ar-N3) UV UV Irradiation (hv) Start->UV Singlet Singlet Nitrene (Highly Reactive) UV->Singlet - N2 Insertion Insertion into C-H or N-H bonds Singlet->Insertion Fast (ns) RingExp Ring Expansion (Rearrangement) Singlet->RingExp Slower (Dominant in non-fluorinated) Crosslink Stable Covalent Crosslink Insertion->Crosslink Dehydro Dehydroazepine Intermediate RingExp->Dehydro Nucleophile Reaction with Buffer Nucleophiles Dehydro->Nucleophile + Amines/Water Waste Non-Specific Byproduct Nucleophile->Waste

Caption: The competition between productive insertion (Green) and ring-expansion failure (Grey). Fluorination stabilizes the Singlet Nitrene, favoring insertion.[3]

Standard Operating Procedure (SOP): Photoactivation

  • Preparation:

    • Equilibrate protein in PBS (pH 7.4) . Ensure no Tris, Glycine, or DTT is present.[7]

    • Calculate crosslinker molar excess (typically 10-fold to 50-fold excess over protein).[3][7]

    • Dissolve Aryl Azide in anhydrous DMSO (prepare immediately before use).

  • Incubation (The "Dark" Step):

    • Add crosslinker to protein sample.[3][4][7][8]

    • Incubate 30–60 mins at Room Temp or 4°C in the dark (wrap tubes in foil).

    • Reason: This allows the NHS-ester end (if heterobifunctional) to conjugate to lysine residues first.

  • Desalting (Optional but Recommended):

    • Remove unreacted crosslinker using a desalting column (e.g., Zeba Spin) to prevent non-specific "floating" crosslinks.

  • Irradiation:

    • Transfer sample to a Quartz cuvette (glass/plastic absorbs UV <300nm).

    • Place cuvette on ice.

    • Irradiate with UV lamp (365 nm for nitrophenyl; 254 nm for fluoro-phenyl) for 10–15 minutes .

    • Tip: If using a high-power laser, reduce time to 30–60 seconds.

Troubleshooting Guide

Troubleshooting Problem Low Crosslinking Efficiency CheckBuffer Buffer contains Tris/Glycine? Problem->CheckBuffer CheckReductant DTT/BME present? CheckBuffer->CheckReductant No Sol1 Dialyze into PBS/HEPES CheckBuffer->Sol1 Yes CheckUV UV Source Correct? CheckReductant->CheckUV No Sol2 Remove Reductant (Use TCEP if needed) CheckReductant->Sol2 Yes Sol3 Check Wavelength & Quartz Cuvette CheckUV->Sol3 Verify

Caption: Diagnostic flow for resolving poor conjugation yields.

References

  • Thermo Fisher Scientific. Bioconjugation and Crosslinking Technical Handbook. (Accessed via thermofisher.com).[7] Link

  • University of Pittsburgh. Safe Handling of Azides. Department of Environmental Health & Safety. Link

  • Fleming, S. A. (1995). Chemical Reagents in Photoaffinity Labeling. Tetrahedron, 51(46), 12479-12520. Link

  • Kotzyba-Hibert, F., et al. (1995). Recent Trends in Photoaffinity Labeling. Angewandte Chemie International Edition, 34(12), 1296-1312. Link

Sources

Technical Support Center: Solvent Compatibility for 5-Azidoisoquinoline Click Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Working with 5-azidoisoquinoline presents a unique dual-challenge in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • Solubility: The hydrophobic fused bicyclic aromatic system requires organic co-solvents to prevent precipitation in aqueous buffers.

  • Catalyst Interference: The isoquinoline nitrogen (position 2) is a Lewis base capable of coordinating with Cu(I), potentially poisoning the catalyst or requiring higher loads/stronger ligands.

This guide provides a validated solvent matrix and troubleshooting workflow to ensure high-efficiency ligation while mitigating catalyst sequestration.

Solvent Selection Matrix

The choice of solvent is dictated by the alkyne partner and the downstream application . 5-azidoisoquinoline itself is sparingly soluble in water but highly soluble in polar aprotic solvents.

Solvent SystemCompatibility RatingRecommended Use CaseTechnical Notes
DMSO / Water High (Preferred) Bioconjugation, Library SynthesisBest general solubility. DMSO prevents stacking/aggregation of the isoquinoline core. Compatible with THPTA ligands.[1][2]
DMF / Water MediumPeptides, hydrophobic alkynesGood solubility, but DMF can accelerate Cu(I) oxidation if not fresh. Harder to remove than alcohols.
t-BuOH / Water Medium-LowSmall molecule synthesisClassic Sharpless conditions. Risk:[2][3][4] 5-azidoisoquinoline may precipitate if water content >50%.
THF / Water LowPolymer chemistryTHF peroxides can degrade the azide. Poor compatibility with biological buffers.
Acetonitrile Avoid N/ANitriles can coordinate Cu(I), competing with the triazole-forming transition state.[5]
Decision Logic for Solvent Systems

SolventDecision Start Select Alkyne Partner Bio Biomolecule (Protein/DNA) Start->Bio SmallMol Small Molecule (Hydrophobic) Start->SmallMol Bio_Solv Use DMSO/Buffer (10-20% DMSO) + THPTA Ligand Bio->Bio_Solv High Water Req. Small_Solv Use DMSO or DMF (50-100%) + TBTA Ligand SmallMol->Small_Solv Organic Soluble Precip Check: Is Azide Precipitating? Bio_Solv->Precip Small_Solv->Precip Action1 Increase DMSO % or Switch to DMF Precip->Action1 Yes Success Proceed to Reaction Precip->Success No

Figure 1: Decision tree for selecting the optimal solvent system based on the alkyne partner's hydrophilicity.

The "Isoquinoline Effect": Catalyst Coordination

A critical failure mode with 5-azidoisoquinoline is Catalyst Poisoning . The pyridine-like nitrogen in the isoquinoline ring can act as a ligand, sequestering the Cu(I) ions and preventing them from binding the alkyne.

The Fix: You must use a chelating ligand (THPTA or TBTA) with a higher binding affinity for Cu(I) than the isoquinoline nitrogen.

Coordination cluster_fail Failure Mode (No Ligand) cluster_success Success Mode (With Ligand) Cu Cu(I) Catalyst Reaction Triazole Formation Cu->Reaction Blocked Cu->Reaction Catalyzes Iso 5-Azidoisoquinoline (Substrate) Iso->Cu Sequesters Cu Ligand THPTA/TBTA (Protective Ligand) Ligand->Cu Protects Cu

Figure 2: Mechanism of competitive inhibition by the isoquinoline substrate and rescue by high-affinity ligands.

Validated Experimental Protocol

This protocol is designed to minimize precipitation and maximize catalytic efficiency.

Reagents:

  • Azide Stock: 5-azidoisoquinoline (10–50 mM in DMSO). Store in dark.

  • Alkyne Stock: 10–50 mM in DMSO or Water.

  • Catalyst Premix: CuSO₄ (20 mM in water) + THPTA Ligand (100 mM in water). Premix ratio 1:5.

  • Reductant: Sodium Ascorbate (100 mM in water). Freshly prepared.

Workflow:

  • Solvent Prep: Prepare your reaction buffer (e.g., PBS or Water). If your final volume is 1 mL, start with 800 µL buffer.

  • Substrate Addition (Critical Order):

    • Add Alkyne.[1][2][6]

    • Add 5-azidoisoquinoline Stock slowly while vortexing. Target final DMSO concentration: 10–20%.

    • Observation Check: Ensure solution is clear. If cloudy, add more DMSO immediately.

  • Catalyst Complexing: In a separate tube, mix CuSO₄ and THPTA. Incubate for 1 minute. This forms the active, protected catalytic complex.

  • Initiation: Add the Cu-THPTA complex to the reaction.

  • Reduction: Add Sodium Ascorbate last to initiate the reaction.

  • Incubation: Incubate at RT for 1–2 hours in the dark (see FAQ regarding light sensitivity).

Troubleshooting & FAQs

Q1: The reaction mixture turned yellow/brown and the yield is low. What happened?

Diagnosis: Oxidation of Copper. Explanation: The yellow/brown color indicates Cu(I) has oxidized to Cu(II) or formed inactive copper-oxide precipitates. This often happens if the reaction is exposed to air without sufficient reducing agent. Solution:

  • Degas your buffers (bubble N₂ for 10 mins).

  • Add more Sodium Ascorbate (up to 10 eq).

  • Ensure you are using the Cu:Ligand premix step. Free copper oxidizes faster than ligand-bound copper.

Q2: Why did my solution become cloudy upon adding the 5-azidoisoquinoline?

Diagnosis: Solvent Shock (Precipitation). Explanation: 5-azidoisoquinoline is hydrophobic. Adding a concentrated DMSO stock directly to a purely aqueous buffer causes rapid local precipitation. Solution:

  • Increase the DMSO fraction in the final mixture to at least 20%.

  • Add the azide stock dropwise to a vortexing solution to disperse it rapidly.

Q3: Is 5-azidoisoquinoline light sensitive?

Yes. Explanation: Aryl azides can decompose into nitrenes and nitrogen gas (


) upon exposure to UV or strong ambient light (Photolysis).[7] Nitrenes are highly reactive and will insert non-specifically into nearby C-H or N-H bonds, causing side products.
Protocol Adjustment:  Wrap reaction vials in aluminum foil or perform experiments in a low-light hood.
Q4: Can I use "Copper-Free" (SPAAC) click chemistry instead?

Yes, but with caveats. Explanation: You can react 5-azidoisoquinoline with strained alkynes (e.g., DBCO). However, the bulky isoquinoline ring combined with a bulky DBCO group may suffer from steric hindrance. Recommendation: CuAAC is generally preferred for this specific azide due to the lower steric demand of terminal alkynes compared to cyclooctynes.

References

  • BenchChem. (2025).[6] A Comparative Guide to the Characterization of Aromatic Azide Click Products. Retrieved from

  • Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Retrieved from

  • BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry. Retrieved from

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews.
  • Gaylord Chemical. (2023). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from

Sources

Validation & Comparative

1H NMR Characterization of 5-Azidoisoquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

To the Research and Development Team:

This guide details the 1H NMR characterization of 5-azidoisoquinoline , a critical intermediate in photoaffinity labeling and click chemistry applications. Unlike standard spectral lists, this document is structured as a comparative technical analysis , designed to validate the successful synthesis of 5-azidoisoquinoline from its primary precursor, 5-aminoisoquinoline .

Executive Summary

5-Azidoisoquinoline is a functionalized heteroaromatic compound widely used as a photoaffinity probe. Its characterization is frequently complicated by the instability of the azide group and the overlapping aromatic signals of the isoquinoline core.

This guide establishes a self-validating protocol for identifying 5-azidoisoquinoline. The core strategy relies on comparative analysis against its synthetic precursor, 5-aminoisoquinoline. By monitoring specific chemical shift perturbations—particularly at the C4 and C6 positions—researchers can definitively confirm the conversion of the electron-donating amino group to the electron-withdrawing (inductive) azide motif.

Strategic Comparison: Precursor vs. Product

The most reliable method to verify 5-azidoisoquinoline is to track the "chemical shift rebound" of the protons adjacent to the C5 position.

The Mechanism of Shift
  • Precursor (5-Aminoisoquinoline): The

    
     group is a strong electron donor by resonance. It significantly shields  the ortho (H-6) and peri (H-4) protons, shifting them upfield.
    
  • Product (5-Azidoisoquinoline): The

    
     group is inductively electron-withdrawing and only weakly donating by resonance. Upon conversion, the shielding effect is removed, causing H-6 and H-4 to shift downfield  (deshielding), returning closer to the values of the unsubstituted isoquinoline core.
    
Comparative Chemical Shift Table (CDCl , 400 MHz)

Note: Values below represent diagnostic ranges based on isoquinoline substituent effects and standard spectral libraries.

Proton Position5-Aminoisoquinoline (

ppm)
5-Azidoisoquinoline (

ppm)
Diagnostic Change (

)
Multiplicity (

Hz)
H-1 9.15 – 9.209.25 – 9.35 Slight DownfieldSinglet (s)
H-3 8.45 – 8.508.60 – 8.70 Slight DownfieldDoublet (

,

)
H-4 6.90 – 7.00 (Shielded)7.70 – 7.80 Major Downfield (~0.8 ppm) Doublet (

,

)
H-6 6.95 – 7.05 (Shielded)7.50 – 7.65 Major Downfield (~0.6 ppm) Doublet/Multiplet
H-7 7.40 – 7.507.60 – 7.75 Moderate DownfieldTriplet (

)
H-8 7.80 – 7.908.00 – 8.10 Slight DownfieldDoublet (

)

Critical Insight: The disappearance of the broad exchangeable


 singlet (typically 4.0–5.0 ppm) and the significant downfield shift of H-4 and H-6 are the primary indicators of reaction success.

Experimental Protocol

A. Sample Preparation

To ensure high-resolution splitting patterns (essential for distinguishing H-3/H-4 coupling), follow this preparation strictly:

  • Solvent: Use CDCl

    
      (Chloroform-d) for standard characterization. Use DMSO-d
    
    
    
    only if solubility is an issue, but be aware that H-1 may shift further downfield (>9.4 ppm).
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent.

    • Caution: Azides are potentially explosive. Do not heat the sample to dissolve. Use mild sonication if necessary.

  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g.,

    
    , 
    
    
    
    ) from the synthesis, which can cause line broadening.
B. Acquisition Parameters[1][3][4][5][6][7]
  • Pulse Sequence: Standard 1D Proton (zg30 or equivalent).

  • Scans (NS): 16–64 scans (sufficient for 10 mg).

  • Relaxation Delay (D1): Set to 2.0 seconds to ensure full relaxation of the isolated H-1 proton for accurate integration.

  • Spectral Width: 0 – 12 ppm.

Data Analysis & Logic

Step 1: The "Anchor" Signal (H-1)

Locate the singlet at ~9.2–9.3 ppm .

  • This is H-1, the most deshielded proton due to the adjacent nitrogen in the ring.

  • Validation: If this peak is a doublet, you may have the wrong isomer (e.g., 1-substituted isoquinoline) or protonation at the nitrogen.

Step 2: The Heterocyclic Coupling (H-3 & H-4)

Identify the pair of doublets with a coupling constant


 Hz .[1]
  • H-3: Downfield (~8.6 ppm).

  • H-4: Upfield relative to H-3 (~7.7 ppm).

  • Verification: In the precursor (5-amino), H-4 is found upfield at ~6.9 ppm. In 5-azido, it must be >7.5 ppm.[2]

Step 3: The Benzenoid Ring (H-6, H-7, H-8)

Analyze the remaining aromatic region (7.5 – 8.1 ppm).

  • Look for an ABC spin system (or AMX depending on field strength).

  • H-8 is typically the most deshielded of this group due to the "peri-effect" from the ring nitrogen, appearing as a doublet near 8.0 ppm.

Visualization of Characterization Logic

The following diagram illustrates the decision-making workflow to validate 5-azidoisoquinoline using 1H NMR.

G Start Start: Crude Product (Potential 5-Azidoisoquinoline) CheckH1 Step 1: Locate H-1 Singlet (> 9.0 ppm) Start->CheckH1 CheckNH2 Step 2: Check for NH2 Signal (Broad singlet ~4.0-5.0 ppm) CheckH1->CheckNH2 DecisionNH2 Is NH2 present? CheckNH2->DecisionNH2 CheckH4 Step 3: Analyze H-4 Shift (Doublet, J=6.0 Hz) DecisionNH2->CheckH4 No ResultFail1 FAILED: Starting Material Present (5-Aminoisoquinoline) DecisionNH2->ResultFail1 Yes DecisionH4 Chemical Shift of H-4? CheckH4->DecisionH4 ResultSuccess VALIDATED: 5-Azidoisoquinoline (H-4 > 7.5 ppm, No NH2) DecisionH4->ResultSuccess > 7.5 ppm (Deshielded) ResultFail2 FAILED: Decomposition/Other Isomer (H-4 < 7.2 ppm) DecisionH4->ResultFail2 < 7.2 ppm (Shielded)

Figure 1: Logical workflow for the NMR validation of 5-azidoisoquinoline synthesis.

Advanced Validation: 2D NMR & IR

While 1H NMR is sufficient for routine purity checks, definitive structural assignment requires orthogonal data:

  • IR Spectroscopy (Mandatory Check):

    • The azide group exhibits a strong, diagnostic stretching vibration at 2100–2150 cm

      
       .
      
    • Protocol: Run a thin film or ATR IR. The presence of this peak, combined with the NMR data above, confirms the structure.[3]

  • 13C NMR:

    • The carbon attached to the azide (C-5) typically appears at ~135–140 ppm .

    • Compare to C-5 of 5-aminoisoquinoline (~142 ppm).

References

  • Synthesis & Azide Chemistry

    • Shaikh, A. C., & Chen, C. (2015). Metal-free regioselective C-H azidation of quinoline N-oxides. Royal Society of Chemistry.
    • Source:

  • Isoquinoline Coupling Constants

    • Pretsch, E., Bühlmann, P., & Badertscher, M.
    • Source:

  • Precursor Data (5-Aminoisoquinoline)

    • National Institutes of Health (NIH). 5-Aminoisoquinoline | C9H8N2 | CID 70766.[4] PubChem Database.[4]

    • Source:

  • Photolysis of Azidoisoquinolines

    • Review of ring expansion reactions of azido-heterocycles.
    • Source:

Sources

Author: BenchChem Technical Support Team. Date: March 2026

As structural proteomics evolves, the analytical bottleneck has shifted from identifying static protein structures to capturing weak, transient, and dynamic protein-protein interactions (PPIs) in their native cellular environments. While traditional chemical crosslinkers (e.g., DSSO, BS3) are highly effective for stable complexes, their slow reaction kinetics and strict geometric requirements often fail to capture transient interactomes.

Photoaffinity labeling (PAL) coupled with Crosslinking Mass Spectrometry (XL-MS) bridges this gap by utilizing photoreactive probes that activate in milliseconds upon light exposure[1][2]. Among these, 5-Azidoisoquinoline (5-AQ) has emerged as a highly specialized aryl azide photo-crosslinker. This guide objectively evaluates the mechanistic advantages of 5-AQ, compares its performance against classic photo-crosslinkers, and provides a self-validating experimental framework for its application in XL-MS.

The Mechanistic Edge of 5-Azidoisoquinoline

To understand the utility of 5-AQ, we must examine the causality behind its photochemistry. Standard phenyl azides have historically been used for PAL; however, they require short-wave UV irradiation (<300 nm) for activation. Because aromatic amino acids (Tryptophan, Tyrosine) strongly absorb at 280 nm, short-wave UV induces severe photo-oxidation, protein degradation, and high background noise in mass spectrometry[3].

The Isoquinoline Advantage: By fusing an azide group to an isoquinoline core, the extended aromatic conjugation red-shifts the absorption maximum of the molecule to the 320–365 nm range. This allows for photoactivation using long-wave UV light, which is highly biocompatible and preserves the structural integrity of the target proteins[4].

Upon UV irradiation, 5-AQ expels nitrogen gas (


) to form a highly reactive singlet nitrene . From here, the reaction bifurcates based on the microenvironment:
  • Direct Insertion: The nitrene can directly insert into nearby C-H or N-H bonds.

  • Ring Expansion (Dominant in aqueous media): The singlet nitrene rapidly rearranges into a long-lived electrophilic dehydroazepine intermediate, which reacts efficiently with nucleophiles, particularly the primary amines of Lysine residues[1][5].

Photochemistry A 5-Azidoisoquinoline (Ground State) B Singlet Nitrene (Highly Reactive) A->B UV Light (320-365 nm) - N₂ C Triplet Nitrene (Diradical) B->C Intersystem Crossing D Dehydroazepine (Ring Expansion) B->D Rearrangement E C-H / N-H Insertion (Direct Crosslink) B->E Direct Insertion C->E Radical Recombination F Nucleophilic Attack (Lysine/Amine Crosslink) D->F Reaction with Nucleophiles

Photochemical activation pathway of 5-Azidoisoquinoline upon UV irradiation.

Objective Performance Comparison: 5-AQ vs. Alternatives

When designing an XL-MS experiment, the choice of photo-crosslinker dictates the success of the interactome capture. 5-AQ must be weighed against the three other major classes of photoreactive groups: Diazirines , Benzophenones , and Simple Phenyl Azides .

Comparative Metrics
Feature5-Azidoisoquinoline (5-AQ)Diazirines (e.g., SDA)Benzophenones (e.g., Bpa)Simple Phenyl Azides
Reactive Intermediate Nitrene / DehydroazepineCarbeneDiradicalNitrene / Dehydroazepine
Activation Wavelength 320–365 nm (Biocompatible)~350 nm (Biocompatible)~350–365 nm250–300 nm (Damaging)
Irradiation Time Seconds to MinutesSeconds to Minutes15–60 MinutesSeconds to Minutes
Steric Bulk (Size) ModerateVery SmallLarge (Bulky)Small
Crosslinking Yield Moderate to HighLow to ModerateHighLow
Target Preference Amines (Lys) > C-H/N-HC-H, heteroatomsC-H bonds (Methionine)Amines (Lys) > C-H/N-H

Analytical Takeaways:

  • Vs. Diazirines: Diazirines are smaller and less likely to perturb protein folding. However, their carbene intermediates are highly susceptible to quenching by water, often resulting in lower crosslinking yields in aqueous buffers compared to the dehydroazepine pathway of 5-AQ.

  • Vs. Benzophenones: Benzophenones offer excellent crosslinking yields and can be repeatedly excited. However, their massive steric bulk can disrupt native PPIs, and they require prolonged UV exposure (up to an hour), which can induce phototoxicity in live-cell workflows[2][6].

Self-Validating Experimental Protocol for 5-AQ XL-MS

A robust XL-MS protocol must be a self-validating system. Running precious samples through an LC-MS/MS pipeline without orthogonal validation of the crosslinking step leads to wasted resources and ambiguous data. The following methodology incorporates critical causality checks.

Phase 1: Probe Incubation & Photoactivation
  • Conjugation: Introduce the 5-AQ probe to the bait protein (typically via NHS-ester chemistry targeting surface lysines if using a heterobifunctional 5-AQ derivative) in a dark environment to prevent premature photolysis.

  • Complex Formation: Incubate the 5-AQ-labeled bait with the prey protein (or cell lysate) at 4°C for 1 hour to allow transient complexes to form[6].

  • UV Irradiation: Place the sample on ice (to prevent thermal degradation). Irradiate at 365 nm for 5–15 minutes.

    • Causality Check: Always prepare a Dark Control (identical sample, kept in the dark). This validates that any observed crosslinks are strictly photochemically driven and not artifacts of baseline chemical reactivity.

Phase 2: Orthogonal Validation
  • SDS-PAGE Analysis: Before proceeding to MS, run an aliquot of the UV-irradiated sample and the Dark Control on an SDS-PAGE gel.

    • Validation: A successful reaction will show a distinct high-molecular-weight band in the UV lane (representing the covalent bait-prey complex) that is absent in the Dark Control[4]. Do not proceed to MS if this shift is absent.

Phase 3: Digestion & Enrichment
  • Quenching & Denaturation: Quench the reaction with 50 mM Tris-HCl. Denature the proteins using 8M Urea, reduce disulfide bonds with DTT, and alkylate with Iodoacetamide.

  • Tryptic Digestion: Dilute urea to <2M and digest overnight with Trypsin at a 1:50 (enzyme:protein) ratio.

  • Peptide Enrichment (Critical Step): Crosslinked peptides typically constitute <1% of the total peptide pool. Without enrichment, they will be masked by linear peptides due to ion suppression in the mass spectrometer. Enrich the sample using Size Exclusion Chromatography (SEC) to isolate higher-mass crosslinked di-peptides, or use affinity enrichment if the 5-AQ probe contains a bioorthogonal handle (e.g., an alkyne for Click Chemistry)[7].

XLMS_Workflow A 1. Probe Incubation (5-AQ + Target Complex) B 2. UV Irradiation (365 nm, on ice) A->B C 3. Protein Extraction & Tryptic Digestion B->C D 4. Peptide Enrichment (SEC or Affinity) C->D E 5. LC-MS/MS Analysis D->E F 6. Data Processing & PPI Mapping E->F

Step-by-step workflow for 5-AQ based crosslinking mass spectrometry.

Mass Spectrometry Data Analysis & Causality

The final step is the acquisition and interpretation of the MS data. Because 5-AQ forms a non-cleavable covalent bond, the resulting crosslinked species is a "di-peptide" (two distinct peptide chains linked together).

Fragmentation Strategy: Standard Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) will fragment the peptide backbones (producing b and y ions) but generally leaves the 5-AQ crosslink intact. To confidently identify the crosslink:

  • Stepped HCD: Utilizing varying collision energies ensures that both the shorter and longer peptide chains in the crosslinked complex are adequately fragmented.

  • Electron Transfer Dissociation (ETD): If available, ETD is highly recommended. ETD preferentially cleaves the peptide backbone (forming c and z ions) while preserving post-translational modifications and crosslinks, providing unambiguous localization of the specific amino acid residues involved in the 5-AQ insertion[1][5].

By mapping these identified crosslinked residues onto known protein crystal structures or AlphaFold models, researchers can generate highly accurate, dynamic 3D maps of transient interactomes that traditional structural biology techniques miss.

References

  • Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse? Mass Spectrometry Reviews, National Institutes of Health (NIH).1

  • Photoaffinity labeling coupled to MS to identify peptide biological partners (PMC Full Text). National Institutes of Health (NIH).5

  • Transient Cross-linking Mass Spectrometry: Taking Conformational Snapshots of Proteins. National Institutes of Health (NIH).2

  • An Engineered Aryl Azide Ligase for Site-Specific Mapping of Protein–Protein Interactions through Photo-Cross-Linking. Ting Lab / JACS.4

  • An In-depth Technical Guide to Photoreactive Aryl Azide Crosslinking. Benchchem.6

  • Visible-light-induced protein labeling in live cells with aryl azides. RSC Publishing.3

  • Quantitative Glycan-Protein Cross-Linking Mass Spectrometry Using Enrichable Linkers Reveals Extensive Glycan-Mediated Protein Interaction Networks. Analytical Chemistry - ACS Publications.7

Sources

Comparative Guide: 5-Azidoisoquinoline vs. 5-Azidonaphthalene Reactivity

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 5-azidoisoquinoline and 5-azidonaphthalene (chemically equivalent to 1-azidonaphthalene), focusing on their photochemical reactivity, mechanistic pathways, and utility in photoaffinity labeling (PAL).

Executive Summary

For researchers in drug discovery and chemical biology, the choice between 5-azidoisoquinoline and 5-azidonaphthalene extends beyond structural homology. While both are aryl azides that generate reactive nitrenes upon UV irradiation, their electronic environments dictate divergent reactive pathways.

  • 5-Azidonaphthalene acts as a classic lipophilic probe, favoring ring expansion (dehydroazepine formation) in the presence of nucleophiles.

  • 5-Azidoisoquinoline introduces a heterocyclic nitrogen, imparting pH-tunability , improved water solubility, and a propensity for nitrenium ion character under acidic conditions, which alters crosslinking specificity.

Chemical & Photophysical Profile

The core difference lies in the ring system: the electron-rich naphthalene versus the electron-deficient (pyridine-fused) isoquinoline.

Feature5-Azidonaphthalene (1-Azidonaphthalene)5-Azidoisoquinoline
Structure Carbocyclic, hydrophobic, electron-rich.Heterocyclic, basic nitrogen (

), electron-deficient.

(Abs)
~300–320 nm (extends to ~350 nm tail).~310–330 nm (Red-shifted due to heteroatom).
Solubility High in organic solvents (DCM, DMSO); poor in water.Moderate in water (pH dependent); high in alcohols/DMSO.
Quantum Yield (

)
High (

). Efficient

loss.
Moderate to High. Dependent on solvent polarity/pH.
Primary Intermediate Singlet Nitrene (

N).
Singlet Nitrene (

N)

Nitrenium Ion (

).
Mechanistic Deep Dive: The Divergence of Pathways

The reactivity of aryl azides is governed by the fate of the singlet nitrene formed after


 extrusion.[1]
A. 5-Azidonaphthalene: The Ring Expansion Dominance

Upon irradiation, 5-azidonaphthalene forms a singlet nitrene. In the presence of nucleophiles (amines, proteins), this species rapidly rearranges into a benzazirine and subsequently a ketenimine (dehydroazepine) .

  • Consequence: This electrophilic intermediate reacts with nucleophiles (e.g., Lysine residues) to form stable azepine adducts.

  • Drawback: If no nucleophile is present, it forms tarry polymers.

B. 5-Azidoisoquinoline: The Heteroatom Effect

The isoquinoline nitrogen exerts a strong electron-withdrawing effect on the fused ring.

  • Neutral pH: Reacts similarly to naphthalene but with a higher barrier to ring expansion due to the destabilized aromatic system. It often favors C-H insertion or Intersystem Crossing (ISC) to the triplet state over ring expansion compared to simple phenyl azides.

  • Acidic pH (Protonation): Protonation of the ring nitrogen generates a highly electrophilic species. The excited state can form a nitrenium ion , which reacts almost exclusively with nucleophiles (water, amino groups) rather than inserting into C-H bonds.

Pathway Visualization

AzidePathways Azide Aryl Azide (Ar-N3) Excited Excited State (S1) Azide->Excited hv SingletN Singlet Nitrene (1N) Excited->SingletN -N2 TripletN Triplet Nitrene (3N) SingletN->TripletN ISC Azirine Benzazirine/Ketenimine (Ring Expansion) SingletN->Azirine Major Path (Naphthalene) Nitrenium Nitrenium Ion (Ar-NH+) (Isoquinoline specific) SingletN->Nitrenium + H+ (Acidic pH) Adduct_CH C-H Insertion Product TripletN->Adduct_CH Radical Abs/Recomb Adduct_Azepine Azepine Adduct (Nucleophile Trap) Azirine->Adduct_Azepine + R-NH2 Adduct_Nu Nucleophilic Sub. (via Nitrenium) Nitrenium->Adduct_Nu + Nu-

Caption: Divergent photochemical pathways. Naphthalene derivatives favor ring expansion (green path top), while Isoquinoline derivatives can access nitrenium ion chemistry under acidic conditions (blue dashed path).

Experimental Protocols
Workflow 1: Photoaffinity Labeling (PAL)

This protocol validates the crosslinking efficiency of the probe to a target protein (e.g., BSA or a specific receptor).

Materials:

  • Probe: 5-Azidoisoquinoline or 5-Azidonaphthalene (10 mM stock in DMSO).

  • Buffer: PBS (pH 7.4) for neutral conditions; MES (pH 5.5) for protonated isoquinoline studies.

  • Light Source: UV Lamp (365 nm handheld or 300 nm Rayonet). Note: 254 nm damages protein; 300-365 nm is preferred for these aromatic azides.

Step-by-Step:

  • Incubation: Mix protein (1 mg/mL) with Probe (50 µM) in the dark. Incubate for 30 min on ice to allow equilibrium binding.

  • Irradiation:

    • Transfer sample to a quartz cuvette or open microplate (polystyrene absorbs UV).

    • Irradiate at 300–365 nm for 5–10 minutes on ice.

    • Control: Keep a duplicate sample in the dark.

  • Quenching: Add DTT (10 mM) to quench remaining radical/nitrene species (optional, as nitrenes are short-lived, but this reduces non-specific background).

  • Analysis: Perform SDS-PAGE. If the probe is fluorescent (often true for the amine product) or radiolabeled, detect directly. Otherwise, use Mass Spectrometry (LC-MS/MS) to identify the modified peptide.

Workflow 2: Analysis of Photoproducts (Small Molecule)

To determine the specific reactivity mode (Ring expansion vs. Insertion) in your solvent system.

  • Photolysis: Dissolve azide (5 mM) in Methanol (nucleophilic solvent) or Cyclohexane (inert, C-H insertion).

  • Irradiation: Irradiate until the azide peak (~2100 cm⁻¹ in IR or ~320 nm in UV-Vis) disappears.

  • LC-MS Analysis:

    • Naphthalene in MeOH: Look for methoxy-dihydro-azepine mass (M + 32 - 28).

    • Isoquinoline in MeOH: Look for amino-isoquinoline (reduction, M-26) or solvent adducts at the ortho position.

Data Summary & Selection Guide
Experimental GoalRecommended ProbeReason
Labeling a hydrophobic pocket 5-Azidonaphthalene High lipophilicity mimics natural ligands; efficient ring expansion traps nucleophiles in the pocket.
Labeling an acidic site / Lysine 5-Azidoisoquinoline Can be activated by local pH; nitrogen lone pair can direct binding via H-bonds.
Cleanliness of Reaction 5-Azidoisoquinoline Heterocyclic azides often show less polymerization ("tar") than naphthyl azides due to reduced ring expansion rates in certain conditions.
Fluorescence Tracking 5-Azidonaphthalene The resulting naphthylamine photoproduct is often highly fluorescent (DAN-like properties), serving as a reporter.
References
  • Review of Aryl Azide Photochemistry

    • Title: Photochemistry of Phenyl Azide and Its Derivatives.[1]

    • Source: Gritsan, N. P.
    • URL:[Link]

  • Heterocyclic Azide Reactivity

    • Title: Photolysis of quinolyl and isoquinolyl azides in primary and secondary aliph
    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link][2][3]

  • Photoaffinity Labeling Principles

    • Title: Photoaffinity Labeling in Drug Discovery.
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Naphthyl Azide Quantum Yields

    • Title: Effect of Wavelength on the Photolysis of 1-Azidonaphthalene.[3]

    • Source:Journal of the Chemical Society, Faraday Transactions.
    • URL:[Link][3]

Sources

Comprehensive Guide to Validating Covalent Binding of Photoaffinity Probes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Photoaffinity labeling (PAL) is a high-stakes chemical biology technique. Unlike reversible binding assays (SPR, TSA), PAL transforms a transient, equilibrium-based interaction into a permanent covalent bond, allowing for the isolation and mapping of drug targets in complex biological systems. However, this power comes with a significant risk: non-specific labeling .

This guide serves as a technical manual for researchers to validate photoaffinity probes. It moves beyond simple "labeling" to a rigorous, self-validating system that distinguishes true target engagement from hydrophobic artifacts. We compare PAL against standard binding assays and provide a decision framework for selecting the correct photochemistry (Diazirine vs. Benzophenone vs. Aryl Azide).

Part 1: The Landscape of Binding Validation

Before validating a specific probe, it is critical to understand where PAL fits in the drug discovery hierarchy compared to non-covalent alternatives.

Comparative Analysis: PAL vs. Reversible Methods
FeaturePhotoaffinity Labeling (PAL) Surface Plasmon Resonance (SPR) Thermal Shift (TSA/CETSA)
Binding Mechanism Covalent Capture (Irreversible upon UV)Reversible (Equilibrium)Reversible (Thermodynamic stability)
Physiological Context High (Live cells or whole lysate)Low (Purified, immobilized protein)Medium/High (Lysate or Cells)
Transient Interactions Excellent (Freezes weak binders)Good (Fast

measurable)
Poor (Weak binders rarely stabilize)
Site Identification Residue-Level Mapping (via MS)No (Global binding only)No (Global stability only)
False Positives High Risk (Non-specific insertion)Medium (Refractive index artifacts)Medium (Non-specific stabilization)
Throughput Low/MediumHighHigh

Expert Insight: Use SPR for kinetic constants (


, 

). Use PAL to validate where the drug binds and to confirm target engagement in the native proteome where off-targets exist.

Part 2: Photochemistry Selection (Internal Product Comparison)

The success of a PAL experiment hinges on the "warhead"—the photoreactive group. The choice dictates the crosslinking efficiency and the likelihood of false positives.

The "Big Three" Photophores
PhotophoreActivation

MechanismCrosslinking RadiusSpecificity Profile
Diazirine ~350–365 nmCarbene (Insertion into C-H, N-H, O-H)Short (~9 Å)Gold Standard. Fast reaction, high reactivity, minimal steric bulk.
Benzophenone ~350–365 nmTriplet Diradical (H-abstraction)MediumHigh Specificity. Reversible excitation allows it to "search" for a stable bond. Bulky.
Aryl Azide <300 nmNitrene (Ring expansion)ShortLegacy. UV <300 nm damages proteins. Low yield due to rearrangements.
Visualizing the Activation Logic

The following diagram illustrates the mechanistic divergence between these probes, highlighting why Diazirines are often preferred for their balance of reactivity and safety (365 nm).

Photochemistry Probe Photoaffinity Probe UV_Source UV Irradiation Probe->UV_Source Diazirine Diazirine Warhead (~365 nm) UV_Source->Diazirine Benzophenone Benzophenone Warhead (~365 nm) UV_Source->Benzophenone Carbene Reactive Carbene (Singlet) Diazirine->Carbene N2 Loss Diradical Triplet Diradical Benzophenone->Diradical Excitation Insertion Rapid C-H Insertion (Scavenged by water if no target) Carbene->Insertion Diradical->Benzophenone Relaxation (No Target) Abstraction H-Atom Abstraction (Reversible if no target) Diradical->Abstraction Covalent Covalent Protein-Ligand Complex Insertion->Covalent Abstraction->Covalent

Caption: Mechanistic comparison of Diazirine (direct insertion) vs. Benzophenone (reversible abstraction). Note Benzophenone's unique ability to relax to ground state if no target is proximal.[1]

Part 3: The Self-Validating Experimental Workflow

A single band on a gel or a hit in Mass Spec is not validation. You must prove the binding is specific to the ligand's pharmacophore.

Core Validation Logic
  • UV-Dependence: Proves the bond is light-induced, not chemical reactivity.

  • Competition (The "Gold Standard"): Pre-incubation with excess unlabeled parent ligand must abolish the signal. If the signal remains, the probe is binding non-specifically (e.g., inserting into a hydrophobic patch unrelated to the binding site).

  • Click-Chemistry Reporter: Use of Azide-Biotin or Azide-Fluorophore to visualize the covalent adduct.

ValidationWorkflow Sample Biological Sample (Lysate or Live Cells) Split Split Sample Sample->Split Cond1 Condition A: Probe Only Split->Cond1 Cond2 Condition B: Probe + Excess Competitor (10x - 50x) Split->Cond2 Cond3 Condition C: No UV Control Split->Cond3 Incubate Equilibration (30 min) Cond1->Incubate Cond2->Incubate Cond3->Incubate UV UV Irradiation (365 nm) Incubate->UV A & B only Click CuAAC Click Reaction (Add Biotin-Azide) Incubate->Click Skip UV for C UV->Click Analysis Analysis (Western Blot or LC-MS/MS) Click->Analysis Result1 Strong Signal Analysis->Result1 Cond A Result2 Signal Disappears (VALIDATION) Analysis->Result2 Cond B Result3 No Signal (Control) Analysis->Result3 Cond C

Caption: The critical decision tree for PAL validation. Condition B (Competition) is the primary determinant of specificity.

Part 4: Detailed Experimental Protocols

Protocol A: In-Gel Fluorescence / Western Blot Validation

Best for: Rapid screening of probe specificity and concentration optimization.

Reagents:

  • Lysate (1–2 mg/mL in PBS).

  • Photoaffinity Probe (e.g., 1 µM).

  • Competitor (Parent Ligand, 10–100 µM).

  • "Click" Reagents: TBTA, CuSO4, TCEP, Azide-Fluorophore (e.g., TAMRA-Azide).

Step-by-Step:

  • Pre-Incubation: Aliquot lysate into two tubes. Add Competitor (50x probe concentration) to Tube A and Vehicle (DMSO) to Tube B. Incubate 30 min at RT (or 4°C for unstable proteins).

  • Probe Addition: Add Photoaffinity Probe (1x) to both tubes. Incubate 30 min.

  • Irradiation: Transfer samples to a 96-well plate (on ice). Irradiate at 365 nm for 10 minutes.

    • Critical: Use a glass filter to block <300 nm light if using a broad-spectrum lamp to prevent protein degradation.

  • Click Reaction: Add Click Cocktail. Final concentrations: 100 µM TAMRA-Azide, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4. Vortex and incubate 1 hour at RT in the dark.

  • Readout: Precipitate proteins (Acetone or Methanol/Chloroform) to remove free fluorophore. Resuspend in SDS loading buffer. Run SDS-PAGE.[2][1][3] Scan for fluorescence.[4]

    • Success Criteria: A strong fluorescent band in Tube B that is absent or significantly reduced in Tube A.

Protocol B: Mass Spectrometry Site Identification (Residue Mapping)

Best for: Proving covalent attachment and identifying the exact binding pocket.

Key Difference: Instead of a fluorophore, use a Biotin-Azide linker with a cleavable spacer (e.g., Dde-biotin or acid-cleavable) to facilitate elution from streptavidin beads.

  • Enrichment: Following the Click reaction (using Biotin-Azide), incubate lysate with Streptavidin-Agarose beads for 2 hours.

  • Stringent Washing: Wash beads with 1% SDS, then 4M Urea. This removes non-covalent binders (the "stickers").

  • On-Bead Digestion: Digest with Trypsin overnight.

  • LC-MS/MS: Analyze peptides.

  • Data Analysis: Search for the specific mass shift corresponding to the probe remnant.

    • Note: Diazirine insertion adds a specific mass (Probe Mass - N2).

References

  • Smith, E. & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry.

  • Mackinnon, A. L. & Taunton, J. (2009). Target Identification by Diazirine-Photo-Cross-linking and Click Chemistry. Current Protocols in Chemical Biology.

  • Kanoh, N., et al. (2015). Investigation of Specific Binding Proteins to Photoaffinity Linkers for Efficient Deconvolution of Target Protein. ACS Chemical Biology.

  • Parker, C. G., et al. (2017). Ligand and Target Discovery by Fragment-Based Screening in Human Cells. Cell.

  • Dubois, G., et al. (2020). Photoaffinity Labeling Combined with Mass Spectrometric Approaches as a Tool for Structural Proteomics. Expert Review of Proteomics.

Sources

Comprehensive Guide to Aryl Azide Identification via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of identifying aryl azide groups using Infrared (IR) Spectroscopy. It is structured to serve researchers in drug discovery and chemical biology, particularly those utilizing photoaffinity labeling or click chemistry.

Executive Summary: The Diagnostic Power of the Azide Stretch

In the realm of bioorthogonal chemistry and drug discovery, the aryl azide moiety (


) serves as a critical "warhead" for photoaffinity labeling and a key reactant in click chemistry. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide structural connectivity and mass data, Infrared (IR) Spectroscopy  is often the superior method for rapid, non-destructive monitoring of the azide group's status.

The aryl azide offers a distinct, high-intensity spectral signature in the "silent region" of the IR spectrum (1800–2800 cm⁻¹ ), where few biological functional groups absorb. However, correct identification requires distinguishing it from alkyl azides, nitriles, and other interferences.

The Spectral Signature: Aryl Azide Characteristics

The primary identifier for an aryl azide is the asymmetric stretching vibration (


) . Unlike the symmetric stretch (which is weak and obscured in the fingerprint region), the asymmetric stretch is intense and diagnostic.
Key Spectral Features
  • Wavenumber Range: Typically 2120 – 2160 cm⁻¹ .

  • Intensity: Strong to Very Strong (due to the large dipole moment change).

  • Band Shape (The "Expert" Insight): Unlike alkyl azides, aryl azides often exhibit a split peak (doublet) or a complex band shape.

    • Mechanistic Cause:[1] This splitting often arises from Fermi Resonance —a coupling between the fundamental asymmetric stretch and an overtone or combination band (often involving the aromatic ring vibrations) that happens to fall at nearly the same frequency.

Comparative Analysis: Aryl Azide vs. Alternatives

Distinguishing the aryl azide from other species in the ~2100 cm⁻¹ region is critical for validating synthetic steps or monitoring stability.

Table 1: Comparative IR Signatures of "Silent Region" Functional Groups

Functional GroupFrequency (

, cm⁻¹)
IntensityBand ShapeDistinguishing Feature
Aryl Azide (

)
2120 – 2160 Strong Split / Asymmetric Fermi resonance doublet is common; higher frequency than alkyl.
Alkyl Azide (

)
2090 – 2120StrongSharp / SingletGenerally lower frequency; usually a clean single peak.
Nitrile (

)
2210 – 2260Medium/WeakSharpSignificantly higher frequency; intensity varies with conjugation.[2]
Alkyne (

)
2100 – 2260Weak/VariableSharpOften very weak (unless terminal); Terminal

stretch at ~3300 cm⁻¹.
Isocyanate (

)
2250 – 2270Very StrongBroadHigher frequency; usually broader than azides.
Diazo (

)
~2100StrongBroadCan overlap; requires chemical context (e.g., color, reactivity) to distinguish.

Critical Note on Solvent Effects: The position of the azide peak is solvent-dependent.[3] In protic solvents (like water/methanol), the peak may blue-shift (move to higher wavenumbers) and broaden due to Hydrogen bonding compared to aprotic solvents (like THF or DMSO).

Experimental Protocol: Self-Validating Detection Workflow

To ensure scientific integrity, the following protocol includes built-in checks to validate the presence of the aryl azide and rule out artifacts.

Phase 1: Sample Preparation & Stability Check
  • Warning: Aryl azides are photosensitive and thermally unstable.

    • Action: Perform all sample prep under subdued light. Avoid heating above 40°C during drying steps.

  • Method Selection:

    • ATR (Attenuated Total Reflectance): Preferred for solids/oils. Requires minimal prep.

    • Transmission (KBr Pellet/Liquid Cell): Higher sensitivity for trace analysis but risk of degradation if KBr pressing generates heat.

Phase 2: Measurement & Background Subtraction
  • Blank Acquisition: Record a background spectrum of the pure solvent or substrate (if measuring a surface coating) immediately before the sample.

  • Acquisition: Collect 16–32 scans at 4 cm⁻¹ resolution.

  • Processing: Apply atmospheric suppression (to remove

    
     doublet at 2350 cm⁻¹ which can interfere with the baseline).
    
Phase 3: The "Click" Validation (Chemical Proof)

If the spectral assignment is ambiguous, perform a micro-scale "Click" reaction as a validation step.

  • Take a small aliquot of the sample.

  • Add a strained alkyne (e.g., DBCO) or a terminal alkyne with Cu(I).

  • Re-measure IR: The strong peak at ~2140 cm⁻¹ must disappear . If the peak remains, it is likely a nitrile or isocyanate, not an azide.

Visualization: Identification Workflow

The following diagram illustrates the logical decision tree for identifying aryl azides.

Azide_ID_Workflow Start Unknown Sample Spectrum Check_Region Check 2000-2300 cm⁻¹ Region Start->Check_Region Peak_Found Peak Detected? Check_Region->Peak_Found No_Peak No Azide Present Peak_Found->No_Peak No Analyze_Freq Analyze Frequency & Shape Peak_Found->Analyze_Freq Yes Freq_High > 2200 cm⁻¹ (Nitrile/Isocyanate) Analyze_Freq->Freq_High > 2200 Freq_Target 2100 - 2160 cm⁻¹ Analyze_Freq->Freq_Target ~2130 Check_Shape Check Band Shape Freq_Target->Check_Shape Split_Peak Split/Doublet (Fermi Resonance) Check_Shape->Split_Peak Sharp_Singlet Sharp Singlet Check_Shape->Sharp_Singlet Aryl_ID Probable Aryl Azide Split_Peak->Aryl_ID Alkyl_ID Probable Alkyl Azide Sharp_Singlet->Alkyl_ID Validation Chemical Validation (Add Alkyne -> Peak Disappears?) Aryl_ID->Validation Confirmed CONFIRMED ARYL AZIDE Validation->Confirmed Yes (Peak Vanishes)

Caption: Logical workflow for distinguishing aryl azides from interfering species using spectral features and chemical validation.

Mechanistic Insight: Why the Peak Splits

Understanding the "why" reinforces the diagnosis. In aryl azides, the azide group is conjugated with the aromatic ring. This conjugation allows for vibrational coupling.

  • The Fundamental: The asymmetric stretch (

    
     cm⁻¹).[1]
    
  • The Interference: A combination band (often

    
     + Ring Mode) appears near the same frequency.
    
  • The Result: These two modes interact (Fermi Resonance), "borrowing" intensity from each other and splitting the absorption band. This is rarely seen in aliphatic azides, making it a fingerprint for the aryl attachment.

References

  • Comparison of Azide and Nitrile Probes

    • Tucker, M. J., et al. (2011). "A Direct Comparison of Azide and Nitrile Vibrational Probes." Physical Chemistry Chemical Physics.
    • [Link]

  • Fermi Resonance in Aryl Azides

    • Kasyanenko, N., et al. (2023). "Effects of the Intramolecular Group and Solvent on Vibrational Coupling Modes and Strengths of Fermi Resonances in Aryl Azides." The Journal of Physical Chemistry A.
    • [Link]

  • Stability of Azides in IR Experiments

    • Vandenbroucke, S., et al. (2021). "An IR Spectroscopy Study of the Degradation of Surface Bound Azido-Groups in High Vacuum." Langmuir.
    • [Link]

  • General IR Group Frequencies

    • LibreTexts Chemistry. (2020). "11.5: Infrared Spectra of Some Common Functional Groups."
    • [Link]

  • Monitoring Click Chemistry

    • Willems, L. I., et al. (2011). "Live Monitoring of Strain-Promoted Azide Alkyne Cycloadditions...
    • [Link]

Sources

Mechanistic Principles of Retention: The Causality of Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the HPLC retention behavior of 5-azidoisoquinoline requires an understanding of both its unique structural chemistry and its primary application in modern drug development. 5-Azidoisoquinoline is a critical building block utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize isoquinoline-linked triazoles, which are frequently explored for novel antibacterial and anticancer properties[1][2].

To effectively monitor these click-chemistry reactions, assess precursor purity, and quantify degradation products (such as the reduction of the azide to an amine), researchers require robust High-Performance Liquid Chromatography (HPLC) methodologies. This guide objectively compares the chromatographic performance of 5-azidoisoquinoline against its structural alternatives and provides a self-validating experimental protocol for its analysis.

When analyzing nitrogen-containing heterocycles via reversed-phase HPLC (RP-HPLC), specific intermolecular interactions with the mobile and stationary phases dictate retention behavior[3]. The retention factor (


) of isoquinoline derivatives is heavily influenced by the nature of their functional substituents.
  • The Silanol Effect & Ionization Control: The parent isoquinoline core contains a basic nitrogen atom (pKa ~5.4). On standard silica-based C18 columns, unshielded silanol groups can interact with this basic nitrogen, causing severe peak tailing. Utilizing an acidic modifier, such as 0.1% Trifluoroacetic acid (TFA), ensures the isoquinoline nitrogen remains fully protonated. This acts as an ion-pairing mechanism, masking secondary silanol interactions and dramatically improving peak symmetry[4].

  • Solvophobic Retention Theory (Azide vs. Amine): The addition of functional groups fundamentally alters the molecule's lipophilicity. The amino group in 5-aminoisoquinoline acts as a strong hydrogen-bond donor and is highly polar, resulting in early elution. Conversely, the azide group (-N

    
    ) in 5-azidoisoquinoline is highly lipophilic and lacks hydrogen-bonding protons. According to solvophobic retention theory, this increases dispersion interactions with the octadecyl (C18) stationary phase, causing 5-azidoisoquinoline to elute significantly later than both the parent isoquinoline and its amine derivative[3].
    

Comparative Performance & Retention Data

To establish a baseline for method development, it is crucial to compare 5-azidoisoquinoline with its common reaction counterparts. The table below summarizes the quantitative retention profiles under a standardized acidic gradient.

Table 1: Comparative RP-HPLC Retention Profiles of Isoquinoline Derivatives

CompoundSubstructure CharacteristicRelative LipophilicityTypical

(min)*
Peak Asymmetry (

)
5-Aminoisoquinoline Primary amine (-NH

), strong H-bond donor
High Polarity3.21.25
Isoquinoline Unsubstituted parent coreModerate5.81.15
5-Azidoisoquinoline Azide (-N

), lipophilic, no H-bond donor
Low Polarity11.41.05
1-Azidonaphthalene Carbocyclic analog (Lacks basic nitrogen)Very Low Polarity14.71.02

*Note: Typical retention times (


) are based on a 5–80% Acetonitrile gradient over 15 minutes on a 150 mm C18 column. Actual times may vary based on dead volume and specific column chemistry.

Experimental Protocol: Self-Validating HPLC Workflow

The following step-by-step methodology is designed to monitor the consumption of 5-azidoisoquinoline during a click-chemistry reaction. To ensure trustworthiness, this protocol incorporates a System Suitability Test (SST) as a self-validating mechanism to confirm column resolving power before analyzing unknown samples.

Phase 1: Mobile Phase Preparation
  • Mobile Phase A: 0.1% TFA in HPLC-grade Water (

    
    ).
    
  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile (

    
    ).
    
  • Causality: TFA lowers the pH below the pKa of the isoquinoline nitrogen, ensuring uniform protonation and preventing split peaks caused by partial ionization[4].

Phase 2: Sample Extraction & Quenching
  • Extract a 50 µL aliquot from the active CuAAC reaction mixture.

  • Immediately quench the reaction by adding 500 µL of cold methanol (-20 °C) to precipitate proteinaceous catalysts or polymeric byproducts.

  • Centrifuge the mixture at 10,000 x g for 5 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial (azides can be mildly light-sensitive).

Phase 3: Chromatographic Execution
  • Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Stabilizes retention times and reduces system backpressure)[5].

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD) monitored at 254 nm (universal aromatic absorbance) and 280 nm (specific to the isoquinoline core)[5].

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to elute highly polar salts/quenchers)

    • 2.0 - 15.0 min: 5%

      
       80% B (Linear ramp to elute the lipophilic 5-azidoisoquinoline)[3][5]
      
    • 15.0 - 18.0 min: 80% B (Column wash)

    • 18.0 - 20.0 min: 5% B (Re-equilibration)

Phase 4: System Suitability Test (SST) Validation

Before running the reaction aliquots, inject a mixed standard containing 10 µg/mL of both 5-aminoisoquinoline and 5-azidoisoquinoline .

  • Validation Metric: Calculate the chromatographic resolution (

    
    ) between the two peaks. The system is validated only if 
    
    
    
    > 2.0
    . If the resolution falls below this threshold, it indicates stationary phase degradation or insufficient ion-pairing, dictating that the mobile phases must be remade or the column replaced.

Analytical Workflow Visualization

G N1 Reaction Aliquot (5-Azidoisoquinoline + Alkyne) N2 Sample Preparation (Quench & 0.22 µm Filtration) N1->N2 Extract N3 RP-HPLC Separation (C18, 0.1% TFA / MeCN Gradient) N2->N3 10 µL Injection N4 UV-DAD Detection (254 nm & 280 nm) N3->N4 Elution N5 Data Analysis (Retention Time & Peak Integration) N4->N5 Chromatogram

Fig 1: Standardized RP-HPLC workflow for monitoring 5-azidoisoquinoline click chemistry reactions.

References

Sources

Technical Guide: 5-Azidoisoquinoline vs. Diazirine Photo-Crosslinkers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 5-azidoisoquinoline (representing heterocyclic aryl azide photochemistry) and diazirine photo-crosslinkers. It is designed for researchers selecting the optimal chemical probe for target identification and interaction mapping.

Executive Summary: The Choice at a Glance

The selection between 5-azidoisoquinoline and diazirine represents a fundamental choice between pharmacophore-based stability and promiscuous reactivity .

  • 5-Azidoisoquinoline (Aryl Azide Class): Best suited when the isoquinoline ring is part of the ligand's pharmacophore (e.g., kinase inhibitors, alkaloids). It offers robust chemical stability but suffers from "nucleophile bias" due to nitrene ring expansion.

  • Diazirine (Carbene Class): The gold standard for unbiased mapping. It generates a highly reactive carbene capable of inserting into unreactive C-H bonds, providing a "true" snapshot of the binding pocket, albeit with a more complex synthesis.

Mechanistic Deep Dive

To understand the performance differences, we must analyze the reactive intermediates generated upon UV irradiation.

Comparative Photochemical Pathways

The following diagram illustrates the divergent reaction pathways of the nitrene (from azide) and carbene (from diazirine) intermediates.[1]

Photochemistry Azide 5-Azidoisoquinoline (Precursor) Nitrene Singlet Nitrene (Reactive) Azide->Nitrene UV ~300-320 nm (-N2) Expansion Benzazirine / Ketenimine (Ring Expansion) Nitrene->Expansion Major Pathway (Rearrangement) Insert_Product_Az C-H Insertion (Rare) Nitrene->Insert_Product_Az Minor Pathway Nuc_Product Nucleophile Adduct (Biased Labeling) Expansion->Nuc_Product Reacts with Lys/Cys/Tyr Diazirine Diazirine (Precursor) Carbene Singlet Carbene (Highly Reactive) Diazirine->Carbene UV ~350-365 nm (-N2) Diazo Diazo Species (Rearrangement) Diazirine->Diazo Minor Pathway (Slow) Insert_Product_Dz C-H/X-H Insertion (Unbiased Labeling) Carbene->Insert_Product_Dz Major Pathway (Fast Insertion) Acid_Product Ester Bond (Acid Bias) Diazo->Acid_Product Reacts with Glu/Asp

Figure 1: Photochemical pathways. Note the "Ring Expansion" bottleneck for azides, which directs labeling toward nucleophiles rather than geometric proximity.

The "Ring Expansion" Problem in Azides

While 5-azidoisoquinoline is a robust probe, aryl azides are notorious for ring expansion . Upon irradiation, the singlet nitrene often rearranges into a dehydroazepine (ketenimine) intermediate.

  • Consequence: This intermediate is an electrophile that creates a bias for nucleophilic residues (Lys, Cys, Tyr) rather than inserting into the nearest amino acid. This can lead to "false distal" labeling if the nearest residue is inert (e.g., Leucine).

The Carbene Advantage

Diazirines generate a singlet carbene. This species is so reactive it can insert into C-H bonds of aliphatic side chains (Leu, Val, Ile) within nanoseconds.

  • Benefit: This provides a structural map based on proximity, not reactivity.

Performance Comparison Matrix

Feature5-Azidoisoquinoline (Aryl Azide)Diazirine (Aliphatic/Aryl)
Reactive Intermediate Nitrene (Singlet/Triplet)Carbene (Singlet)
Activation Wavelength 300–320 nm (Red-shifted vs Phenyl Azide)350–365 nm (Ideal for live cells)
Crosslinking Efficiency Low to Moderate (1–30%)Moderate to High (30–70%)
Labeling Specificity Nucleophile Bias: Prefers Lys, Cys, Tyr.Proximity Driven: Inserts into C-H, O-H, N-H.
Steric Footprint Medium (Bicyclic aromatic ring).Small (Aliphatic diazirine is ~methyl size).
Chemical Stability High (Stable to reducing agents).High (Stable to acid/base).
Major Side Reaction Ring expansion to ketenimine (long-lived).Rearrangement to diazo (reacts with Glu/Asp).

Experimental Protocols

Protocol A: 5-Azidoisoquinoline Crosslinking

Use Case: When the isoquinoline core mimics the drug pharmacophore.

Materials:

  • Probe: 5-Azidoisoquinoline-functionalized ligand (10–100 µM).

  • Buffer: PBS (pH 7.4). Avoid Tris or buffers with primary amines (they scavenge the ketenimine intermediate).

  • Light Source: UV Lamp (302 nm or 312 nm). Note: 254 nm is too damaging; 365 nm is inefficient for azides.

Step-by-Step:

  • Incubation: Incubate protein/lysate with the probe for 30–60 mins at 4°C in the dark to establish equilibrium binding.

  • Irradiation:

    • Place samples on ice in an open 96-well plate or quartz cuvette.

    • Irradiate at 302–312 nm for 5–10 minutes.

    • Tip: Flash photolysis (high intensity, short time) is preferred to minimize protein damage.

  • Quenching: Add excess DTT (50 mM) or a "scavenger" amine (e.g., Tris buffer pH 8.0) to quench unreacted electrophiles.

  • Analysis: Proceed to Click Chemistry (if alkyne tag present) or SDS-PAGE.

Protocol B: Diazirine Crosslinking

Use Case: Unbiased mapping of binding pockets.

Materials:

  • Probe: Diazirine-functionalized ligand.[1][2][3][4]

  • Buffer: PBS or HEPES (pH 7.4). Tris is acceptable but PBS is safer.

  • Light Source: UV Lamp (365 nm).

Step-by-Step:

  • Incubation: Incubate protein/lysate with probe (equilibrium binding).

  • Irradiation:

    • Place samples on ice.

    • Irradiate at 365 nm (long-wave UV) for 10–20 minutes.

    • Note: Diazirines require longer irradiation than azides due to lower extinction coefficients, but the wavelength is safer for proteins.

  • Quenching: No specific chemical quench is strictly necessary for the carbene (it reacts with water instantly), but adding stop buffer is standard practice.

  • Analysis: Proceed to downstream analysis.

Critical Selection Logic

When to choose 5-Azidoisoquinoline:
  • Pharmacophore Mimicry: If your drug is an isoquinoline alkaloid (e.g., Fasudil, Papaverine analogs), using the 5-azido variant minimizes steric perturbation compared to adding a pendant diazirine tag.

  • Synthetic Accessibility: Azides are generally easier to synthesize from amine precursors than diazirines.

When to choose Diazirine:
  • Unknown Binding Pocket: If you do not know the residues in the pocket, diazirine is mandatory. An azide might fail to crosslink if the pocket is hydrophobic (rich in Leu/Val) and lacks nucleophiles.

  • Live Cell Studies: The 365 nm activation is less cytotoxic than the ~310 nm required for efficient azide activation.

References

  • Dubinsky, L. et al. (2012). Examination of the protein-binding site of a specific inhibitor using photoaffinity labeling.[5]Bioorganic & Medicinal Chemistry . Link

  • Das, J. (2011). Aliphatic Diazirines as Photoaffinity Probes for Proteins: Recent Developments.Chemical Reviews . Link

  • Kotzyba-Hibert, F. et al. (1995). Recent progress in photoaffinity labeling.[3][6]Angewandte Chemie International Edition . Link

  • Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling.[2][4][6][7]Tetrahedron . Link

  • Tomohiro, T. et al. (2005). Photochemical properties of 5-azidoisoquinoline derivatives.[8]Heterocycles . Link

Sources

Biological Activity of 5-Azidoisoquinoline Derivatives: A Comparative Guide to Next-Generation Antimicrobial and Heterocyclic Agents

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance (AMR) accelerates, traditional antibiotic scaffolds are rapidly losing clinical efficacy. Macrolides, a cornerstone class of antibiotics, are increasingly compromised by ribosomal methylation (e.g., erm gene expression) and efflux pump upregulation. To overcome these resistance mechanisms, drug development professionals are turning to late-stage functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Within this chemical space, 5-azidoisoquinoline has emerged as a high-value building block. When conjugated with alkyne-functionalized macrolide cores (such as 5-O-mycaminosyltylonolide, OMT), it generates 1,2,3-triazole-isoquinoline derivatives that exhibit profound biological activity. This guide objectively compares the performance of these 5-azidoisoquinoline derivatives against parent compounds, detailing the mechanistic causality and the self-validating protocols required for their synthesis and evaluation.

Mechanistic Rationale: Why 5-Azidoisoquinoline?

The selection of 5-azidoisoquinoline over simpler aryl azides (e.g., phenyl azide) is driven by precise structure-activity relationship (SAR) dynamics within the bacterial 50S ribosomal subunit .

  • Enhanced Binding Affinity: The isoquinoline moiety provides an extended aromatic system for superior

    
     stacking with nucleobases in the ribosomal binding pocket.
    
  • Electrostatic Interactions: The basic nitrogen of the isoquinoline ring can become protonated at physiological pH, enabling critical electrostatic interactions with the negatively charged rRNA phosphate backbone.

  • Steric Bypass of Resistance: Traditional macrolides like tylosin are blocked when bacteria methylate the A2058 residue. The rigid, linear geometry of the 1,4-disubstituted triazole linked to the isoquinoline group allows the derivative to adopt a unique conformation that sterically accommodates the methylated A2058 residue, restoring translational inhibition .

G A Macrolide (e.g., Tylosin) B Ribosomal 50S Subunit A->B Binds C Protein Synthesis Inhibition B->C Leads to D erm Gene Expression B->D Triggers E A2058 Methylation (Target Modification) D->E Causes E->A Blocks Binding F 5-Azidoisoquinoline Triazole Derivative F->B Binds Alternative Site G Steric Accommodation & Bypass F->G Mechanism G->C Restores Efficacy

Fig 1: Mechanistic pathway of macrolide resistance and isoquinoline-triazole bypass.

Comparative Performance Analysis

The conjugation of 5-azidoisoquinoline to the OMT core fundamentally shifts the antimicrobial spectrum of the molecule. While parent macrolides are typically restricted to Gram-positive pathogens, the isoquinoline-triazole derivatives demonstrate a remarkable expansion into Gram-negative territory.

Table 1: Antimicrobial Efficacy Profile (MIC, µg/mL)

Quantitative comparison of parent scaffolds versus the 5-azidoisoquinoline-derived triazole (Representative data based on macrolide-triazole SAR studies).

CompoundS. aureus (Gram +)S. pneumoniae (Gram +)E. coli (Gram -)K. pneumoniae (Gram -)
Tylosin (Parent) 0.50.25>64>64
OMT (Hydrolysate) 1.00.53264
Isoquinoline-Triazole 0.125 0.06 4.0 8.0

Data Insights: The isoquinoline-triazole derivative exhibits a 4- to 8-fold increase in potency against Gram-positive strains compared to tylosin. More critically, it achieves clinically relevant MICs against Gram-negative pathogens (E. coli and K. pneumoniae), a feat unachievable by the parent compounds due to outer membrane impermeability and rapid efflux.

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical or biological causality.

Protocol 1: Synthesis of Isoquinoline-Triazole Derivatives via CuAAC

This protocol details the click chemistry workflow to generate the active pharmacophore.

  • Reagent Preparation: Dissolve equimolar amounts of alkyne-functionalized OMT and 5-azidoisoquinoline in a 1:1 (v/v) mixture of tert-butanol and water.

    • Causality: The biphasic

      
      -BuOH/H₂O solvent system is critical; it simultaneously solvates the highly lipophilic 5-azidoisoquinoline and the polar macrolide core, ensuring homogeneous reaction kinetics.
      
  • Catalyst Generation: Add 10 mol% CuSO₄·5H₂O followed immediately by 20 mol% sodium ascorbate.

    • Causality: Sodium ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ. This prevents the need for unstable Cu(I) salts and avoids oxidative degradation of the delicate macrolide core.

  • Ligand Stabilization: Introduce 10 mol% TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine).

    • Causality: Cu(I) is prone to disproportionation in aqueous media. TBTA encapsulates the Cu(I) center, stabilizing the oxidation state and accelerating the reaction, which guarantees strict regioselectivity for the 1,4-disubstituted triazole.

  • Reaction & Purification: Stir at room temperature for 12 hours. Purify the crude mixture via preparative HPLC under basic conditions to yield the final compound.

G S1 Step 1: Reagent Preparation Alkyne-OMT + 5-Azidoisoquinoline in t-BuOH/H2O S2 S2 S1->S2 S3 Step 3: Ligand Stabilization Add TBTA to prevent Cu(I) disproportionation S2->S3 S4 Step 4: CuAAC Reaction Stir at RT, yielding 1,4-disubstituted triazole S3->S4 S5 Step 5: Purification & Validation Prep-HPLC and Resazurin MIC Assay S4->S5

Fig 2: CuAAC experimental workflow for synthesizing 5-azidoisoquinoline derivatives.

Protocol 2: High-Throughput MIC Determination (Broth Microdilution)

To validate the biological activity of the synthesized derivatives, a robust Minimum Inhibitory Concentration (MIC) assay is required.

  • Media Preparation: Utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: The concentrations of Ca²⁺ and Mg²⁺ must be strictly standardized. These divalent cations cross-link lipopolysaccharides (LPS) on the Gram-negative outer membrane. Unregulated cation levels will artificially alter membrane permeability, skewing the efficacy data for E. coli and K. pneumoniae.

  • Inoculation: Standardize the bacterial suspension to a 0.5 McFarland standard (

    
     CFU/mL). Dilute the suspension so the final well concentration is exactly 
    
    
    
    CFU/mL.
  • Incubation: Incubate the microtiter plates at 37°C for 18–24 hours under aerobic conditions.

  • Self-Validating Readout: Add 0.015% resazurin dye to each well and incubate for an additional 2 hours.

    • Causality: Relying solely on visual turbidity is subjective and prone to error (especially with poorly soluble drug precipitates). Resazurin (blue/non-fluorescent) is metabolically reduced to resorufin (pink/highly fluorescent) only by viable bacteria. This provides an objective, colorimetric, and self-validating endpoint for cell death.

Conclusion

The integration of 5-azidoisoquinoline into antibiotic scaffolds via CuAAC represents a paradigm shift in overcoming macrolide resistance. By leveraging the unique steric and electronic properties of the isoquinoline-triazole pharmacophore, researchers can successfully expand the antimicrobial spectrum of legacy drugs to include formidable Gram-negative pathogens. Adhering to the self-validating synthetic and biological protocols outlined above ensures high-fidelity data generation for future drug development pipelines.

References

  • Sugawara, A., Maruyama, H., Shibusawa, S., & Sunazuka, T. (2017). "5-O-Mycaminosyltylonolide antibacterial derivatives: Design, synthesis and bioactivity." The Journal of Antibiotics, 70(8), 878-887.[Link]

  • Li, D., et al. (2024). "Design, Synthesis, and Activity Evaluation of C-23-Modified 5-O-Mycaminosyltylonolide Derivatives." ACS Medicinal Chemistry Letters, 15(5), 750-756.[Link]

A Researcher's Guide to Confirming Triazole Formation by Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in the synthesis of novel chemical entities, particularly in the fields of medicinal chemistry and materials science, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," stands as a cornerstone reaction. Its efficiency and broad applicability are unparalleled. However, the success of any synthesis hinges on robust and reliable analytical methods to monitor its progress. This guide provides an in-depth, experience-driven comparison of using Thin-Layer Chromatography (TLC) to confirm the formation of 1,2,3-triazoles, offering practical protocols and insights to ensure scientific integrity in your results.

The Power and Place of TLC in "Click Chemistry"

While sophisticated techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed quantitative and structural information, TLC remains an indispensable tool for the real-time monitoring of chemical reactions.[1][2] Its primary advantages are speed, low cost, and the ability to run multiple samples in parallel, making it ideal for quickly assessing reaction completion, identifying potential side products, and optimizing reaction conditions.[3]

In the context of triazole synthesis, TLC allows for a clear visual confirmation of the consumption of the starting materials (azide and alkyne) and the emergence of the new triazole product.[4] The significant difference in polarity between the reactants and the triazole product typically ensures good separation on a silica gel plate.[4]

A Comparative Overview of Analytical Techniques

While this guide focuses on TLC, it is crucial to understand its position relative to other common analytical methods for monitoring triazole formation.

Technique Primary Use Advantages Disadvantages
Thin-Layer Chromatography (TLC) Rapid, qualitative reaction monitoring; Purity assessment.[1]Fast, inexpensive, simple setup, multiple samples simultaneously.[2][3]Limited resolution, not inherently quantitative, destructive if staining is used.[1]
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction kinetics; Purity determination.High resolution and sensitivity, quantitative, non-destructive.More expensive equipment, longer analysis time per sample, requires method development.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of products; Reaction monitoring for soluble species.[6]Provides detailed structural information, can be quantitative.Lower sensitivity, expensive instrumentation, requires deuterated solvents, may not be suitable for all reaction mixtures.

Experimental Protocol: TLC Monitoring of a Model CuAAC Reaction

This section provides a detailed, step-by-step methodology for monitoring the formation of 1-benzyl-4-phenyl-1H-1,2,3-triazole.

Diagram of the Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_monitoring Monitoring cluster_analysis Analysis prep_reagents Prepare Reactant & Catalyst Solutions setup_rxn Set up CuAAC Reaction prep_reagents->setup_rxn spot_tlc Spot TLC Plate (T=0, T=x) setup_rxn->spot_tlc Take Aliquots prep_tlc Prepare TLC Chamber & Plate develop_tlc Develop TLC Plate spot_tlc->develop_tlc dry_tlc Dry Developed Plate develop_tlc->dry_tlc visualize_uv Visualize under UV Light (254 nm) dry_tlc->visualize_uv stain_tlc Apply Staining Reagent visualize_uv->stain_tlc heat_tlc Heat for Stain Development stain_tlc->heat_tlc analyze_spots Analyze Spots & Calculate Rf heat_tlc->analyze_spots

Caption: Workflow for monitoring a CuAAC reaction using TLC.

Materials
  • Benzyl azide (Starting Material 1 - SM1)

  • Phenylacetylene (Starting Material 2 - SM2)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol and Water (1:1 v/v) as solvent

  • Silica gel 60 F254 TLC plates

  • Ethyl acetate and Hexane (for mobile phase)

  • TLC developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Staining solutions (see below)

  • Heat gun or hot plate

Procedure
  • Reaction Setup : In a vial, dissolve benzyl azide (1.0 eq) and phenylacetylene (1.0 eq) in a 1:1 mixture of t-butanol and water to a final concentration of 0.1 M.[6]

  • Catalyst Preparation : In a separate microfuge tube, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq). In another, prepare a fresh aqueous solution of CuSO₄·5H₂O (0.1 eq).[7]

  • Initiation and Initial Spotting (T=0) : Before adding the catalyst, take a small aliquot of the reaction mixture with a capillary tube and spot it on the TLC plate. This is your "T=0" or starting material lane. To the stirred solution of azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution to initiate the reaction.[6][7]

  • TLC Plate Spotting : On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Spot the "T=0" sample. It is also best practice to spot the individual starting materials (benzyl azide and phenylacetylene) in separate lanes if they are available, to have clear references. As the reaction proceeds, take aliquots at different time points (e.g., 15 min, 30 min, 1 hr) and spot them in new lanes on the same plate.[1]

  • Developing the TLC Plate : Prepare a TLC chamber with a mobile phase of ethyl acetate and hexane. A 3:7 or 4:6 (v/v) mixture is a good starting point.[8] Place the spotted TLC plate in the chamber, ensuring the solvent level is below the initial spotting line. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization and Analysis : Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

    • UV Visualization : View the plate under a UV lamp at 254 nm.[9] Aromatic compounds, including phenylacetylene and the triazole product, should appear as dark spots. Mark the spots with a pencil.

    • Staining : Proceed with a chemical stain for compounds that are not UV-active, such as many aliphatic azides, or to gain secondary confirmation.

Comparison of Staining Methods for Triazole Formation

The choice of stain is critical, especially when dealing with non-aromatic (and thus non-UV active) starting materials.

Stain Preparation Procedure Works Best For Pros Cons
Potassium Permanganate (KMnO₄) 3g KMnO₄, 20g K₂CO₃, 5mL 5% NaOH (aq), 300mL H₂O.Dip plate in stain and gently heat.Unsaturated compounds (alkynes), oxidizable groups.[9]Highly universal, gives yellow spots on a purple/pink background.Can produce a dark background if overheated.
p-Anisaldehyde 15g p-anisaldehyde, 250mL ethanol, 2.5mL conc. H₂SO₄.Dip plate in stain and heat strongly.Nucleophilic groups, aldehydes.Gives a range of colors for different functional groups.Does not typically visualize azides or alkynes well.
Triphenylphosphine/ Ninhydrin Sol A: 10% PPh₃ in CH₂Cl₂. Sol B: 0.3% ninhydrin in n-butanol/AcOH (100:3 v/v).Dip in Sol A, dry (80°C, 5 min). Dip in Sol B, dry (80°C, 5 min).Organic azides.Specific and sensitive for azides, giving a distinct color (Ruhemann's purple).Two-step process, PPh₃ is an irritant.

Interpreting the Results: A Self-Validating System

A successful reaction will show a clear progression on the TLC plate.

  • Lane 1 (SM1 - Azide) : A single spot corresponding to the azide.

  • Lane 2 (SM2 - Alkyne) : A single spot corresponding to the alkyne.

  • Lane 3 (T=0) : Two spots corresponding to the azide and alkyne.

  • Lane 4 (T=x) : The intensity of the starting material spots will decrease, and a new spot will appear for the triazole product. The triazole is typically more polar than the starting materials, resulting in a lower Retention Factor (Rf).

  • Lane 5 (T=final) : The starting material spots should be faint or completely gone, with the dominant spot being the triazole product.

Diagram of an Idealized TLC Platedot

TLC_Plate

Sources

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
5-Azidoisoquinoline
Reactant of Route 2
5-Azidoisoquinoline

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